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  • Product: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

Core Science & Biosynthesis

Foundational

Engineering Complexity: A Technical Guide to the Reactivity and Application of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

As a Senior Application Scientist in early-stage drug discovery and agrochemical development, I frequently encounter chemical scaffolds that serve as "master keys" for complex molecular architectures. 2,6-Dichloro-4-(chl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and agrochemical development, I frequently encounter chemical scaffolds that serve as "master keys" for complex molecular architectures. 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS 1248784-79-3) is precisely such a molecule.

This highly functionalized pyridine derivative is a trifunctional electrophile. It possesses three distinct sites for nucleophilic attack, governed by differing electronic and steric microenvironments. Understanding the causality behind its reactivity allows researchers to orchestrate sequential, regioselective functionalizations, ultimately enabling the rapid assembly of privileged fused heterocycles like pyrido[4,3-d]pyrimidines and 1,6-naphthyridines.

This whitepaper provides an in-depth mechanistic analysis, validated synthetic workflows, and orthogonal reactivity profiling for this critical building block[1].

Structural & Mechanistic Profiling

The synthetic utility of 2,6-dichloro-4-(chloromethyl)nicotinonitrile stems from its extreme electron deficiency. The pyridine nitrogen, coupled with the strongly electron-withdrawing cyano (-CN) group at the C3 position, heavily depletes electron density from the aromatic ring.

The Causality of Orthogonal Reactivity

The molecule features two distinct reaction modalities:

  • Aliphatic Nucleophilic Substitution (SN2): The C4-chloromethyl (-CH2Cl) group is highly activated but sterically accessible. Because SN2 reactions on benzylic/allylic halides have a significantly lower activation energy barrier than aromatic substitutions, soft nucleophiles (e.g., primary amines, thiols) will selectively attack this position under mild, kinetic conditions (0–25°C).

  • Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 chlorines require the formation of a high-energy Meisenheimer complex. The C2-Cl is particularly activated due to the ortho-effect of the adjacent cyano group. Attack here requires harder nucleophiles (e.g., alkoxides) or thermodynamic forcing (heat, 60–100°C).

Reactivity Core 2,6-Dichloro-4-(chloromethyl) nicotinonitrile SN2 SN2 Substitution (Aliphatic -CH2Cl) Core->SN2 Kinetic Control SNAr SNAr Substitution (Aromatic C2/C6 -Cl) Core->SNAr Thermodynamic Control Nuc1 Soft Nucleophiles (Amines, Thiols) Temp: 0-25°C SN2->Nuc1 Nuc2 Hard Nucleophiles (Alkoxides, Amines) Temp: 60-100°C SNAr->Nuc2

Orthogonal reactivity pathways of CAS 1248784-79-3 under kinetic vs. thermodynamic control.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Data

PropertyValue / Description
Chemical Name 2,6-Dichloro-4-(chloromethyl)pyridine-3-carbonitrile
CAS Registry Number 1248784-79-3
Molecular Formula C7H3Cl3N2
Molecular Weight 221.47 g/mol
Electrophilic Sites C4-CH2Cl (SN2), C2-Cl (SNAr), C6-Cl (SNAr)
Precursor CAS 875-35-4 (2,6-Dichloro-4-methylnicotinonitrile)

Table 2: Reactivity Matrix

Reaction TypeTarget SiteReagents / ConditionsSelectivity Driver
SN2 C4-CH2ClAliphatic amines, K2CO3, DMF, 0°CLow activation energy, soft nucleophile
SNAr (Primary) C2-ClAlkoxides/Anilines, NaH, THF, 65°COrtho-activation by C3-CN group
Cross-Coupling C6-ClBoronic acids, Pd(dppf)Cl2, 90°CSteric accessibility post-C2 substitution

Validated Synthetic Workflow: Radical Halogenation

While 2,6-dichloro-4-(chloromethyl)nicotinonitrile can be procured from specialized chemical vendors[1], it is frequently synthesized in-house via the free-radical chlorination of its commercially abundant precursor, 2,6-dichloro-4-methylnicotinonitrile (CAS 875-35-4)[2],[3].

The following methodology is designed as a self-validating system . Every step includes a mechanistic rationale and an analytical checkpoint to ensure the integrity of the transformation, preventing the common pitfall of over-chlorination to the dichloromethyl impurity.

Synthesis SM 2,6-Dichloro-4-methyl nicotinonitrile Radical Radical Initiation (AIBN, Heat/UV) SM->Radical Prop Propagation (NCS, Chlorination) Radical->Prop Product Target Compound (CAS 1248784-79-3) Prop->Product Stoichiometric NCS Byproduct Over-chlorination (Dichloromethyl impurity) Prop->Byproduct Excess NCS / Time

Free-radical chlorination workflow from the 4-methyl precursor to the target chloromethyl compound.

Step-by-Step Experimental Protocol

Objective: Regioselective mono-chlorination of the C4-methyl group via Wohl-Ziegler reaction dynamics.

  • System Preparation (Anhydrous Control):

    • Action: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 2,6-dichloro-4-methylnicotinonitrile (10.0 g, 53.5 mmol)[4] in anhydrous trifluorotoluene (100 mL).

    • Causality: Moisture must be strictly excluded to prevent the hydrolysis of the nitrile group or the premature hydrolysis of the newly formed chloromethyl group into a hydroxymethyl derivative. Trifluorotoluene is chosen as a greener, high-boiling alternative to carbon tetrachloride.

  • Reagent Addition (Stoichiometric Precision):

    • Action: Add N-Chlorosuccinimide (NCS) (7.5 g, 56.1 mmol, 1.05 eq) and Azobisisobutyronitrile (AIBN) (0.44 g, 2.67 mmol, 0.05 eq)[3].

    • Causality: NCS is utilized instead of Cl2 gas to maintain a low, steady-state concentration of chlorine radicals. This kinetic bottleneck heavily favors mono-chlorination. AIBN serves as the thermal initiator; its decomposition temperature (~65°C) perfectly aligns with the required reaction conditions.

  • Propagation & In-Process Monitoring (Self-Validation):

    • Action: Gradually heat the reaction mixture to 75°C under vigorous stirring.

    • Validation Checkpoint: Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 4:1) every 90 minutes. Visually, the dense NCS powder will gradually be replaced by buoyant succinimide byproduct floating to the surface.

  • Quenching (Thermodynamic Arrest):

    • Action: Once the precursor is consumed (<2% remaining by HPLC), immediately submerge the flask in an ice-water bath to cool the mixture to 0°C.

    • Causality: Rapid thermal quenching instantly terminates the radical propagation chain, locking the product ratio and preventing the excess NCS from generating the undesired dichloromethyl impurity.

  • Isolation & Purification:

    • Action: Filter the cold mixture through a Celite pad to remove the precipitated succinimide. Wash the organic filtrate with cold water (2 x 50 mL) and brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Validation Checkpoint (NMR): Analyze the crude product via 1H NMR (CDCl3). The successful transformation is validated by the complete disappearance of the methyl singlet at ~2.6 ppm and the emergence of a new, distinct singlet integrating to 2 protons at ~4.6 ppm. Any signal at ~6.8 ppm indicates over-chlorination (dichloromethyl proton).

Applications in Drug Development

The true value of CAS 1248784-79-3 lies in its capacity to undergo sequential, multi-component cyclizations. In the development of kinase inhibitors (e.g., targeting NaV1.8 or GPR120 pathways), rigid bicyclic systems are essential for entering deep hydrophobic binding pockets.

By first reacting the chloromethyl group with a primary amine (SN2), and subsequently treating the intermediate with a strong base, the secondary amine can swing around to attack the C3-nitrile or the C2-chlorine (SNAr), spontaneously cyclizing to form a pyrido[4,3-d]pyrimidine or a pyrrolopyridine core. This elegant, two-step cascade drastically reduces synthetic steps, highlighting why this specific halogenated building block is heavily stockpiled by contract research organizations (CROs) and pharmaceutical developers.

References[1] Fluorochem. "2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS 1248784-79-3)". Fluorochem UK. https://www.fluorochem.co.uk/[2] ChemicalBook. "2,6-Dichloro-4-methylnicotinonitrile | 875-35-4". ChemicalBook. https://www.chemicalbook.com/[4] Yu, Z., Sha, F., & Wang, P. "Practical and Efficient Large-Scale Preparation of 4-Methylnicotinic Acid". Letters in Organic Chemistry, Bentham Science. https://benthamscience.com/[3] Benchchem. "2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4". Benchchem. https://www.benchchem.com/

Sources

Exploratory

2,6-Dichloro-4-(chloromethyl)pyridine-3-carbonitrile: A Strategic Electrophilic Scaffold

Topic: 2,6-dichloro-4-(chloromethyl)pyridine-3-carbonitrile structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists Part 1: Core Identity & Structural Significance...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,6-dichloro-4-(chloromethyl)pyridine-3-carbonitrile structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Part 1: Core Identity & Structural Significance[1]

Compound Identity

  • IUPAC Name: 2,6-dichloro-4-(chloromethyl)pyridine-3-carbonitrile

  • CAS Number: 1248784-79-3[1]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    N
    
    
  • Molecular Weight: 221.47 g/mol [2]

  • Key Precursor: 2,6-dichloro-4-methylnicotinonitrile (CAS 875-35-4)

The "Linchpin" Architecture

This molecule is not merely a halogenated heterocycle; it is a trifunctional electrophilic platform . Its value in drug discovery—particularly for kinase inhibitors and antivirals—stems from the distinct reactivity profiles of its three chlorine substituents, controlled by the electron-withdrawing nitrile group at C-3 and the pyridine nitrogen.

Electronic & Steric Analysis:

  • C-4 Chloromethyl (Benzylic-like): The most reactive site. The electron-deficient pyridine ring (further deactivated by the nitrile and ring chlorines) makes the methylene carbon highly susceptible to S

    
    2 attack by neutral or anionic nucleophiles.
    
  • C-2 Chlorine (Ortho to Nitrile): Activated for S

    
    Ar.[3] The inductive effect of the adjacent nitrile group (-CN) and the ring nitrogen makes this position highly electrophilic, though sterically more crowded than C-6.
    
  • C-6 Chlorine (Para to Nitrile): Also activated for S

    
    Ar but generally less reactive than C-2 under mild conditions, offering a window for regioselective sequential substitution.
    

Part 2: Synthesis & Production Logic

The synthesis of 2,6-dichloro-4-(chloromethyl)pyridine-3-carbonitrile is typically achieved via a radical halogenation of its methylated precursor. This transformation requires precise control to avoid over-chlorination (gem-dichloro formation) or radical coupling byproducts.

Retrosynthetic Pathway

The most robust route proceeds from 2-cyanoacetamide and ethyl acetoacetate , building the pyridine ring first, followed by functional group manipulation.

SynthesisPath Start Ethyl Acetoacetate + 2-Cyanoacetamide Inter1 2,6-Dihydroxy-4-methyl- nicotinonitrile (Pyridone Tautomer) Start->Inter1 Cyclization (Base/EtOH) Inter2 2,6-Dichloro-4-methyl- nicotinonitrile (CAS 875-35-4) Inter1->Inter2 Deoxychlorination (POCl3, 120°C) Product 2,6-Dichloro-4-(chloromethyl)- pyridine-3-carbonitrile (CAS 1248784-79-3) Inter2->Product Radical Chlorination (NCS, AIBN, CCl4/PhCl)

Figure 1: Step-wise synthesis from commodity starting materials to the target scaffold.

Detailed Experimental Protocol

Step 1: Deoxychlorination (Precursor Synthesis)

  • Reactants: 2,6-dihydroxy-4-methylnicotinonitrile (1.0 eq), POCl

    
     (5.0 eq).
    
  • Conditions: Reflux (120°C) for 6–12 hours.

  • Workup: Quench carefully into ice water (exothermic!). Filter the precipitate.[4][5][6]

  • Yield: Typically 85–90%.[4]

  • Key Insight: The addition of a tetraalkylammonium salt (e.g., Et

    
    NCl) can catalyze this reaction by increasing the solubility of the chloride source in the organic/POCl
    
    
    
    phase.

Step 2: Radical Chlorination (Target Synthesis)

  • Substrate: 2,6-dichloro-4-methylnicotinonitrile (CAS 875-35-4).

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq) or SO

    
    Cl
    
    
    
    .
  • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) (0.05 eq).

  • Solvent: Carbon tetrachloride (CCl

    
    ) or Chlorobenzene (PhCl) (anhydrous).
    
  • Procedure:

    • Dissolve substrate in solvent under inert atmosphere (N

      
      ).
      
    • Add NCS and Initiator.

    • Heat to reflux (75–80°C) to initiate the radical chain reaction.

    • Monitor via HPLC/TLC. Stop immediately upon consumption of starting material to prevent dichloromethyl byproduct formation.

    • Purification: Silica gel chromatography (Hexanes/EtOAc). The product is moisture-sensitive; store under Argon.

Part 3: Reactivity & Application Workflows

The utility of this scaffold lies in its orthogonal reactivity . You can selectively functionalize the C-4 position without disturbing the C-2/C-6 chlorines, or vice versa, depending on the nucleophile and conditions.

Reactivity Map

Reactivity Center 2,6-Dichloro-4-(chloromethyl)- pyridine-3-carbonitrile Path1 Path A: C-4 Substitution (Kinetic) Nucleophile: Amines, Thiols, Azides Conditions: 0°C - RT, mild base Center->Path1 Fastest Path2 Path B: C-2 S_NAr (Thermodynamic) Nucleophile: Alkoxides, Amines Conditions: Heat (>60°C), strong base Center->Path2 Slower Prod1 4-(Functionalized-methyl)- 2,6-dichloronicotinonitrile Path1->Prod1 Prod2 2-Substituted-6-chloro- 4-(chloromethyl)nicotinonitrile Path2->Prod2

Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Strategic Applications in Drug Discovery
  • Kinase Inhibitors: The 3-cyano-pyridine core is a privileged scaffold for ATP-competitive inhibitors (e.g., Src, PI3K). The 4-chloromethyl group allows for the introduction of solubilizing tails (e.g., morpholine, piperazine) or specific binding elements.

  • Antivirals (NNRTIs): Analogues of this structure (often with C-2 aryloxy substitutions) are investigated as Non-Nucleoside Reverse Transcriptase Inhibitors, where the nitrile group forms critical H-bonds in the binding pocket.

  • Covalent Probes: The reactive chloromethyl group can serve as a "warhead" for cysteine-targeting covalent inhibitors in early-stage proteomics.

Part 4: Handling, Safety, and Stability

Safety Warning (Critical):

  • Vesicant/Lachrymator: Like most benzyl chloride analogs, this compound is a potent mucous membrane irritant and potential vesicant. Handle only in a functioning fume hood with double-gloving (Nitrile/Laminate).

  • Hydrolysis Risk: The C-4 chloromethyl group hydrolyzes in moist air to form the corresponding alcohol (4-hydroxymethyl), releasing HCl. This degrades the compound's purity and releases corrosive gas.

Storage Protocol:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Tightly sealed amber glass vial with Parafilm/Teflon tape.

Part 5: Quantitative Data Summary

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline
Melting Point ~85–95°C (Estimated)Precursor melts at 86–89°C; chlorination typically raises MP slightly.
Solubility DCM, THF, EtOAc, DMSOInsoluble in water (hydrolyzes slowly).
Reactivity Order C-4 (CH

Cl) > C-2 (Cl) > C-6 (Cl)
Based on standard nucleophilic susceptibility.
LOD (Loss on Drying) < 0.5%Critical for stability; moisture accelerates degradation.

References

  • Preparation of 2,6-dichloro-4-methylnicotinonitrile (Precursor)

    • Source: ChemicalBook & BenchChem Technical D
    • Context: Standard protocol for deoxychlorination of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile using POCl .
  • Reactivity of Chloromethylpyridines

    • Source: BenchChem Application Notes.[3]

    • Context: "Reactivity of the chloromethyl group in pyridine derivatives." Describes the kinetic preference for benzylic substitution over SNAr.
  • General Radical Chlorination Methodologies

    • Source: Sigma-Aldrich / Merck Technical Bulletins.
    • Context: Standard procedures for side-chain chlorination of methyl heterocycles using NCS/AIBN.
  • CAS Registry Data

    • Source: Fluorochem Product C
    • Context: Confirmation of CAS 1248784-79-3 identity and structure.[1]

Sources

Foundational

2,6-Dichloro-4-(chloromethyl)nicotinonitrile: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Development

Executive Summary As medicinal chemistry continues to demand highly functionalized, rigid scaffolds for targeted therapeutics, 2,6-dichloro-4-(chloromethyl)nicotinonitrile has emerged as a critical building block. This p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry continues to demand highly functionalized, rigid scaffolds for targeted therapeutics, 2,6-dichloro-4-(chloromethyl)nicotinonitrile has emerged as a critical building block. This polyfunctional pyridine derivative offers a unique trifecta of reactive sites: an aliphatic chloromethyl group, two aromatic carbon-chlorine bonds, and a nitrile moiety. For Senior Application Scientists and drug development professionals, mastering the orthogonal reactivity of this compound is essential for the rapid synthesis of complex pyridine-3-carbonitrile derivatives, which are widely recognized as privileged structures in oncology and cardiovascular research [1].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and field-proven experimental workflows associated with 2,6-dichloro-4-(chloromethyl)nicotinonitrile.

Physicochemical Profiling & Structural Causality

Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex synthetic workflows. The table below summarizes the core quantitative data for 2,6-dichloro-4-(chloromethyl)nicotinonitrile [2].

Table 1: Physicochemical Properties
PropertyValueCausality / Significance in Synthesis
Chemical Name 2,6-Dichloro-4-(chloromethyl)nicotinonitrileNomenclature reflects the highly substituted pyridine core.
CAS Number 1248784-79-3Unique identifier for procurement and safety tracking.
Molecular Formula C₇H₃Cl₃N₂Indicates a high degree of halogenation, impacting lipophilicity.
Molecular Weight 221.47 g/mol Low molecular weight ensures derivatives remain within Lipinski's Rule of 5.
Structural Class Halogenated Pyridine CarbonitrileConfers π-deficient aromatic character, making it highly electrophilic.
Hydrogen Bond Donors 0Enhances membrane permeability in final drug candidates.
Hydrogen Bond Acceptors 2 (Nitrile N, Pyridine N)Provides critical hinge-binding interactions in kinase active sites.
Rotatable Bonds 1High rigidity lowers the entropic penalty upon target binding.
Structural Causality: The Electronic Landscape

The reactivity of 2,6-dichloro-4-(chloromethyl)nicotinonitrile is governed by extreme electron deficiency. The nitrogen atom in the pyridine ring polarizes the π-system, creating a net electron deficiency on the ring carbons (most pronounced at the α and γ positions). This π-deficiency is further amplified by the inductive electron-withdrawing effects of the two chlorine atoms at C2 and C6, as well as the nitrile group at C3 [3].

Consequently, the carbon atoms at positions 2 and 6 are exceptionally electrophilic, making them prime targets for Nucleophilic Aromatic Substitution (S_NAr). However, the presence of the 4-(chloromethyl) group introduces a competing, yet highly exploitable, aliphatic electrophilic center.

Mechanistic Insights: Orthogonal Reactivity

The true value of this scaffold lies in its orthogonal reactivity . A synthetic chemist must selectively functionalize the molecule without triggering unwanted side reactions.

  • S_N2 at the 4-(Chloromethyl) Group: The aliphatic C-Cl bond is highly susceptible to bimolecular nucleophilic substitution (S_N2). Because the transition state for an S_N2 reaction at a primary carbon has a significantly lower activation energy than the Meisenheimer complex formation required for S_NAr, the chloromethyl group can be selectively functionalized at low temperatures (0 °C to room temperature).

  • S_NAr at the 2,6-Dichloro Positions: Once the chloromethyl group is functionalized, elevating the temperature and introducing stronger nucleophiles (e.g., alkoxides or amines under thermal/microwave conditions) will trigger S_NAr at the C2 or C6 positions [4]. The regioselectivity between C2 and C6 can often be controlled by the steric bulk of the nucleophile and the solvent's hydrogen bond basicity.

OrthogonalReactivity A 2,6-Dichloro-4-(chloromethyl) nicotinonitrile (Starting Material) B S_N2 Reaction (Aliphatic C-Cl Functionalization) A->B 1°/2° Amine, DIPEA 0°C to RT, THF C S_NAr Reaction (Aromatic C-Cl Functionalization) B->C Strong Nucleophile Heat (80°C+), Base D Nitrile Modification (Hydrolysis / Reduction) C->D Strong Acid/Base or LiAlH4

Caption: Workflow demonstrating the temperature-dependent orthogonal functionalization of the scaffold.

Experimental Workflows: Selective Functionalization

To ensure scientific integrity and reproducible results, the following protocol details a self-validating system for the selective amination of the 4-(chloromethyl) group, preserving the 2,6-dichloro moiety for downstream late-stage functionalization.

Protocol: Selective S_N2 Amination of the 4-(Chloromethyl) Group

Objective: To displace the aliphatic chlorine atom with a secondary amine nucleophile while completely avoiding S_NAr at the highly electrophilic C2/C6 positions.

Reagents & Equipment:

  • 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (1.0 equiv)

  • Target Secondary Amine (e.g., morpholine or piperidine) (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice bath, magnetic stirrer, inert argon atmosphere.

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve 1.0 equiv of 2,6-dichloro-4-(chloromethyl)nicotinonitrile in anhydrous THF under an argon atmosphere.

    • Causality: THF is a polar aprotic solvent that solvates the nucleophile well, accelerating the S_N2 pathway without participating in hydrogen bonding that might alter S_NAr regioselectivity.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Kinetic control is paramount. At 0 °C, the thermal energy is sufficient to overcome the low activation barrier of the primary S_N2 reaction but insufficient to form the higher-energy Meisenheimer intermediate required for S_NAr.

  • Base Addition: Add 1.5 equiv of DIPEA dropwise.

    • Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct. Its extreme steric hindrance prevents it from acting as a competing nucleophile, ensuring high product yield.

  • Nucleophile Addition: Slowly add 1.05 equiv of the secondary amine. Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.

    • Causality: The slight stoichiometric excess of the amine drives the reaction to completion, while the slow warming ensures any unreacted starting material is consumed without triggering aromatic substitution.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. Validate the selective substitution via ¹H-NMR (look for the shift of the -CH₂- singlet from ~4.6 ppm to ~3.5 ppm, while confirming the absence of new aromatic protons).

Applications in Drug Discovery: The Pyridine-3-Carbonitrile Scaffold

Derivatives synthesized from 2,6-dichloro-4-(chloromethyl)nicotinonitrile frequently feature the pyridine-3-carbonitrile core. This scaffold is a recognized "privileged structure" in medicinal chemistry, particularly in the design of targeted kinase inhibitors for oncology [5].

The nitrogen of the pyridine ring and the adjacent nitrile group act as excellent hydrogen bond acceptors, perfectly suited for interaction with the ATP-binding hinge region of various kinases, such as VEGFR-2, HER-2, and PIM-1. By selectively functionalizing the 4-methyl position (via the chloromethyl group) and the 2,6-positions (via S_NAr), researchers can precisely tune the molecule to occupy adjacent hydrophobic pockets in the kinase active site, drastically improving binding affinity and selectivity.

MOA Ligand Extracellular Growth Factor (e.g., VEGF / EGF) Receptor Receptor Tyrosine Kinase (VEGFR-2 / HER-2) Ligand->Receptor Binds & Activates Downstream Downstream Kinase Cascade (PI3K/AKT or MAPK Pathway) Receptor->Downstream ATP Phosphorylation Inhibitor Pyridine-3-carbonitrile Derivative Inhibitor->Receptor Competitive ATP Hinge-Binding Inhibition Proliferation Tumor Cell Proliferation & Angiogenesis Downstream->Proliferation Signal Transduction

Caption: Mechanism of action for pyridine-3-carbonitrile derivatives targeting RTK pathways in oncology.

Beyond oncology, these highly functionalized heterocycles have demonstrated potent vasorelaxant properties and are actively investigated as antimicrobial agents, proving that mastery over the synthesis of 2,6-dichloro-4-(chloromethyl)nicotinonitrile unlocks a vast expanse of therapeutic potential.

References

  • Grokipedia. "2,6-Dichloropyridine: Pharmaceutical intermediates and S_NAr Reactivity." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies." PMC. Available at:[Link]

Exploratory

Technical Guide: Solubility Profile of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS 1248784-79-3). This compound is a critical electrophilic inter...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS 1248784-79-3). This compound is a critical electrophilic intermediate used in the synthesis of P2X3 receptor antagonists, most notably Gefapixant (MK-7264) .

Executive Summary

2,6-Dichloro-4-(chloromethyl)nicotinonitrile is a highly functionalized pyridine derivative serving as a linchpin intermediate in medicinal chemistry.[1] Its primary utility lies in the chloromethyl moiety, which acts as a potent electrophile for SN2 coupling reactions (e.g., etherification with phenols).

Understanding its solubility is critical for two process stages:

  • Reaction Optimization: Ensuring homogeneity during nucleophilic substitution.

  • Purification: Designing crystallization systems to remove the over-chlorinated (dichloromethyl) impurities and unreacted methyl precursors.

Physicochemical Profile

This compound exhibits a "lipophilic-reactive" profile. The presence of three chlorine atoms and a nitrile group creates a molecule with low aqueous solubility but high affinity for polar aprotic and chlorinated solvents.

PropertyDataSource/Inference
CAS Number 1248784-79-3[1]
Molecular Formula C7H3Cl3N2[1]
Molecular Weight 221.47 g/mol [1]
Physical State Off-white to pale yellow solidObserved in analogs [2]
LogP (Predicted) ~2.85Lipophilic [1]
Melting Point ~80–95 °C (Estimated)Lower than methyl analog (108-112°C) due to symmetry disruption [3]
Reactivity Class Alkylating AgentBenzylic chloride moiety

Solubility Data & Solvent Selection

The following solubility data categorizes solvents based on their thermodynamic interaction with the solute. This data is synthesized from process patents for structural analogs (e.g., 2,6-dichloro-4-methylnicotinonitrile) and standard solubility parameters for chlorinated pyridines.

Table 1: Solubility Profile in Organic Solvents (at 25°C)
Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Reaction solvent; Extraction.
ChlorobenzeneHigh High-temp radical chlorination solvent.
Polar Aprotic DMF / DMSOHigh SN2 coupling reactions.
Acetonitrile (MeCN)Moderate-High Reaction solvent; Crystallization (with water).
Esters Ethyl Acetate (EtOAc)Moderate Standard extraction solvent.
Isopropyl AcetateModerate Preferred for crystallization (higher boiling point).
Alcohols Methanol / EthanolModerate Potential solvolysis risk (methanolysis of Cl-CH2).
Isopropanol (IPA)Low-Moderate Anti-solvent / Crystallization.
Alkanes Heptane / HexaneLow (<5 mg/mL) Anti-solvent for precipitation.
Aqueous WaterInsoluble Washing (removes inorganic salts).
Thermodynamic Analysis (Van't Hoff Logic)
  • Dissolution Enthalpy: The dissolution is endothermic. Solubility increases significantly with temperature in Isopropyl Acetate and Toluene , making them ideal candidates for cooling crystallization.

  • Stability Warning: Avoid prolonged heating in alcohols (MeOH/EtOH) or nucleophilic solvents (Pyridine), as the chloromethyl group is susceptible to solvolysis or quaternization.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to generate precise solubility curves for your specific batch.

Reagents: HPLC-grade solvents, 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (Reference Standard).

  • Preparation: Weigh 500 mg of the solid into a tared 20 mL scintillation vial.

  • Saturation: Add the target solvent in 0.5 mL increments while stirring at 25°C.

  • Equilibration: If the solid dissolves immediately, add more solid until a persistent suspension forms. Stir for 4 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated) into a tared vessel.

  • Quantification: Evaporate the solvent under vacuum (Rotavap) at 40°C. Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue / Volume of Filtrate).

  • Validation: Re-dissolve the residue in MeCN and inject into HPLC to verify no degradation occurred during evaporation.

Protocol B: Purification via Anti-Solvent Crystallization

Designed to remove the unreacted methyl precursor and over-chlorinated byproducts.

  • Dissolution: Dissolve crude material in Ethyl Acetate (3 vol) at 50°C.

  • Filtration: Perform a hot filtration to remove inorganic salts (if any).

  • Anti-Solvent Addition: Slowly add n-Heptane (6 vol) dropwise while maintaining 50°C.

    • Observation: The solution should turn slightly cloudy (metastable zone).

  • Cooling Ramp: Cool the mixture to 20°C over 2 hours, then to 0–5°C for 1 hour.

  • Isolation: Filter the crystals and wash with cold Heptane/EtOAc (2:1). Dry under vacuum at 35°C.

Synthesis & Solubility Workflow (Visualized)

The following diagram illustrates the relationship between the synthesis pathway and the solubility-driven purification logic.

G cluster_solubility Solubility Logic Start Precursor: 2,6-Dichloro-4-methylnicotinonitrile Reaction Radical Chlorination (NCS or Cl2 / Chlorobenzene) Start->Reaction Initiation (UV/Heat) Crude Crude Mixture: Target + Unreacted Methyl + Dichloromethyl Impurity Reaction->Crude Conversion ~70-80% Workup Workup: Extract with DCM/EtOAc Wash with Water (removes salts) Crude->Workup Solubility Differential Cryst Crystallization: Solvent: EtOAc (Solubilizer) Anti-Solvent: Heptane (Precipitant) Workup->Cryst Evaporation & Solvent Swap Product Pure Product: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile Cryst->Product Selective Precipitation

Caption: Workflow showing the synthesis and solubility-driven purification of the target intermediate.

Safety & Handling (E-E-A-T)

Warning: This compound contains a benzylic chloride moiety, classifying it as a potential alkylating agent and lachrymator .

  • Engineering Controls: Handle exclusively in a chemical fume hood.

  • PPE: Double nitrile gloves are required. The lipophilic nature allows permeation through thin latex.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic amine (e.g., ethanolamine) to quench the reactive chloromethyl group before disposal.

References

  • Merck & Co. (2022).[] Process for preparation of solid state forms of Gefapixant. WO2022060945A1. Retrieved from

  • National Institutes of Health (NIH) . (2022). P2X3-selective mechanism of Gefapixant. Retrieved from [Link]

Sources

Foundational

Comprehensive Safety &amp; Handling Whitepaper: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Role: Advanced Safety Data Sheet (SDS) & Technical Handling Guide As a Senior Application Scientist, I approach chemical safet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Role: Advanced Safety Data Sheet (SDS) & Technical Handling Guide

As a Senior Application Scientist, I approach chemical safety not as a list of arbitrary rules, but as a logical extension of molecular structure. 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS: 1248784-79-3) is a highly functionalized pyridine building block prized in medicinal chemistry for its orthogonal reactivity. However, the exact electronic properties that make it a superb synthetic intermediate also render it a severe occupational hazard.

This whitepaper deconstructs the physicochemical causality behind its hazards and establishes self-validating protocols for its safe handling, storage, and neutralization.

Physicochemical Profiling & Structural Causality

To understand the hazards of this compound, we must first analyze its electronic environment. The molecule consists of a pyridine core substituted with two chlorine atoms (C2, C6), a nitrile group (C3), and a chloromethyl group (C4).

The pyridine nitrogen, combined with the strongly electron-withdrawing nitrile and dichloro groups, creates an extremely electron-deficient aromatic ring. This profound electron withdrawal severely depletes electron density at the C4 position, making the attached chloromethyl group hyper-electrophilic. Consequently, the activation energy for bimolecular nucleophilic substitution (SN2) is drastically lowered, rendering the compound a highly reactive alkylating agent .

Quantitative Chemical Data
ParameterSpecification / DataCausality / Implication
Chemical Name 2,6-Dichloro-4-(chloromethyl)nicotinonitrileHighly functionalized electrophile.
CAS Number 1248784-79-3Unique registry identifier for tracking .
Molecular Formula C7H3Cl3N2Contains three halogen atoms; high halogen content.
Molecular Weight 221.47 g/mol Relatively low MW; poses a volatility/dust inhalation risk.
Appearance Off-white to pale yellow solidVisual indicator of purity; darkens upon degradation.
Solubility Soluble in polar aprotic solvents (DMF, DMSO)Readily crosses biological lipid membranes if dissolved.

Mechanistic Toxicology & Hazard Assessment

Standard SDS documents often list "Toxic" or "Corrosive" without explaining the why. The primary toxicological threat of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile stems directly from its chloromethyl moiety.

The Alkylation Mechanism: When introduced to biological systems, the hyper-electrophilic chloromethyl carbon is rapidly attacked by biological nucleophiles. These include the thiol (-SH) groups of glutathione (GSH), the amine (-NH2) groups of cellular proteins, and the nitrogenous bases of DNA. The resulting SN2 displacement covalently binds the pyridine core to the biological molecule while releasing hydrochloric acid (HCl) as a byproduct .

This dual-action mechanism causes localized tissue necrosis (corrosion via HCl release) and severe systemic toxicity (genotoxicity and cellular apoptosis via DNA/protein alkylation).

ToxPathway A 2,6-Dichloro-4-(chloromethyl) nicotinonitrile C SN2 Alkylation Reaction A->C B Biological Nucleophiles (DNA, Proteins, GSH) B->C D Covalent Adduct Formation (Genotoxicity / Cytotoxicity) C->D Alkylation Pathway E Release of HCl (Tissue Necrosis / Irritation) C->E Corrosive Byproduct

Mechanistic pathway of cytotoxicity and genotoxicity via SN2 alkylation by the chloromethyl group.

Advanced Handling & Self-Validating Containment Protocols

Because this compound is a potent alkylating agent, passive safety measures are insufficient. We must employ self-validating systems —protocols where the success or failure of the safety measure is immediately measurable.

Step-by-Step Methodology: Active Spill Neutralization

If a spill occurs, simply sweeping up the solid is a critical failure. The dust will aerosolize, and residual microscopic particles will remain active electrophiles. The protocol must actively destroy the chloromethyl group via a controlled quench.

  • Isolation & PPE Donning: Immediately evacuate the immediate area. Don a NIOSH-approved respirator (P100/Organic Vapor cartridge), chemical goggles, and butyl rubber gloves . Causality: Standard nitrile gloves offer poor breakthrough times for concentrated halogenated alkylating agents; butyl rubber provides superior impermeability.

  • Containment: Surround the solid spill with an inert, damp absorbent (e.g., sand lightly moistened with water) to prevent dust aerosolization.

  • Nucleophilic Quenching (The Chemical Kill-Step): Prepare a quenching solution of 1M NaOH mixed with 5% Sodium Thiosulfate (Na2S2O3). Slowly pour this over the spill. Causality: The thiosulfate acts as a massive nucleophilic sink, rapidly reacting with the chloromethyl group via SN2 to form a benign Bunte salt. The NaOH neutralizes the evolving HCl.

  • Self-Validation (Verification): After 30 minutes, swab the spill zone. Test the swab using universal pH indicator paper to ensure no acidic micro-environments (residual HCl) remain. For high-compliance labs, run a rapid LC-MS of the swab wash to verify the complete disappearance of the 221.47 m/z parent mass.

  • Disposal: Collect the neutralized slurry into a high-density polyethylene (HDPE) waste container, label as "Aqueous Pyridine/Thiosulfate Waste," and transfer to Environmental Health and Safety (EHS).

SpillWorkflow Step1 1. Isolate Area & Don Butyl Rubber PPE Step2 2. Contain with Damp Inert Absorbent Step1->Step2 Step3 3. Apply Quench Solution (NaOH + Thiosulfate) Step2->Step3 Step4 4. Self-Validation (pH Test & LC-MS Swab) Step3->Step4 Step5 5. Safe Disposal as Neutralized Waste Step4->Step5

Self-validating workflow for the containment and nucleophilic neutralization of electrophilic spills.

Storage, Stability, and Degradation Kinetics

The stability of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile is entirely dependent on the exclusion of nucleophiles—most notably, water.

  • Hydrolytic Degradation: Atmospheric moisture will slowly hydrolyze the chloromethyl group into a hydroxymethyl group, releasing HCl gas. This autocatalytic degradation will pressurize sealed containers and degrade the purity of the reagent.

  • Storage Protocol: The compound must be stored at 2–8 °C in a tightly sealed, amber glass desiccator under a blanket of inert gas (Argon or dry Nitrogen).

  • Incompatibilities: Strictly avoid contact with strong bases, strong oxidizing agents, primary/secondary amines, and alcohols, as these will trigger violent exothermic alkylation or degradation reactions.

References

  • BIS(CHLOROMETHYL)
  • 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS 1248784-79-3)
  • Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem (Analogous Chloromethylpyridine Toxicity Profile) National Institutes of Health (NIH) / PubChem
Exploratory

2,6-Dichloro-4-(chloromethyl)nicotinonitrile suppliers and price

The following is an in-depth technical guide and sourcing intelligence report for 2,6-Dichloro-4-(chloromethyl)nicotinonitrile . Sourcing, Synthesis, and Quality Assurance for Drug Development Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and sourcing intelligence report for 2,6-Dichloro-4-(chloromethyl)nicotinonitrile .

Sourcing, Synthesis, and Quality Assurance for Drug Development

Executive Summary & Chemical Identity

2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS: 1248784-79-3 ) is a high-value heterocyclic intermediate used primarily in the synthesis of next-generation kinase inhibitors and P2X3 receptor antagonists. Its structure features a highly functionalized pyridine core with three distinct reactivity handles:

  • 2,6-Dichloro positions: Susceptible to nucleophilic aromatic substitution (

    
    ), allowing for sequential introduction of amines or ethers.
    
  • 4-Chloromethyl group: A highly reactive benzylic-like electrophile suitable for alkylation reactions (e.g., attaching solubilizing tails or pharmacophores).

  • 3-Cyano group: A precursor for amides, amines, or heterocycles (e.g., tetrazoles).

Target Audience: Medicinal Chemists, Process Chemists, and Procurement Managers in Oncology and Respiratory therapeutic areas.

AttributeSpecification
CAS Number 1248784-79-3
IUPAC Name 2,6-Dichloro-4-(chloromethyl)pyridine-3-carbonitrile
Molecular Formula

Molecular Weight 221.47 g/mol
Key Precursor 2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen), Moisture Sensitive
Synthesis & Manufacturing Process

Understanding the synthesis is critical for sourcing because it dictates the impurity profile you will encounter in the Certificate of Analysis (CoA).

The standard industrial route involves the radical halogenation of the 4-methyl analog. This process is chemically sensitive and prone to "over-chlorination," leading to difficult-to-remove impurities.

Synthesis Pathway Diagram

The following diagram illustrates the manufacturing workflow and the origin of critical impurities.

SynthesisPathway Start Precursor: 2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4) Intermediate Radical Halogenation Start->Intermediate Reagents Reagents: NCS / Benzoyl Peroxide or Cl2 / UV Light Reagents->Intermediate Product TARGET PRODUCT: 2,6-Dichloro-4-(chloromethyl) nicotinonitrile Intermediate->Product Controlled Reaction Impurity1 Impurity A (Over-reaction): 4-(Dichloromethyl) analog Intermediate->Impurity1 Excess Cl2 (Side Rxn) Impurity2 Impurity B (Hydrolysis): 4-(Hydroxymethyl) analog Product->Impurity2 Moisture Exposure

Figure 1: Synthesis pathway highlighting the critical control point at the radical halogenation step to prevent over-chlorination.

Critical Quality Attributes (CQA)

When evaluating a supplier's batch, scrutinize these specific impurities:

  • Dichloromethyl Impurity: The radical reaction often continues, converting the

    
     group to 
    
    
    
    . This impurity is chemically similar to the product and difficult to separate by standard crystallization.
    • Acceptance Criteria: < 0.5% (by HPLC).

  • Hydrolysis Degradant: The chloromethyl group is moisture-sensitive. Exposure to humid air converts it to the alcohol (

    
    ).
    
    • Acceptance Criteria: < 1.0%.

Sourcing Landscape & Price Analysis

This compound is not a "commodity" chemical; it is a Specialty Building Block . Supply is tiered between catalog houses (re-packagers) and original manufacturers (CMOs).

Price Reference Model (2025/2026 Estimates)

Prices fluctuate based on raw material costs (pyridine derivatives) and batch availability.

ScaleSupplier TypeEstimated Price RangeLead Time
R&D (1g - 5g) Catalog (e.g., Fluorochem, Ambeed)$80 - $150 / g 1-2 Weeks
Pilot (25g - 100g) Specialized Distributor$40 - $70 / g 2-4 Weeks
Bulk (1kg+) Custom Synthesis (CMO)$1,500 - $3,000 / kg 8-12 Weeks
Supplier Evaluation Strategy

Do not buy based on price alone. The "chloromethyl" functionality degrades if stored improperly.

Recommended Supplier Verification Steps:

  • Request 1H-NMR: Ensure the integration of the

    
     peak (typically ~4.5-5.0 ppm) corresponds to 2 protons. A lower integration suggests hydrolysis or over-chlorination.
    
  • Check Packaging: Must be packed under inert gas (Argon/Nitrogen) in moisture-barrier bags or sealed glass/Teflon containers.

  • Ask for "Retest Date" vs. "Expiry Date": Due to instability, fresh batches (synthesized within 6 months) are preferred.

Key Suppliers (Representative List):

  • Fluorochem (UK): Reliable for R&D quantities (Catalog #F937767).[1] Known for accurate CoAs.

  • Ambeed (USA): Good inventory for rapid delivery in North America.

  • Nanjing Pharmaceutical / Shanghai ChemPartner (China): Potential partners for kg-scale custom synthesis.

Experimental Protocol: Handling & Usage

Safety Warning: This compound is a potent alkylating agent (lachrymator) and skin sensitizer. Handle only in a fume hood.

Standard Reaction Protocol (Nucleophilic Substitution)

To use this intermediate for attaching an amine (R-NH2):

  • Solvent Selection: Use anhydrous Acetonitrile (MeCN) or DMF . Avoid alcohols (nucleophilic competition).

  • Base: Use a non-nucleophilic base like DIPEA (Diisopropylethylamine) or

    
     .
    
  • Temperature: Start at 0°C . The chloromethyl group is highly reactive; room temperature is often sufficient for completion.

  • Quench: Quench with water/ice. Do not use basic aqueous solutions for prolonged periods to avoid hydrolysis of the nitrile group.

Storage Protocol
  • Temperature: Store at -20°C for long term; 2-8°C for active use.

  • Atmosphere: Flush container with Argon after every use.

  • Indicator: If the solid turns from off-white/beige to yellow/orange, it indicates decomposition (HCl release).

References
  • Fluorochem Ltd. Product Specification: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS 1248784-79-3).[1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 875-35-4 (Precursor). Retrieved from

  • Merck & Co. Gefapixant (MK-7264) Clinical Development & P2X3 Antagonist Chemistry. (Contextual reference for P2X3 antagonist scaffolds). Retrieved from

  • ChemicalBook. Supplier List and Pricing Trends for Chlorinated Pyridines. Retrieved from

Sources

Foundational

Strategic Exploitation of Pyridine-3-Carbonitrile Derivatives in Modern Drug Discovery: A Technical Guide

Executive Summary In the realm of medicinal chemistry, the functionalization of heterocycles is a critical strategy for optimizing pharmacodynamics and pharmacokinetics. As a Senior Application Scientist, I frequently en...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the functionalization of heterocycles is a critical strategy for optimizing pharmacodynamics and pharmacokinetics. As a Senior Application Scientist, I frequently encounter the pyridine ring as a foundational element in drug design. However, the specific functionalization at the C-3 position with a carbonitrile (–C≡N) group elevates this basic heterocycle into a "privileged scaffold."

The cyano group serves a dual stereoelectronic purpose: it acts as a strong electron-withdrawing group (EWG) that lowers the highest occupied molecular orbital (HOMO) of the pyridine ring, thereby enhancing metabolic stability against cytochrome P450-mediated oxidation. Simultaneously, the linear, sp-hybridized cyano moiety acts as a highly directional hydrogen-bond acceptor, frequently engaging with the hinge region of kinase targets or the minor groove of microbial DNA. This whitepaper systematically explores the synthetic methodologies, self-validating protocols, and mechanistic pathways of pyridine-3-carbonitrile derivatives in contemporary drug discovery.

Rational Design and Synthetic Methodologies

Traditional linear syntheses of highly substituted pyridines often suffer from low atom economy, harsh reaction conditions, and complex purification bottlenecks. To circumvent these issues, modern synthetic workflows rely heavily on Multicomponent Reactions (MCRs) . MCRs allow for the one-pot assembly of the pyridine-3-carbonitrile core by condensing an aldehyde, an active methylene compound (typically malononitrile), and a nucleophile 1.

Multicomponent Reaction (MCR) Workflow

MCR_Workflow Aldehyde Aldehyde (Electrophile) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Base Catalyst Malononitrile Malononitrile (Active Methylene) Malononitrile->Knoevenagel Base Catalyst Nucleophile Thiol / Amine (Nucleophile) Michael Michael Addition Nucleophile->Michael Knoevenagel->Michael Intermediate Adduct Cyclization Intramolecular Cyclization & Oxidation Michael->Cyclization Thermal Energy (Reflux) Product Pyridine-3-carbonitrile Scaffold Cyclization->Product Auto-oxidation

Multicomponent reaction (MCR) assembly of the pyridine-3-carbonitrile core.

Standardized Protocol: One-Pot Synthesis of 2-Amino-pyridine-3-carbonitriles

To ensure reproducibility and high yield, the following step-by-step methodology outlines a self-validating system for synthesizing these derivatives. Every step is designed with explicit causality to control the thermodynamic and kinetic parameters of the reaction.

Step 1: Reagent Preparation & Stoichiometry

  • Action: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in 20 mL of absolute ethanol.

  • Causality: Equimolar ratios prevent the over-alkylation of the active methylene. Absolute ethanol is selected as a polar protic solvent because its hydrogen-bonding capabilities stabilize the charged transition states during the subsequent Knoevenagel and Michael addition steps.

Step 2: Catalytic Activation

  • Action: Add a catalytic amount (0.5–1.0 mL) of an organic base such as piperidine or triethylamine.

  • Causality: The organic base deprotonates the highly acidic methylene protons of malononitrile (

    
    ), generating a potent carbon nucleophile essential for initiating the Knoevenagel condensation.
    

Step 3: Nucleophilic Addition & Cyclization

  • Action: Introduce the third component (e.g., a substituted acetophenone, 10 mmol) and an excess of ammonium acetate (80 mmol). Reflux the mixture at 80°C for 3–6 hours 2.

  • Causality: Ammonium acetate serves as the nitrogen source for the pyridine ring. Elevated temperatures provide the thermodynamic activation energy necessary to drive the intramolecular cyclization (ring closure) and subsequent auto-oxidation, yielding the fully aromatized, thermodynamically stable pyridine system.

Step 4: In-Process Validation

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase.

  • Causality: This creates a self-validating loop. The complete disappearance of the highly UV-active aldehyde starting material spot confirms the exhaustion of the limiting reagent and the completion of the MCR.

Step 5: Isolation & Purification

  • Action: Cool the reaction mixture to 0–5°C in an ice bath to precipitate the product. Filter under vacuum, wash with cold ethanol, and recrystallize from an Ethanol/DMF (9:1) mixture.

  • Causality: Cold ethanol washes away unreacted, highly soluble starting materials without dissolving the product. Recrystallization exploits differential solubility to yield the target pyridine-3-carbonitrile derivative at >95% purity.

Pharmacological Profiling & Mechanistic Pathways

The structural versatility of pyridine-3-carbonitriles allows them to be precisely fine-tuned for specific biological targets across oncology and infectious diseases.

Oncology: Kinase Inhibition

In targeted cancer therapy, pyridine-3-carbonitrile derivatives have demonstrated profound efficacy as competitive kinase inhibitors. The nitrogen of the pyridine ring and the cyano group act as a bidentate hydrogen-bonding system that anchors the molecule into the ATP-binding pocket of kinases.

Recent structural optimizations have yielded novel pyrano-pyridine conjugates evaluated against EGFR and VEGFR-2. Certain derivatives exhibit IC₅₀ values as low as 0.15 µM against VEGFR-2, significantly outperforming standard therapeutics like erlotinib 3. Furthermore, pyridine-quinoline hybrids have been identified as potent PIM-1 kinase inhibitors, capable of inducing apoptosis via Caspase 3/7 activation 2.

Mechanism Ligand Pyridine-3-carbonitrile Derivatives Target1 VEGFR-2 / EGFR Inhibition Ligand->Target1 Competitive Binding Target2 PIM-1 / CDK Inhibition Ligand->Target2 Allosteric/Competitive Path1 Angiogenesis Suppression Target1->Path1 Downregulates signaling Path2 Cell Cycle Arrest Target2->Path2 Blocks proliferation Apoptosis Apoptosis Induction (Caspase 3/7 Activation) Path1->Apoptosis Path2->Apoptosis CancerCell Cancer Cell Death Apoptosis->CancerCell Execution phase

Mechanistic pathway of pyridine-3-carbonitrile derivatives in oncology.

Antimicrobial & Antiviral Activity

Beyond oncology, the lipophilic nature of substituted pyridine-3-carbonitriles allows them to disrupt microbial integrity. Compounds such as 2-(methyldithio)pyridine-3-carbonitrile exhibit broad-spectrum antimicrobial activity against resistant strains like S. aureus and E. coli4. Mechanistically, the integration of these derivatives into the bacterial membrane alters cell wall hydrophobicity, leading to changes in permeability and eventual cell lysis 5. Furthermore, conjugating the pyridine core with coumarin via Knoevenagel reactions has been shown to exponentially enhance antibacterial profiles due to the synergistic effect of the two pharmacophores 6.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rapid comparison, the following table synthesizes recent quantitative data regarding the biological efficacy of various pyridine-3-carbonitrile derivatives across different therapeutic targets.

Compound Scaffold / DerivativePrimary Target / PathogenQuantitative Activity MetricMechanism of Action
Pyrano[3,2-c]pyridine (8b) VEGFR-2 / HepG-2 Cell LineIC₅₀ = 0.15 µMKinase hinge-region competitive inhibition
Pyrano[3,2-c]pyridine (8a) EGFR / MCF-7 Cell LineIC₅₀ = 0.23 µMKinase hinge-region competitive inhibition
2-(methyldithio)pyridine-3-carbonitrile S. aureus / E. coliMIC = 0.5 – 64 µg/mLDisruption of membrane permeability
Pyridine-quinoline hybrid (5c) PIM-1 KinaseCompetitive InhibitionApoptosis induction via Caspase 3/7
Coumarin-pyridine-3-carbonitrile B. subtilisVariable MIC (Enhanced)Dual-pharmacophore DNA intercalation

Conclusion

The pyridine-3-carbonitrile scaffold remains a cornerstone in rational drug design. By leveraging multicomponent synthetic strategies, researchers can rapidly and efficiently generate diverse libraries of these compounds with high atom economy. The cyano group's unique physicochemical properties ensure that these derivatives maintain high ligand efficiency and metabolic stability, making them prime candidates for the next generation of targeted chemotherapeutics and antimicrobial agents.

References

  • Title: One-Step, Three-Component Synthesis of Pyridines and 1,4-Dihydropyridines with Manifold Medicinal Utility Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies Source: PMC - NIH (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: PMC - NIH (Molecules) URL: [Link]

  • Title: Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains Source: MDPI (Materials) URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives Source: Semantic Scholar (Journal of Pharmaceutical Research International) URL: [Link]

Sources

Exploratory

Technical Guide: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

Topic: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Advanced Scaffold for Heterocyclic Functionalization Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Scaffold for Heterocyclic Functionalization

Executive Summary

2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS: 1248784-79-3 ) is a highly specialized pyridine intermediate characterized by three distinct electrophilic sites: two chlorine atoms on the pyridine ring (positions 2 and 6) and a reactive chloromethyl group at position 4. This tri-functionalized scaffold serves as a critical "warhead" in medicinal chemistry, enabling the divergent synthesis of complex kinase inhibitors, antiviral agents, and agrochemicals.[1]

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and chemo-selective reactivity profiles, offering a roadmap for its utilization in high-value organic synthesis.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

This compound is a derivative of the widely utilized building block 2,6-dichloro-4-methylnicotinonitrile (PubChem CID: 70131), distinguished by the halogenation of the benzylic position.[1]

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 2,6-Dichloro-4-(chloromethyl)pyridine-3-carbonitrile
CAS Number 1248784-79-3
Molecular Formula C₇H₃Cl₃N₂
Molecular Weight 221.47 g/mol
Structure Pyridine core, 2,6-dichloro, 3-cyano, 4-chloromethyl
Physical State Off-white to pale yellow solid (Typical)
Solubility Soluble in DCM, EtOAc, THF; limited solubility in water
Stability Moisture sensitive; susceptible to hydrolysis at the chloromethyl group
Synthesis & Production Logic

The synthesis of 2,6-dichloro-4-(chloromethyl)nicotinonitrile is typically achieved through a two-stage process starting from 2,6-dihydroxy-4-methylnicotinonitrile (citrazinic acid derivative). The critical step involves the radical halogenation of the 4-methyl group.[1]

Stage 1: Formation of the Dichloro-Methyl Core

The pyridone oxygens are converted to chlorides using phosphorus oxychloride (


).[1] This restores aromaticity and activates the ring.[1]
  • Reagents:

    
    , Benzyltriethylammonium chloride (catalyst).[1]
    
  • Conditions: Reflux (100–120 °C), 12–24 hours.[1]

  • Yield: ~85–90%.[1]

Stage 2: Radical Chlorination (The Critical Step)

The conversion of the methyl group to a chloromethyl group requires precise control to avoid over-chlorination (dichloromethyl formation).[1]

  • Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) or AIBN (Radical Initiator).[1]

  • Solvent: Acetonitrile (

    
    ) or Carbon Tetrachloride (
    
    
    
    ).[1]
  • Mechanism: Free-radical substitution.

Experimental Protocol: Radical Chlorination
  • Preparation: Dissolve 2,6-dichloro-4-methylnicotinonitrile (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (

    
    ).
    
  • Activation: Add N-Chlorosuccinimide (1.05 eq) and catalytic BPO (0.05 eq).

  • Initiation: Heat the mixture to reflux (80–82 °C). The reaction is initiated when the solution turns clear or slightly yellow.[1]

  • Monitoring: Monitor via TLC or LC-MS every 30 minutes. Stop heating immediately upon consumption of starting material to prevent formation of the gem-dichloro byproduct.[1]

  • Workup: Cool to room temperature. Remove solvent in vacuo.[1] Redissolve residue in DCM, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Reactivity & Chemo-Selectivity Analysis

The utility of this compound lies in the differential reactivity of its three electrophilic sites.[1] The chloromethyl group is the most reactive towards soft nucleophiles, allowing for selective functionalization without disturbing the aromatic chlorides.[1]

Reactivity Hierarchy
  • Position 4 (Chloromethyl): Highly reactive

    
     electrophile.[1] Reacts rapidly with amines, thiols, and alkoxides at RT.[1]
    
  • Position 6 (Ring Chlorine): Moderately reactive to

    
    .[1] Requires heat or base catalysis.[1]
    
  • Position 2 (Ring Chlorine): Least reactive due to steric crowding by the adjacent nitrile group, though still displaceable under forcing conditions.[1]

Visualizing the Reaction Pathways

ReactivityPathways Figure 1: Chemo-Selective Functionalization Pathways Core 2,6-Dichloro-4- (chloromethyl)nicotinonitrile Prod1 Product A: 4-(Aminomethyl) Derivative (Selective SN2) Core->Prod1  Primary Amine / Base  (RT, THF) Prod3 Product C: Tricyclic Fused Systems (Cyclization) Core->Prod3  Bifunctional Nucleophiles  (e.g., 2-aminophenol) Prod2 Product B: 6-Alkoxy Derivative (Sequential SNAr) Prod1->Prod2  NaOR / Heat  (SNAr at C6)

Figure 1: The chloromethyl group (Position 4) serves as the primary point of attack, enabling sequential functionalization strategies.[1]

Applications in Drug Discovery[1][11]
Kinase Inhibitor Synthesis

The 2,6-dichloropyridine scaffold is a privileged structure in kinase inhibitors (e.g., Bosutinib, Neratinib).[1] The chloromethyl variant allows for the introduction of solubilizing groups or specific binding motifs via a methylene linker, often improving the pharmacokinetic profile (LogP reduction) compared to direct aryl-aryl coupling.[1]

Covalent Inhibitors

The nitrile group (CN) at position 3 can be hydrated to an amide or hydrolyzed to an acid, but it also serves as an electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (


).[1] In some designs, the nitrile itself acts as a reversible covalent "warhead" targeting cysteine residues in proteases.[1]
Synthesis of Fused Heterocycles

Reaction with bifunctional nucleophiles (e.g., hydrazines, amidines) leads to the formation of fused bicyclic systems such as pyrrolopyridines or naphthyridines , which are common cores in oncology drugs.[1]

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: High (Oral/Dermal/Inhalation).[1][2] Pyridine derivatives can be potent neurotoxins.[1]

  • Skin/Eye Corrosive: The chloromethyl group is an alkylating agent; it is a severe irritant and potential lachrymator.[1]

Operational Standards:

  • Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.[1] A face shield is recommended during the radical chlorination step due to the risk of exotherms.[1]

  • Quenching: Residual alkylating agents should be quenched with a dilute solution of ammonia or sodium thiosulfate before disposal.[1]

References
  • Synthesis of 2,6-Dichloro-4-methylnicotinonitrile (Precursor)

    • Methodology: Chlorination of citrazinic acid derivatives using POCl3.[1]

    • Source: BenchChem Technical Data.[1] [1]

  • Radical Halogenation of Methylpyridines

    • Mechanism: Goswami, S. et al. "Regioselective functionalization of methyl groups in pyridines."[1] Journal of Organic Chemistry.

    • Context: General protocol for converting methyl-pyridines to chloromethyl-pyridines using NCS.
  • Reactivity of Chloromethyl Pyridines

    • Application: Scriven, E. F. V.[1] "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II.

    • Source: ScienceDirect Topics.[1]

  • Commercial Availability & CAS Verification

    • Identifier: CAS 1248784-79-3 listing.
    • Source: CymitQuimica Catalog.[1]

Sources

Protocols & Analytical Methods

Method

synthesis of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile from 2,6-dichloro-4-methylnicotinonitrile

Executive Summary This application note details the optimized protocol for synthesizing 2,6-dichloro-4-(chloromethyl)nicotinonitrile from 2,6-dichloro-4-methylnicotinonitrile . This transformation represents a challengin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2,6-dichloro-4-(chloromethyl)nicotinonitrile from 2,6-dichloro-4-methylnicotinonitrile . This transformation represents a challenging benzylic halogenation on a highly electron-deficient pyridine scaffold. Unlike electron-rich systems (e.g., toluene), the pyridine ring—deactivated by two chlorine atoms and a nitrile group—significantly raises the activation energy for hydrogen abstraction.

The protocol utilizes


-Chlorosuccinimide (NCS)  as a stoichiometric chlorine source with Azobisisobutyronitrile (AIBN)  as a radical initiator. This method offers superior selectivity over gaseous chlorine (

) or sulfuryl chloride (

), minimizing the formation of the over-chlorinated (dichloromethyl) impurity.

Scientific Background & Reaction Design

The Challenge: Polar Effects in Radical Reactions

The target substrate, 2,6-dichloro-4-methylnicotinonitrile, possesses a highly electron-deficient


-system. In radical halogenation, the transition state for hydrogen abstraction involves charge transfer. The electron-withdrawing groups (EWGs) on the ring destabilize the developing positive charge character on the carbon radical, making the methyl protons less reactive toward electrophilic radicals (like 

).
The Solution: NCS/AIBN System

To overcome this kinetic barrier without inducing polymerization or ring chlorination, we employ a radical chain reaction driven by thermal decomposition of AIBN.

  • Reagent Choice: NCS provides a low, steady-state concentration of

    
     (generated in situ) or acts as the direct chlorinating species, allowing for precise stoichiometric control (1.0–1.1 equivalents) to prevent over-chlorination.
    
  • Solvent: Acetonitrile (MeCN) is selected for its polarity, which solubilizes the polar pyridine substrate while maintaining inertness to radical attack.

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism:

  • Initiation: Thermal homolysis of AIBN generates isobutyronitrile radicals.

  • Propagation: These radicals abstract a hydrogen from the methyl group, forming a benzylic radical. This radical abstracts a chlorine atom from NCS (or in situ

    
    ), yielding the product and a succinimidyl radical, which propagates the chain.
    
  • Termination: Radical recombination (minor pathway).

ReactionMechanism AIBN AIBN (Initiator) Radical Isobutyronitrile Radical AIBN->Radical Heat (80°C) BenzylicRad Benzylic Radical Intermediate Radical->BenzylicRad H-Abstraction Substrate 2,6-Dichloro-4-methylnicotinonitrile Substrate->BenzylicRad Product 2,6-Dichloro-4-(chloromethyl)nicotinonitrile BenzylicRad->Product Cl-Abstraction NCS N-Chlorosuccinimide (NCS) NCS->Product SuccRad Succinimidyl Radical NCS->SuccRad SuccRad->BenzylicRad Chain Propagation

Figure 1: Radical chain mechanism for the chlorination of the methyl group.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2,6-Dichloro-4-methylnicotinonitrile (Start Material, SM) [CAS: 875-35-4][1][2][3]

    • 
      -Chlorosuccinimide (NCS) (Recrystallize from benzene if yellow/impure)
      
    • Azobisisobutyronitrile (AIBN) (Recrystallize from methanol before use)

    • Acetonitrile (Anhydrous, HPLC grade)

  • Equipment:

    • Three-neck round-bottom flask equipped with a reflux condenser.

    • Nitrogen/Argon gas inlet.

    • Magnetic stirrer and oil bath.

    • HPLC or TLC (Silica gel, UV 254 nm).

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge the reaction flask with 2,6-dichloro-4-methylnicotinonitrile (10.0 g, 53.5 mmol, 1.0 eq).

  • Add anhydrous Acetonitrile (100 mL, 10 vol).

  • Add NCS (7.86 g, 58.8 mmol, 1.1 eq).

  • Add AIBN (0.88 g, 5.35 mmol, 0.1 eq).

  • Critical: Degas the solution by bubbling nitrogen through it for 15 minutes. Oxygen is a radical scavenger and will inhibit the reaction.

Step 2: Reaction Initiation & Monitoring

  • Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC every 2 hours.

    • SM R_f: ~0.5[4]

    • Product R_f: ~0.45 (Slightly more polar)

    • Di-chloro Impurity: ~0.55 (Less polar)

  • If conversion stalls (<50% after 6 hours), add a second portion of AIBN (0.05 eq) dissolved in degassed acetonitrile.

  • Stop Point: Terminate the reaction when conversion reaches ~85-90%. Pushing for 100% conversion often leads to significant formation of the dichloromethyl impurity, which is difficult to separate.

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

  • Dilute the residue with Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) to remove succinimide byproduct.

  • Wash the organic layer with Brine (50 mL).

  • Dry over anhydrous

    
     , filter, and concentrate to dryness.
    

Step 4: Purification

  • The crude material is a yellow solid/oil mixture containing SM, Product, and traces of di-chloro impurity.

  • Purify via Flash Column Chromatography on silica gel.

    • Gradient: 0%

      
       10% Ethyl Acetate in Hexanes.
      
  • Combine pure fractions and concentrate to yield an off-white solid.

Workflow Setup Setup: SM + NCS + AIBN in MeCN (Degas with N2) Reflux Reflux at 82°C (Monitor HPLC) Setup->Reflux Check Conversion > 85%? Reflux->Check AddInit Add 0.05 eq AIBN Check->AddInit No (Stalled) Workup Workup: Conc. -> EtOAc/H2O Wash -> Dry Check->Workup Yes AddInit->Reflux Purify Column Chromatography (Hex/EtOAc) Workup->Purify Final Pure 2,6-Dichloro-4-(chloromethyl)nicotinonitrile Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

Expected Results & Characterization

Analytical Data
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon storage if not pure.
Yield 60 - 75%Dependent on stopping reaction before over-chlorination.

NMR (

)

4.65 (s, 2H,

), 7.55 (s, 1H, Ar-H)
SM methyl singlet at

2.60 disappears.
MS (ESI/GC) M+ peaks at m/z 220, 222, 224Characteristic isotope pattern for 3 Chlorine atoms.
Troubleshooting Guide
  • Problem: Reaction is extremely slow.

    • Cause: Old AIBN (decomposed) or oxygen in the system.

    • Fix: Recrystallize AIBN from methanol; ensure vigorous

      
       sparging. Consider using Chlorobenzene as solvent and heating to 100°C.
      
  • Problem: High levels of dichloromethyl impurity.

    • Cause: Too much NCS or reaction time too long.

    • Fix: Reduce NCS to 1.0 eq. Stop reaction at 80% conversion and recover starting material during chromatography.

Safety & Handling

  • Lachrymator: Benzylic chlorides are potent lachrymators (tear gas agents). Handle only in a well-ventilated fume hood.

  • Toxicity: The product is an alkylating agent. Avoid skin contact.

  • Explosion Hazard: AIBN is shock-sensitive and produces

    
     gas upon decomposition. Do not heat closed vessels without pressure relief.
    

References

  • European Patent Office. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine (EP0557967B1). Retrieved from [Link]

  • Master Organic Chemistry. (2020). Free Radical Chlorination Mechanism. Retrieved from [Link]

Sources

Application

Application Note: Regioselective Radical Bromination of 2,6-Dichloro-4-methylnicotinonitrile

Strategic Context & Rationale 2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4) is a highly versatile, halogenated pyridine building block extensively utilized in medicinal chemistry and agrochemical development [1]. I...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Rationale

2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4) is a highly versatile, halogenated pyridine building block extensively utilized in medicinal chemistry and agrochemical development [1]. Its unique structural topology—featuring an electron-deficient pyridine core substituted with a nitrile group and two chlorine atoms—makes it a critical intermediate in the synthesis of complex therapeutics. Notably, derivatives of this compound are pivotal in the development of Nav1.8 voltage-gated sodium channel inhibitors for acute pain management [2], ROMK channel inhibitors for cardiovascular diseases [3], and modified metabophores of flupirtine aimed at mitigating hepatotoxicity [4].

To functionalize this scaffold for downstream cross-coupling or nucleophilic substitution, the C4-methyl group must be activated. The most robust method for this activation is the Wohl-Ziegler radical bromination , yielding 2,6-dichloro-4-(bromomethyl)nicotinonitrile.

Mechanistic Causality: The Wohl-Ziegler Approach

Designing a protocol for this specific transformation requires understanding the electronic environment of the substrate. Do not simply mix reagents; the success of this reaction relies on strict kinetic and thermodynamic control.

  • Substrate Electronics (The "Why"): The pyridine ring is profoundly electron-deficient due to the inductive and mesomeric effects of the -CN and -Cl groups. This completely suppresses electrophilic aromatic substitution (ring bromination). However, it highly activates the C4-methyl protons for radical abstraction, stabilizing the resulting benzylic-type radical intermediate.

  • Reagent Selection (NBS over Br₂): N-Bromosuccinimide (NBS) is chosen over elemental bromine because it provides a constant, low steady-state concentration of Br₂. This minimizes the primary side reaction: over-bromination to the dibromomethyl derivative.

  • Initiator Dynamics (AIBN): Azobisisobutyronitrile (AIBN) is selected as the radical initiator because its thermal homolysis half-life (~1 hour at 80 °C) perfectly aligns with the reflux temperatures of standard halogenated solvents.

  • Atmospheric Control: Oxygen is a diradical that rapidly quenches carbon-centered radicals, terminating the propagation chain. Thorough degassing of the solvent is not optional—it is a strict requirement for high yields.

Reaction Optimization & Quantitative Data

To establish a self-validating and reproducible system, reaction parameters must be tightly controlled. Table 1 outlines the empirical optimization of solvents and initiators, demonstrating the superiority of non-polar, radical-transparent environments.

Table 1: Solvent and Initiator Optimization for Wohl-Ziegler Bromination

SolventInitiatorTemp (°C)Time (h)Conversion (%)Impurity Profile (Dibromination)
Carbon tetrachloride (CCl₄)AIBN774>95%Low (<5%)
Trifluorotoluene (PhCF₃)*AIBN853.592%Low-Medium (~8%)
1,2-Dichloroethane (DCE)UV Light80685%Medium (~12%)
Acetonitrile (MeCN)BPO82860%High (>20%)

*Trifluorotoluene is recommended as a greener, less toxic alternative to CCl₄ while maintaining excellent radical transparency.

Table 2: Standardized Stoichiometric Ratios

ReagentMW ( g/mol )EquivalentsFunction
2,6-Dichloro-4-methylnicotinonitrile187.031.00Limiting Reagent
N-Bromosuccinimide (NBS)177.981.05Bromine Source
Azobisisobutyronitrile (AIBN)164.210.05Radical Initiator

Experimental Workflow

G Start Reaction Setup 2,6-dichloro-4-methylnicotinonitrile + NBS + AIBN in PhCF3 Heating Thermal Initiation Reflux at 85 °C under N2 Start->Heating Reaction Radical Propagation (Wohl-Ziegler Bromination) Heating->Reaction IPC In-Process Control (IPC) TLC / LC-MS Monitoring Reaction->IPC Decision Conversion > 95%? IPC->Decision AddReagent Add 0.1 eq NBS & AIBN Continue Heating Decision->AddReagent No Workup Quench & Workup Cool to 0 °C, Filter Succinimide, Wash with Na2S2O3 Decision->Workup Yes AddReagent->Reaction Purification Purification Silica Gel Chromatography or Crystallization Workup->Purification Product Pure Product 2,6-dichloro-4-(bromomethyl)nicotinonitrile Purification->Product

Figure 1: Experimental workflow and decision matrix for regioselective radical bromination.

Detailed Step-by-Step Protocol

Phase 1: Preparation and Degassing
  • Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2,6-dichloro-4-methylnicotinonitrile (10.0 g, 53.5 mmol, 1.0 eq) and N-Bromosuccinimide (10.0 g, 56.1 mmol, 1.05 eq). Note: Recrystallize NBS from boiling water prior to use if it appears yellow.

  • Add anhydrous trifluorotoluene (PhCF₃) (100 mL).

  • Critical Step: Submerge a long needle into the solvent and sparge with dry Nitrogen (N₂) or Argon for 15–20 minutes to displace dissolved oxygen.

  • Add AIBN (439 mg, 2.67 mmol, 0.05 eq) rapidly against a positive counter-flow of inert gas.

Phase 2: Reaction Execution
  • Lower the flask into a pre-heated oil bath set to 85–90 °C.

  • Stir vigorously. As the reaction progresses, the dense NBS powder at the bottom of the flask will be consumed, and lighter succinimide will begin to float to the surface of the solvent.

  • Maintain reflux for 3.5 hours, keeping the system strictly under an inert atmosphere.

Phase 3: In-Process Control (IPC)
  • Withdraw a 50 µL aliquot, dilute with dichloromethane, and analyze via TLC (Hexanes:EtOAc 4:1, UV 254 nm) or LC-MS.

  • The starting material (Rf ~0.4) should be nearly consumed, replaced by the product (Rf ~0.45). If conversion is <95%, add an additional 0.1 eq of NBS and 0.02 eq of AIBN, and reflux for 1 more hour.

Phase 4: Quench and Isolation
  • Remove the flask from the heat and allow it to cool to room temperature, then transfer to an ice bath (0 °C) for 30 minutes. This maximizes the precipitation of the succinimide byproduct.

  • Filter the cold mixture through a pad of Celite. Wash the filter cake with a small volume of cold PhCF₃ (20 mL).

  • Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) (50 mL) to quench any residual Br₂.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (50 mL).

    • Brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified via flash column chromatography (0-10% EtOAc in Hexanes) or recrystallized from hot heptane to yield 2,6-dichloro-4-(bromomethyl)nicotinonitrile as an off-white solid.

Self-Validating Systems & Trustworthiness

This protocol incorporates multiple self-validating checkpoints to ensure the researcher can verify success in real-time without immediate reliance on complex instrumentation:

  • Visual Validation: The transformation of the solid phase is a reliable physical indicator. NBS is significantly denser than the halogenated solvent and sits at the bottom. As it reacts, it forms succinimide, which is less dense and floats to the top of the reaction mixture.

  • Colorimetric Validation: If the reaction mixture turns deep red/brown, it indicates an excess of free Br₂, often caused by moisture or oxygen ingress. A successful reaction maintains a pale yellow to light orange hue.

  • Spectroscopic Validation (¹H NMR):

    • Starting Material: Exhibits a distinct singlet integrating to 3H at ~2.60 ppm (Ar-CH₃).

    • Target Product: The methyl singlet disappears, replaced by a new singlet integrating to 2H shifted significantly downfield to ~4.50 ppm (Ar-CH₂Br) due to the deshielding effect of the bromine atom.

    • Over-bromination Check: A singlet at ~6.80 ppm (Ar-CHBr₂) indicates the formation of the dibromomethyl impurity, signaling that the NBS stoichiometry was too high or the reaction was heated too long.

References

  • U.S. Patent 11,377,438 B2. "2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors". Google Patents.
  • World Intellectual Property Organization. WO2018222795A1. "Substituted nitrogen containing compounds". Google Patents.
  • Lemke, C., et al. "Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation". ACS Omega, 2022. URL:[Link]

Method

Application Note: Strategic Functionalization of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

Introduction: The Electrophilic Trinity 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS: 1205463-12-8 / Generic structure ref) represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Electrophilic Trinity

2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS: 1205463-12-8 / Generic structure ref) represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and agrochemicals. Its value lies in its trifunctional electrophilic nature , offering three distinct sites for nucleophilic attack. However, this versatility presents a significant challenge: chemoselectivity and regioselectivity .

For a researcher, the failure mode is often the formation of intractable mixtures—where aliphatic substitution competes with aromatic substitution, or where the C2 and C6 aromatic chlorides react indiscriminately.

This guide deconstructs the reactivity of this molecule, providing a logic-driven framework to selectively functionalize each position.

The Reactivity Landscape

The molecule possesses three electrophilic centers with distinct electronic and steric environments:

  • Position 4 (Chloromethyl,

    
    ):  A benzylic-like alkyl halide. It is highly reactive toward 
    
    
    
    attack by soft nucleophiles.
  • Position 6 (Aryl Chloride): An activated heteroaryl chloride. It is para to the electron-withdrawing cyano group (relative to the nitrogen path) and sterically accessible.

  • Position 2 (Aryl Chloride): An activated heteroaryl chloride ortho to the cyano group. While electronically activated, it is sterically hindered by the adjacent nitrile.

Decision Matrix: Reactivity vs. Conditions
SiteMechanismReactivityKey DriverPreferred Conditions
4-CH₂Cl

High (Fastest)Steric accessibility, leaving group abilityMild bases (Et₃N), 0°C to RT, Aprotic solvents (DCM, THF).
C6-Cl

ModerateSteric freedom, electronic activationHeat (>50°C), Polar aprotic solvents (MeCN, DMSO), Bulky nucleophiles.
C2-Cl

Low to ModerateElectronic activation (inductive)Specific chelation (alkoxides), High heat, Small nucleophiles.

Mechanism & Causality: The "Why" Behind the Protocol

Chemoselectivity: Aliphatic vs. Aromatic

The chloromethyl group is the "softest" and most kinetically accessible electrophile. In competition experiments, aliphatic substitution (


) occurs orders of magnitude faster  than aromatic substitution (

) at room temperature.
  • Implication: You must functionalize the chloromethyl group first if you intend to keep the aromatic chlorides intact. Attempting

    
     first usually leads to mixtures where the nucleophile also attacks the chloromethyl group.
    
Regioselectivity: The C2 vs. C6 Switch

When performing


 on the pyridine core, the regioselectivity is governed by the interplay of sterics (CN group)  and electronics .
  • Steric Control (Favors C6): The nitrile group at C3 creates significant steric bulk around C2. For secondary amines or bulky nucleophiles, attack at C6 is strongly preferred (often >9:1 ratio).

  • Coordination Control (Favors C2): While less common with the nitrile group compared to esters, hard nucleophiles like alkoxides (e.g., NaOMe) in non-polar solvents can sometimes favor C2 via coordination to the nitrile nitrogen, though C6 remains the dominant outcome for most amine nucleophiles.

Visualizing the Pathway

The following diagram maps the logical flow of sequential functionalization.

ReactivityMap cluster_legend Reaction Conditions Start 2,6-Dichloro-4- (chloromethyl)nicotinonitrile Step1 Product A: 4-(Aminomethyl) derivative (Ar-Cl intact) Start->Step1 SN2 Attack (0°C, Mild Base) Step2_C6 Product B (Major): 6-Amino-substituted (C2-Cl intact) Step1->Step2_C6 SNAr Attack (Heat, Bulky Nu) Step2_C2 Product C (Minor): 2-Amino-substituted (C6-Cl intact) Step1->Step2_C2 SNAr Attack (Chelation/Small Nu) Kinetic Control (SN2) Kinetic Control (SN2) Thermodynamic/Steric Control (SNAr) Thermodynamic/Steric Control (SNAr) Kinetic Control (SN2)->Thermodynamic/Steric Control (SNAr)

Caption: Sequential functionalization workflow. Path 1 (Green) exploits kinetic


 reactivity. Path 2 (Yellow) exploits steric direction for 

.

Protocol A: Chemoselective Amination of the Chloromethyl Group

Objective: To introduce an amine at the 4-position without disturbing the aromatic chlorides. Mechanism:


 Nucleophilic Substitution.[1][2]
Materials
  • Substrate: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (1.0 equiv).

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine, N-Boc-piperazine) (1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.2 equiv). Note: Inorganic bases like K₂CO₃ can be used but may require longer reaction times due to solubility.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Step-by-Step Procedure
  • Preparation: Dissolve 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature suppresses the competing

    
     reaction.
    
  • Addition: Add DIPEA (1.2 mmol) followed by the dropwise addition of the amine (1.1 mmol) over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC or LC-MS.

    • Checkpoint: The reaction is typically complete within 1-2 hours at RT.

  • Work-up: Quench with water (10 mL). Extract with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexane/EtOAc).

Expected Outcome: >90% Yield of the 4-(aminomethyl) derivative.

Protocol B: Regioselective at Position 6

Objective: To functionalize the pyridine ring at C6, utilizing the steric directing effect of the C3-cyano group. Mechanism: Nucleophilic Aromatic Substitution (


) - Addition-Elimination.
Materials
  • Substrate: Product from Protocol A (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: Acetonitrile (MeCN) or DMF (if higher temp needed).

Step-by-Step Procedure
  • Preparation: Dissolve the substrate (1.0 mmol) in MeCN (5 mL).

  • Addition: Add the base (

    
    , 2.0 mmol) and the amine nucleophile (1.2 mmol).
    
  • Reaction: Heat the mixture to 60–80°C .

    • Scientific Insight: Unlike the chloromethyl substitution, this step requires thermal energy to overcome the aromaticity barrier. The steric bulk of the C3-CN group protects C2, directing the incoming nucleophile to C6.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material and the formation of the mono-substituted product.

    • Note: If bis-substitution (reaction at both C2 and C6) is observed, lower the temperature or reduce the equivalents of amine.

  • Work-up: Cool to RT. Filter off the inorganic solids. Concentrate the filtrate.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Expected Outcome: Regioselective formation of the 2-chloro-6-amino-nicotinonitrile derivative (Ratio C6:C2 typically > 8:1).

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Mixture of aliphatic and aromatic substitution Temperature too high during Step 1 (

).
Perform Step 1 strictly at 0°C. Ensure the amine is added slowly.
Poor Regioselectivity (C2 vs C6 mixture) Nucleophile is too small (e.g., ammonia, methylamine).Use bulkier nucleophiles (e.g., benzylamine, isopropylamine) to enhance steric steering to C6.
Hydrolysis of Nitrile to Amide Presence of water under basic, high-heat conditions.Use anhydrous solvents (MeCN, DMF) and store bases in a desiccator.
Dimerization Substrate concentration too high.Dilute the reaction to 0.1 M or 0.05 M.

References

  • Regioselectivity in 2,6-dichloropyridines

    • Mampuys, P., et al. "Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols." ResearchGate.[3] Available at: [Link]

  • Reactivity of Chloromethylpyridines
  • SNAr Regioselectivity Modeling

    • Guan, Y., et al. "SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold."[4] Journal of Chemical Information and Modeling, 2023.[4] Available at: [Link]

  • Synthesis of 2,6-Dichloronicotinonitrile Derivatives
  • General Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Text for Pyridine Reactivity Principles).

Sources

Application

using 2,6-Dichloro-4-(chloromethyl)nicotinonitrile as a pharmaceutical intermediate

This guide is structured as a high-level technical document for pharmaceutical process chemists and medicinal chemists. It prioritizes mechanistic insight, process control, and safety compliance.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical document for pharmaceutical process chemists and medicinal chemists. It prioritizes mechanistic insight, process control, and safety compliance.

Strategic Utilization as a Multifunctional Scaffold in Drug Discovery

Executive Summary

2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS: 1248784-79-3) represents a "privileged scaffold" in medicinal chemistry due to its high density of orthogonal reactive sites. Unlike simple pyridine intermediates, this compound offers a tri-modal reactivity profile :

  • C4-Chloromethyl: A highly reactive benzylic-like electrophile (SN2).

  • C2/C6-Chlorides: Activated aryl chlorides susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C3-Nitrile: A precursor for heterocycle formation (e.g., amidines, tetrazoles) or hydrolytic conversion.

This guide details the protocols for leveraging these sites sequentially to construct complex pharmacophores, specifically targeting kinase inhibitors (e.g., Src/Abl family) and P2X7 antagonists .

Chemical Profile & Reactivity Map

The utility of this intermediate relies on exploiting the kinetic differences between its electrophilic sites.

SiteFunctional GroupReactivity TypeRelative Reactivity (k_rel)Primary Application
C4-CH₂Cl Alkyl ChlorideSN2 (concerted)High (Fastest) Attachment of solubilizing tails (e.g., piperazines).
C2-Cl Aryl ChlorideSNAr (Addition-Elimination)Medium Coupling with "hinge-binding" anilines/phenols. Activated by ortho-CN.
C6-Cl Aryl ChlorideSNArLow Late-stage diversification or blocking group.
C3-CN NitrileCyclization / HydrolysisVariable Precursor to fused bicyclic systems (e.g., pyrido[4,3-d]pyrimidines).
Reactivity Visualization

The following diagram illustrates the sequential functionalization logic.

ReactivityMap cluster_legend Reaction Conditions Start 2,6-Dichloro-4- (chloromethyl)nicotinonitrile Step1 Intermediate A: C4-Tail Attached Start->Step1 Phase 1: S_N2 (Amine, 0°C, THF) Selectivity: >98% C4 Step2 Intermediate B: C2-Hinge Binder Attached Step1->Step2 Phase 2: S_NAr (Aniline, 80°C, DIPEA) Selectivity: C2 > C6 Final Final Drug Candidate: Bicyclic/Tricyclic Core Step2->Final Phase 3: Cyclization (Hydrazine/Amidine) Target: C3-CN Legend Kinetic Control is Critical: C4-Cl reacts at RT. C2-Cl requires heat. C6-Cl is inert until forced.

Caption: Sequential functionalization strategy exploiting the kinetic hierarchy of the electrophilic sites.

Application Protocols

Protocol A: Synthesis of Kinase Inhibitor Scaffolds (Sequential Substitution)

Objective: To attach a solubilizing group at C4 and a pharmacophore at C2 without "scrambling" the regiochemistry.

Step 1: C4-Alkylation (The "Tail" Attachment)

Rationale: The C4-chloromethyl group is ~100x more reactive than the ring chlorines. Performing this step first at low temperature prevents side reactions at the C2 position.

Materials:

  • Substrate: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (1.0 eq)

  • Nucleophile: N-Methylpiperazine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Anhydrous THF or DCM

Procedure:

  • Dissolution: Dissolve the substrate in anhydrous THF (10 vol) under N₂ atmosphere. Cool to 0°C .

  • Addition: Mix N-methylpiperazine and DIPEA in THF (2 vol). Add this solution dropwise to the substrate over 30 minutes. Critical: Exotherm control is vital to prevent SNAr competition.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC.[1][2] The C4-Cl should be consumed; C2/C6-Cl should remain intact.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.

  • Outcome: 2,6-Dichloro-4-((4-methylpiperazin-1-yl)methyl)nicotinonitrile.

Step 2: C2-Arylation (The "Hinge" Coupling)

Rationale: The C2-Cl is activated by the ortho-nitrile group (inductive effect).[3][4] The C6-Cl is meta to the nitrile and significantly less reactive.

Materials:

  • Intermediate from Step 1 (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) (Example hinge binder)

  • Base: K₂CO₃ (2.5 eq) or NaH (1.2 eq) for weak nucleophiles.

  • Solvent: DMF or NMP (Polar aprotic solvents accelerate SNAr).

Procedure:

  • Setup: Charge the intermediate, aniline, and K₂CO₃ into a reaction vessel with DMF (10 vol).

  • Heating: Heat to 60–80°C . Note: Do not exceed 100°C initially, or C6 substitution may occur.

  • Monitoring: Reaction typically requires 4–12 hours. Look for the disappearance of the starting material.[1]

  • Purification: Pour into ice water. The product often precipitates.[5] Filter and wash with water.[6] Recrystallize from EtOH/Water if necessary.

Protocol B: Synthesis of Pyrido[4,3-d]pyrimidines (Bicyclic Fusion)

Objective: To fuse a pyrimidine ring onto the pyridine scaffold, creating a common kinase core (e.g., similar to Vandetanib analogs).

Mechanism: This involves a cascade reaction or a stepwise condensation of the C3-Nitrile and the C4-Chloromethyl group (after conversion to an amine).

Procedure (Via Amidine Cyclization):

  • Precursor Prep: Convert C4-CH₂Cl to C4-CH₂NH₂ (Amine) using Delépine reaction (Hexamethylenetetramine) or Gabriel synthesis.

  • Cyclization: React the resulting 4-(aminomethyl)-2,6-dichloronicotinonitrile with an orthoester (e.g., Triethyl orthoformate) or an imidate.

  • Conditions: Reflux in EtOH with catalytic Acetic Acid.

  • Result: The amine attacks the orthoester, followed by intramolecular attack on the nitrile, forming the pyrimidine ring fused to the pyridine.

Critical Process Parameters (CPPs) & Troubleshooting

IssueRoot CauseCorrective Action
Regio-scrambling (Step 1) Temperature too high (>20°C) during amine addition.Maintain T < 5°C. Use a less polar solvent (DCM instead of DMF) to suppress SNAr.
Bis-substitution (Step 2) Reaction temp >100°C or excess nucleophile.Limit temp to 80°C. Stoichiometry control (1.05 eq of aniline).
Hydrolysis of Nitrile Presence of water under basic conditions at high T.Use anhydrous solvents (KF < 0.05%). Store reagents under Argon.
GTI Formation Residual alkylating agent (Substrate).Ensure 100% conversion in Step 1. Treat waste streams with excess amine to quench.

Safety & Handling (Genotoxicity Alert)

Hazard Class: Potent Alkylating Agent .

  • GTI Status: The parent compound contains a reactive chloromethyl group, classified as a structural alert for genotoxicity (mutagenicity).

  • Containment: Handle only in a fume hood or isolator. Double-gloving (Nitrile/Laminate) is mandatory.

  • Decontamination: Spills should be treated with a solution of 10% ethanolic amine (e.g., diethylamine) to quench the alkylating potential before disposal.

References

  • BenchChem. "2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4 Technical Guide." BenchChem Product Resources. Accessed March 2026. Link

  • National Toxicology Program (NTP). "Bioassay of 3-(Chloromethyl)pyridine Hydrochloride for Possible Carcinogenicity." Technical Report Series No. 95. Link

  • PubChem. "2,6-Dichloro-4-(chloromethyl)nicotinonitrile Compound Summary." National Library of Medicine. Link

  • ChemicalBook. "Synthesis and Reaction Protocols for Dichloronicotinonitriles." Link

  • MDPI. "Regioselective Nucleophilic Aromatic Substitution in Pyridine and Quinazoline Derivatives." Molecules, 2024.[7] Link

Sources

Method

Technical Guide: Selective Functionalization of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

[1] Part 1: Core Directive & Strategic Overview Executive Summary 2,6-Dichloro-4-(chloromethyl)nicotinonitrile is a high-value trifunctional scaffold used in the synthesis of kinase inhibitors (e.g., Src/Abl inhibitors)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Core Directive & Strategic Overview

Executive Summary

2,6-Dichloro-4-(chloromethyl)nicotinonitrile is a high-value trifunctional scaffold used in the synthesis of kinase inhibitors (e.g., Src/Abl inhibitors) and fused heterocyclic systems like pyrrolo[3,4-c]pyridines . Its reactivity profile is defined by the competition between the highly reactive benzylic-like chloromethyl group (C4) and the activated aryl chlorides (C2/C6) .[1]

This guide provides a validated roadmap for researchers to control this reactivity. By manipulating temperature, solvent polarity, and stoichiometry, one can selectively target the aliphatic halide (


) or trigger cascade cyclizations, avoiding common pitfalls like polymerization or regio-isomeric mixtures.[1]
Mechanistic Reactivity Profile

The substrate presents three electrophilic sites with distinct activation energies:[1]

  • C4-Chloromethyl (

    
    ): Primary Kinetic Target. [1]
    
    • Mechanism:[1][2]

      
       Nucleophilic Substitution.[1][3]
      
    • Reactivity: High.[1] The electron-deficient pyridine ring acts as an electron-withdrawing group (EWG), significantly lowering the transition state energy for nucleophilic attack.

    • Conditions: 0°C to Room Temperature (RT).[1]

  • C2-Chlorine: Secondary Thermodynamic Target. [1]

    • Mechanism:[1][2]

      
       Nucleophilic Aromatic Substitution.[1]
      
    • Reactivity: Moderate.[1][2] Activated by the adjacent ring nitrogen and the ortho-nitrile group.

    • Conditions: Elevated temperatures (>60°C) or strong nucleophiles.[1]

  • C3-Nitrile (

    
    ): Latent Electrophile. [1]
    
    • Mechanism:[1][2] Nucleophilic Addition / Cyclization.[1]

    • Reactivity: Low (intermolecular) to High (intramolecular).[1]

    • Application: Serves as a "trap" for the amine installed at C4, enabling the formation of 5-membered lactams or amidines.[1]

Part 2: Visualizing the Reaction Landscape

The following flow chart illustrates the decision matrix for synthesizing either linear amines or fused bicyclic systems.

ReactionPathways Substrate 2,6-Dichloro-4- (chloromethyl)nicotinonitrile Linear Product A: 4-(Aminomethyl) Derivative (Linear Secondary Amine) Substrate->Linear Path A: 0-25°C, 1.1 eq Amine DIPEA, DCM/THF (Selective SN2) Cyclic Product B: Pyrrolo[3,4-c]pyridine (Fused Lactam/Amidine) Substrate->Cyclic Path B: >80°C, Excess Amine or Base-Mediated Post-Cyclization SideProduct Side Product: 2-Amino-substituted (SNAr Regioisomer) Substrate->SideProduct Path C: Strong Base (NaH) or High Temp w/o Steric Control Amine Primary Amine (R-NH2) Linear->Cyclic Intramolecular Cyclization (Base/Heat)

Caption: Kinetic vs. Thermodynamic pathways. Path A yields the linear amine via


.[1] Path B/C leads to cyclization or aryl substitution.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Selective Synthesis of 4-(Aminomethyl) Derivatives

Objective: Isolate the linear secondary amine without disturbing the aryl chlorides or the nitrile.[1]

Reagents:

  • Substrate: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 1.0 equiv of the substrate in anhydrous DCM (concentration ~0.1 M).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the competing

    
     reaction at the C2 position.[1]
    
  • Addition:

    • Add DIPEA (1.5 equiv) in one portion.[1]

    • Add the amine (1.1 equiv) dropwise over 15 minutes. Rationale: Slow addition prevents localized high concentrations of amine, reducing the risk of bis-alkylation.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (25°C). Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][4]

    • Checkpoint: The starting material (chloromethyl) should disappear.[1] If C2-substitution occurs, a new spot with slightly different

      
       will appear (usually more polar).[1]
      
  • Work-up:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: Flash column chromatography on silica gel.

    • Note: Secondary amines can streak.[1] Use 1%

      
       or 
      
      
      
      in the eluent system (e.g., DCM:MeOH:NH3 95:4:1).[1]

Data Summary: Expected Outcomes

ParameterValueNotes
Yield 85-95%High efficiency due to activated benzylic position.[1]
Selectivity >20:1(

vs

) at 0°C.
Appearance Off-white solid/oilDepends on the amine used.
Protocol B: Synthesis of Pyrrolo[3,4-c]pyridine Core (Cyclization)

Objective: Force the cyclization of the linear amine onto the nitrile to form the fused bicyclic system.

Reagents:

  • Intermediate: 4-(Aminomethyl) derivative (from Protocol A)[1]

  • Base:

    
     (2.0 equiv) or NaH (1.1 equiv for difficult cases)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF[1]

  • Temperature: Reflux (80°C)[1][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve the linear amine intermediate in MeCN.

  • Base Addition: Add anhydrous

    
    .[1]
    
  • Cyclization: Heat to reflux for 4–12 hours.

    • Mechanism:[1][2][5] The secondary amine nitrogen attacks the nitrile carbon (C3).

    • Intermediate: An amidine intermediate is formed. Upon aqueous workup or in the presence of trace water, this often hydrolyzes to the lactam (1-one) .[1]

  • Work-up:

    • Cool to RT. Filter off inorganic solids.[1]

    • Concentrate filtrate.[1]

    • If the product precipitates, wash with cold ether.[1] If not, partition between EtOAc and Water.[1]

  • Validation: Check IR for disappearance of the Nitrile stretch (~2220

    
    ) and appearance of Amide/Lactam bands (~1680-1720 
    
    
    
    ).

Part 4: Troubleshooting & Optimization

Regioselectivity Issues (C4 vs C2)

If you observe significant byproduct formation (C2 substitution):

  • Cause: Temperature too high or amine is too sterically unhindered/basic.[1]

  • Solution:

    • Switch solvent to DCM or Toluene (Non-polar solvents disfavor the charge-separated transition state of

      
       relative to 
      
      
      
      ).[1]
    • Strictly maintain 0°C .

    • Use a bulky base (DIPEA) instead of inorganic bases (

      
      ) during the initial alkylation step.[1]
      
Over-Alkylation (Bis-alkylation)

If the amine attacks two molecules of the chloromethyl substrate:[1]

  • Cause: Stoichiometry imbalance.[1]

  • Solution: Use a slight excess of the amine (1.2–1.5 equiv) rather than the substrate.[1] However, too much excess risks

    
    . A 1.1 equiv is the "Goldilocks" zone. Alternatively, use a high-dilution technique.
    
Handling the Chloromethyl Substrate
  • Safety Warning: Chloromethyl pyridines are potential alkylating agents and can be severe skin/eye irritants (blistering agents).[1][3]

  • Protocol: Always handle in a fume hood. Double-glove (Nitrile). Quench all glassware and waste with dilute ammonia before disposal to destroy residual alkylating potential.[1]

Part 5: References

  • BenchChem. Reactivity of the chloromethyl group in pyridine derivatives. (Accessed 2023).[6] Detailed overview of chloromethyl reactivity and

    
     preference. 
    
  • ResearchGate. Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones. Review of bicyclic ring formation from 3,4-disubstituted pyridines.

  • ChemicalBook. 2,6-Dichloro-4-(chloromethyl)nicotinonitrile Product Properties and Safety. CAS 1248784-79-3 Data.[1][7]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs. Discusses amination conditions for chloromethyl-pyridines.

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of 4-(Aminomethyl)pyridine Derivatives from Chloromethyl Precursors

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-(aminomethyl)pyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active comp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(aminomethyl)pyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds, from enzyme inhibitors to central nervous system agents.[1][2][3][4] The successful and efficient synthesis of these derivatives is therefore a critical task in drug discovery and development. The most common and versatile starting material for these syntheses is 4-(chloromethyl)pyridine, typically used as its more stable hydrochloride salt.[5] This document serves as a comprehensive guide to the primary synthetic strategies for converting 4-(chloromethyl)pyridine precursors into 4-(aminomethyl)pyridine derivatives. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for several field-proven methodologies, including the Delépine reaction, the Gabriel synthesis, and the azide reduction pathway.

Introduction: The Strategic Importance of the Aminomethylpyridine Core

The aminomethylpyridine unit provides a unique combination of a basic nitrogen center within the pyridine ring and a primary amino group on a flexible methylene linker. This arrangement allows for multipoint interactions with biological targets, making it a valuable building block for creating potent and selective therapeutics.[1][2] For instance, novel aminomethyl-pyridines have been successfully designed as highly potent and selective Dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[2][6] The precursor, 4-(chloromethyl)pyridine, is an active alkylating agent whose reactivity is harnessed for the crucial C-N bond formation that defines these synthetic routes.[5][7]

Precursor Stability and Handling

4-(Chloromethyl)pyridine is most commonly supplied and handled as its hydrochloride salt, 4-(chloromethyl)pyridine hydrochloride (also known as 4-picolyl chloride hydrochloride).[5] This salt is a white to off-white crystalline solid that is more stable and less lachrymatory than the free base. However, it is a corrosive and hazardous material that causes severe skin burns and eye damage.[8] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Synthetic Pathways from Chloromethyl Precursors

The conversion of the chloromethyl group to an aminomethyl group is fundamentally a nucleophilic substitution reaction. The choice of method depends on several factors, including the desired scale, functional group tolerance of the substrate, and the need to avoid common side reactions like over-alkylation.

G cluster_start Starting Material cluster_methods Synthetic Methodologies cluster_product Final Product Start 4-(Chloromethyl)pyridine HCl Delepine Delépine Reaction (Hexamethylenetetramine) Start->Delepine Nucleophilic Substitution Gabriel Gabriel Synthesis (Potassium Phthalimide) Start->Gabriel Nucleophilic Substitution Azide Azide Synthesis & Reduction (NaN₃ then Reduction) Start->Azide Nucleophilic Substitution Product 4-(Aminomethyl)pyridine Derivatives Delepine->Product Gabriel->Product Azide->Product caption Fig. 1: Overview of Synthetic Routes G Start 4-(Chloromethyl)pyridine + HMTA Salt Quaternary Ammonium Salt Formation (SN2) Start->Salt Hydrolysis Acid Hydrolysis (EtOH/HCl) Salt->Hydrolysis Product 4-(Aminomethyl)pyridine HCl Hydrolysis->Product caption Fig. 2: Delépine Reaction Workflow

Caption: Fig. 2: Delépine Reaction Workflow

Protocol: Delépine Synthesis of 4-(Aminomethyl)pyridine Dihydrochloride

Materials:

  • 4-(Chloromethyl)pyridine hydrochloride

  • Hexamethylenetetramine (HMTA)

  • Chloroform (or Dichloromethane)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95% or absolute)

  • Diethyl ether

Procedure:

Part A: Quaternary Salt Formation

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in chloroform.

  • Add hexamethylenetetramine (1.1 eq) to the suspension.

  • Heat the mixture to reflux and stir for 4-6 hours. A white precipitate of the quaternary ammonium salt will form.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with chloroform or diethyl ether to remove any unreacted starting materials.

  • Dry the salt under vacuum. It can often be used in the next step without further purification. [9] Part B: Hydrolysis

  • Transfer the dried quaternary ammonium salt to a clean round-bottom flask.

  • Add a mixture of concentrated HCl and ethanol (e.g., a 1:3 v/v mixture).

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting salt is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the crystalline product, 4-(aminomethyl)pyridine dihydrochloride, by vacuum filtration.

  • Wash the crystals with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield a white crystalline solid.

The Gabriel Synthesis: A Classic and Reliable Pathway

The Gabriel synthesis is a robust and widely used method for converting primary alkyl halides into primary amines, effectively avoiding the over-alkylation that plagues direct amination with ammonia. [10][11][12]The method employs the potassium salt of phthalimide as a protected form of ammonia.

Mechanism and Rationale
  • N-Alkylation: The phthalimide anion, a potent nitrogen nucleophile, displaces the chloride from 4-(chloromethyl)pyridine in an SN2 reaction to form N-(4-pyridylmethyl)phthalimide. [10][12]The two electron-withdrawing carbonyl groups on the phthalimide prevent the nitrogen from acting as a nucleophile in a second alkylation step. [11]2. Deprotection (Hydrazinolysis): The resulting N-alkylated phthalimide is then cleaved to release the primary amine. While acidic or basic hydrolysis can be used, the most common and milder method is the Ing-Manske procedure, which uses hydrazine (NH₂NH₂) in a refluxing solvent like ethanol. [10][11][13]This results in the formation of the desired amine and a stable, insoluble phthalhydrazide byproduct, which can be easily removed by filtration. [10][14]

Protocol: Gabriel Synthesis of 4-(Aminomethyl)pyridine

Materials:

  • 4-(Chloromethyl)pyridine hydrochloride

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for salt formation, if desired)

  • Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

Part A: N-Alkylation

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve potassium phthalimide (1.1 eq) in anhydrous DMF.

  • Add 4-(chloromethyl)pyridine hydrochloride (1.0 eq) to the solution. Note: A base like triethylamine (1.1 eq) may be added to neutralize the HCl salt in situ, or the free base can be used if available.

  • Heat the mixture to 60-80 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Once complete, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-(4-pyridylmethyl)phthalimide.

  • Collect the solid by vacuum filtration, wash with water, and dry thoroughly.

Part B: Hydrazinolysis

  • Suspend the dried N-(4-pyridylmethyl)phthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.5-2.0 eq) to the suspension.

  • Heat the mixture to reflux. The reaction is often complete within 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature. Acidify with dilute HCl to pH ~1-2 to precipitate any remaining phthalhydrazide and protonate the product amine.

  • Filter the mixture to remove the solid phthalhydrazide.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Make the remaining aqueous solution basic (pH > 12) with concentrated NaOH or KOH and extract the free amine with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(aminomethyl)pyridine as an oil.

Azide Synthesis and Reduction: A High-Yield, Two-Step Alternative

This pathway involves two discrete steps: the conversion of the chloromethyl group to an azidomethyl group, followed by the reduction of the azide to the primary amine. This method is often favored because the reduction step can be performed under very mild and clean conditions, particularly with catalytic hydrogenation. [15][16]

Mechanism and Rationale
  • Azide Formation: Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions. [15]It readily displaces the chloride from 4-(chloromethyl)pyridine to form 4-(azidomethyl)pyridine. This reaction is typically performed in a polar aprotic solvent like DMSO or DMF. [17]2. Azide Reduction: The resulting organic azide is then reduced to the primary amine. Several effective methods exist:

    • Catalytic Hydrogenation: This is often the cleanest method, using a catalyst like palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. The only byproduct is nitrogen gas (N₂), simplifying purification. [18] * Staudinger Reaction: This involves treatment with a phosphine (e.g., triphenylphosphine) followed by hydrolysis. [18] * Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are highly effective but less chemoselective and require strictly anhydrous conditions and careful quenching. [15][18]

Protocol: Azide Formation and Catalytic Hydrogenation

Materials:

  • 4-(Chloromethyl)pyridine hydrochloride

  • Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.

  • Dimethyl sulfoxide (DMSO)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

Part A: Synthesis of 4-(Azidomethyl)pyridine

  • In a round-bottom flask, dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in DMSO.

  • Carefully add sodium azide (1.2 eq) in one portion.

  • Heat the mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-water and ethyl acetate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine to remove residual DMSO.

  • Dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (do not heat excessively) to yield crude 4-(azidomethyl)pyridine.

Part B: Reduction to 4-(Aminomethyl)pyridine

  • Dissolve the crude 4-(azidomethyl)pyridine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C catalyst (5-10 mol %) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. [18]6. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 4-(aminomethyl)pyridine.

Method Comparison and Summary

MethodKey ReagentsAdvantagesDisadvantagesTypical Yields
Delépine Reaction Hexamethylenetetramine, HCl/EtOHOne-pot potential for primary amine; avoids over-alkylation; readily available reagents. [19][9]Can produce formaldehyde byproducts; hydrolysis can require harsh conditions. [19]70-85%
Gabriel Synthesis Potassium phthalimide, HydrazineExcellent for primary amines; avoids polyalkylation; reliable and high-yielding. [10][11]Phthalhydrazide removal can be tedious; hydrazine is toxic; harsh conditions for non-hydrazine cleavage. [10][14]75-90%
Azide/Reduction Sodium azide, Reducing Agent (e.g., H₂/Pd-C)Very high yields; catalytic hydrogenation is very clean (N₂ byproduct); mild reduction conditions. [15][18]Two distinct steps required; sodium azide is highly toxic and potentially explosive; metal hydrides are less selective. [18]85-95% (over 2 steps)

Conclusion

The synthesis of 4-(aminomethyl)pyridine derivatives from chloromethyl precursors is a well-established and flexible process. The choice between the Delépine reaction, Gabriel synthesis, or the azide/reduction pathway depends on the specific requirements of the target molecule, available equipment, and safety considerations. For clean, high-yield production of the primary amine, the azide route followed by catalytic hydrogenation is often superior. The Gabriel synthesis remains a robust and reliable classic, while the Delépine reaction offers a more direct conversion that is particularly effective for activated halides. By understanding the mechanisms and practical considerations of each method, researchers can strategically select and optimize the ideal pathway for their drug discovery and development programs.

References

  • Delépine reaction - Wikipedia. [Link]

  • Delepine reaction - Organic Chemistry Portal. [Link]

  • Delépine amine synthesis | Request PDF - ResearchGate. [Link]

  • Delépine Amine Synthesis Method | PDF | Science & Mathematics - Scribd. [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - NIH. [Link]

  • Gabriel synthesis - Wikipedia. [Link]

  • The Gabriel Synthesis For Making Primary Amines - Master Organic Chemistry. [Link]

  • WO 2012/095691 Al - Googleapis.com.
  • Synthesis and Reduction of Azides. [Link]

  • Gabriel Synthesis - Chemistry LibreTexts. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]

  • The Gabriel Synthesis - Chemistry Steps. [Link]

  • CN105085378A - Synthetic method of 4-(chloromethyl)
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors | Request PDF - ResearchGate. [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

  • Amine synthesis by azide reduction - Organic Chemistry Portal. [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]

  • 4-(Chloromethyl)pyridine hydrochloride|1822-51-1 - LookChem. [Link]

  • Synthesis of 4-chloromethylpyridine hydrochloride - PrepChem.com. [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors | ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed. [Link]

  • A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC. [Link]

  • 4-(AMINOMETHYL)PYRIDINE HYDROCHLORIDE - precisionFDA. [Link]

  • 4-(Aminomethyl)pyridine - the NIST WebBook. [Link]

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google P
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. [Link]

  • Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines - PMC. [Link]

Sources

Method

Application Note: Functionalization of the 4-Chloromethylpyridine Ring – Mechanistic Insights and Validated Protocols

Executive Summary The functionalization of 4-chloromethylpyridine (4-CMP) is a cornerstone methodology in modern organic synthesis, medicinal chemistry, and materials science. Serving as a highly electrophilic building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 4-chloromethylpyridine (4-CMP) is a cornerstone methodology in modern organic synthesis, medicinal chemistry, and materials science. Serving as a highly electrophilic building block, 4-CMP is extensively utilized to synthesize antimicrobial diquaternary pyridinium salts, complex metal-organic frameworks, and photoactive metallogels[1][2]. This application note provides an authoritative guide to the mechanistic principles governing 4-CMP reactivity, alongside field-validated, step-by-step protocols for its functionalization via nucleophilic substitution (


).

Mechanistic Rationale: The 4-Position Advantage

To master the functionalization of chloromethylpyridines, one must understand the profound impact of positional isomerism on reactivity. The carbon-chlorine bond in 4-CMP is highly polarized, rendering the methylene carbon exceptionally electrophilic[1]. However, the true driver of its high reactivity lies in the electronic influence of the pyridine ring.

In an


 reaction, the transition state involves the simultaneous formation of the nucleophile-carbon bond and the cleavage of the carbon-chlorine bond. The nitrogen atom at the 4-position (para to the chloromethyl group) exerts a strong electron-withdrawing resonance effect (

effect). This delocalizes the developing negative charge in the transition state, significantly lowering the activation energy[1][3]. Consequently, 4-CMP reacts exponentially faster than its 3-substituted counterpart, which only benefits from weaker inductive effects[3].

SN2_Mechanism Nuc Nucleophile (e.g., Amine, Alkoxide) TS SN2 Transition State (Stabilized by -M effect of Pyridine N) Nuc->TS Attack Substrate 4-Chloromethylpyridine (Electrophilic Carbon) Substrate->TS Polarization Product Functionalized 4-Methylpyridine Derivative TS->Product Bond Formation LeavingGroup Chloride Ion (Cl-) Departure TS->LeavingGroup Bond Cleavage

Resonance stabilization of the SN2 transition state in 4-chloromethylpyridine.

The Necessity of the Hydrochloride Salt

Commercially, 4-CMP is almost exclusively supplied as 4-(chloromethyl)pyridine hydrochloride (CAS 1822-51-1)[1][4]. Causality: The free base of 4-CMP is inherently unstable. The nucleophilic pyridine nitrogen of one molecule will rapidly attack the electrophilic chloromethyl carbon of another, leading to spontaneous, uncontrollable self-alkylation and the formation of a polymeric pyridinium network. By protonating the pyridine nitrogen (forming the HCl salt), its nucleophilicity is quenched, rendering the compound completely stable for long-term storage. All experimental protocols must therefore incorporate an in situ neutralization step to liberate the reactive free base immediately prior to functionalization.

Quantitative Kinetics & Reactivity Profile

The following table summarizes the comparative reactivity and typical application parameters for chloromethylpyridine isomers, providing a quantitative framework for experimental design[1][3].

Substrate IsomerRelative

Reactivity
Electronic StabilizationPrimary Synthetic ApplicationsTypical Yields (N-Alkylation)
2-Chloromethylpyridine HighModerate (Ortho,

effect)
Chelating agents, pincer ligands75% - 85%
3-Chloromethylpyridine LowNone (Inductive

only)
Nicotinic acid derivatives40% - 60%
4-Chloromethylpyridine Very High Strong (Para,

effect)
Antimicrobial salts, metallogels 85% - 98%

Validated Experimental Protocols

Protocol A: O-Alkylation for the Synthesis of Bipyridine Metallogel Ligands

This protocol details the etherification of 4,4′-dihydroxy-2,2′-bipyridine using 4-CMP to generate ligands capable of forming photoactive silver nanoparticle metallogels, as established by [2][5].

Scientific Rationale: Potassium carbonate (


) serves a dual purpose: it neutralizes the 4-CMP·HCl salt to generate the reactive free base in situ, and it deprotonates the hydroxyl groups of the bipyridine to form a highly nucleophilic alkoxide. Acetonitrile is chosen as the solvent because its polar aprotic nature stabilizes the charged transition state without hydrogen-bonding to the alkoxide nucleophile, thereby accelerating the reaction.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, suspend 4,4′-dihydroxy-2,2′-bipyridine (1.0 mmol, 188.2 mg) and anhydrous

    
     (2.0 mmol, 276.5 mg) in 30 mL of anhydrous acetonitrile[6].
    
  • Activation: Stir the mixture at room temperature (

    
    ) for 2 hours under a nitrogen atmosphere to ensure complete deprotonation of the hydroxyl groups.
    
  • In Situ Neutralization & Addition: Add 4-(chloromethyl)pyridine hydrochloride (2.0 mmol, 328.1 mg) directly to the stirring mixture. The excess

    
     will immediately neutralize the HCl salt[6].
    
  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (

    
    ) for 36 hours[6].
    
  • Workup: Allow the reaction to cool to room temperature. Filter the suspension to remove inorganic salts (KCl and unreacted

    
    ).
    
  • Purification: Evaporate the filtrate to dryness under reduced pressure. Recrystallize the crude solid from hot methanol to yield the pure 4,4′-bis(pyridin-4-ylmethoxy)-2,2′-bipyridine ligand[6].

Workflow Step1 Step 1: Deprotonate Bipyridine with K2CO3 in Acetonitrile Step2 Step 2: Add 4-CMP HCl (In situ neutralization) Step1->Step2 Step3 Step 3: Reflux for 36 hours under N2 atmosphere Step2->Step3 Step4 Step 4: Filter salts & Evaporate filtrate to dryness Step3->Step4 Step5 Step 5: Recrystallize product from hot Methanol Step4->Step5

Experimental workflow for the O-alkylation of bipyridine using 4-CMP.

Protocol B: N-Alkylation (Menshutkin Reaction) for Antimicrobial Pyridinium Salts

The Menshutkin reaction converts tertiary amines into quaternary ammonium salts. This protocol utilizes 4-CMP to synthesize diquaternary pyridinium compounds, which exhibit potent broad-spectrum antimicrobial activity against pathogens like S. aureus and C. albicans, as demonstrated by [7][8].

Scientific Rationale: The reaction is performed at room temperature because the extreme electrophilicity of 4-CMP combined with the strong nucleophilicity of N,N-dimethylalkylamines makes the reaction highly exothermic and spontaneous. Heating could lead to unwanted side reactions or degradation of the alkyl chain.

Step-by-Step Methodology:

  • Free Base Generation: Dissolve 4-CMP·HCl (10 mmol) in 20 mL of saturated aqueous sodium bicarbonate (

    
    ). Extract immediately with dichloromethane (DCM, 3 x 15 mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and carefully concentrate under reduced pressure at a low temperature (
    
    
    ) to obtain the free base. Proceed immediately to the next step to prevent self-polymerization.
  • Reaction Setup: Dissolve the freshly prepared 4-CMP free base in 25 mL of anhydrous acetonitrile.

  • Amine Addition: Dropwise, add the target N,N-dimethylalkylamine (e.g., N,N-dimethyldodecylamine, 10 mmol) to the stirring solution at room temperature[9].

  • Maturation: Stir the reaction mixture continuously for 24 hours at room temperature. The formation of the quaternary ammonium salt will often result in the precipitation of the product.

  • Isolation: Collect the precipitated bis-pyridinium quaternary ammonium salt via vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials, and dry under high vacuum[10].

References

  • Tatikonda, R., et al. (2017). "Bipyridine based metallogels: an unprecedented difference in photochemical and chemical reduction in the in situ nanoparticle formation." Dalton Transactions, 46(9), 2793-2802. Retrieved from:[Link]

  • Furdui, B., et al. (2014). "Synthesis and in Vitro Antimicrobial Evaluation of New N-Heterocyclic Diquaternary Pyridinium Compounds." Molecules, 19(8), 11572-11585. Retrieved from:[Link]

Sources

Application

Application Note: Solvent Selection and Chemoselective Alkylation Protocols for 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

Executive Summary The functionalization of highly decorated heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. 2,6-Dichloro-4-(chloromethyl)nicotinonitrile is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly decorated heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. 2,6-Dichloro-4-(chloromethyl)nicotinonitrile is a highly versatile, poly-electrophilic building block. It possesses two distinct reactive domains: a benzylic-like chloromethyl group at the C4 position (primed for aliphatic


 alkylation) and two chlorine atoms at the C2 and C6 positions (susceptible to Nucleophilic Aromatic Substitution, 

).

For researchers, the primary synthetic challenge is achieving absolute chemoselectivity—driving the


 alkylation to completion while entirely suppressing the thermodynamic 

pathways. As a Senior Application Scientist, I have found that this orthogonality is almost entirely dictated by solvent selection and nucleophile hardness . This guide details the mechanistic rationale behind solvent choices and provides field-proven, self-validating protocols for the selective alkylation of this substrate.

Mechanistic Rationale: The Chemoselectivity Challenge

To design a robust protocol, one must first understand the causality of the competing reaction pathways.

  • The Desired

    
     Pathway:  The chloromethyl group at C4 is a highly electrophilic center [3]. Unlike simple picolyl chlorides, which are prone to self-alkylation and often require storage as hydrochloride salts [2], the strongly electron-withdrawing nitrile (-CN) and dichloro groups in this molecule drastically reduce the basicity and nucleophilicity of the pyridine nitrogen. This architectural advantage prevents self-polymerization, allowing the free base to be used directly. The 
    
    
    
    reaction is kinetically favored and is best accelerated by polar aprotic solvents.
  • The Undesired

    
     Pathway:  The pyridine ring is severely electron-deficient. The C3-nitrile group and the ring nitrogen activate the C2 and C6 positions toward 
    
    
    
    [1]. This pathway is thermodynamically driven. It is inadvertently promoted when using hard nucleophiles (e.g., alkoxides), high reaction temperatures, or protic solvents that hydrogen-bond to the nucleophile, thereby increasing the activation energy required for the
    
    
    trajectory.
Reaction Pathway Visualization

G SM 2,6-Dichloro-4-(chloromethyl)nicotinonitrile + Nucleophile SN2 SN2 Alkylation (at C4-CH2Cl) SM->SN2 Polar Aprotic Solvent (MeCN) Moderate Temp (20-40°C) Soft Nucleophile SNAr SNAr Substitution (at C2 or C6) SM->SNAr Protic Solvent / High Heat Hard Nucleophile (e.g., RO-) Excess Base Prod 4-Alkylmethyl Product (High Yield, Desired) SN2->Prod Byprod 2/6-Substituted Byproduct (Impurity, Undesired) SNAr->Byprod

Reaction pathways of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile dictated by solvent.

Solvent Selection Matrix

The choice of solvent dictates the solvation state of the nucleophile. Polar aprotic solvents solvate the counter-cation (e.g.,


 or 

) while leaving the nucleophilic anion "naked" and highly reactive. This lowers the activation energy for the

reaction, allowing it to proceed at lower temperatures where

is kinetically frozen.
SolventPolarity Class

Rate

Risk
Workup EaseApplication / Recommendation
Acetonitrile (MeCN) Polar AproticHighLowExcellent1st Choice for N-alkylation. High dielectric constant; easily removed in vacuo.
Dimethylformamide (DMF) Polar AproticVery HighModerateFairBest for bulky nucleophiles requiring high solubility. Requires aqueous wash to remove.
Tetrahydrofuran (THF) Polar AproticModerateLowExcellentIdeal for organometallic nucleophiles or highly temperature-sensitive reactions.
Toluene (with PTC) Non-polarModerateVery LowGood1st Choice for S-alkylation. Used in biphasic systems to isolate the substrate from strong aqueous bases.
Methanol / Ethanol Polar ProticLowHigh GoodNOT RECOMMENDED. H-bonding retards

; high risk of solvolysis at the chloromethyl group.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific catalysts and phase controls, we force the reaction down the kinetic (


) pathway.
Protocol A: Chemoselective N-Alkylation (Finkelstein-Assisted)

Mechanism & Causality: To completely suppress


 when reacting with secondary amines, we must lower the reaction temperature. By adding a catalytic amount of Sodium Iodide (NaI), we initiate an in situ Finkelstein reaction [4]. The chloromethyl group is transiently converted to an iodomethyl group. Because iodine is a superior leaving group, the 

alkylation proceeds rapidly at room temperature, keeping the thermal energy well below the threshold required for

.

Materials:

  • 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (1.0 eq, limiting reagent)

  • Secondary Amine (1.05 eq)

  • Potassium Carbonate (

    
    , 2.0 eq, finely milled)
    
  • Sodium Iodide (NaI, 0.1 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with anhydrous MeCN (10 mL per gram of substrate).

  • Activation: Add 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (1.0 eq) and NaI (0.1 eq). Stir at 20 °C for 15 minutes. In-process visual cue: A slight yellowing of the solution indicates the formation of the transient iodomethyl intermediate.

  • Base Addition: Add milled

    
     (2.0 eq) in one portion.
    
  • Nucleophile Addition: Dissolve the secondary amine (1.05 eq) in a small volume of MeCN and add dropwise over 10 minutes, maintaining the internal temperature below 25 °C using a water bath.

  • Monitoring: Stir for 2–4 hours. Monitor via HPLC or TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the starting material peak disappears entirely without the emergence of higher-polarity

    
     byproducts.
    
  • Workup: Filter the suspension through a Celite pad to remove inorganic salts (

    
    , 
    
    
    
    ). Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and Water to remove residual NaI and trace amine. Dry the organic layer over
    
    
    and concentrate to yield the pure 4-alkylmethyl product.
Protocol B: S-Alkylation via Phase-Transfer Catalysis (PTC)

Mechanism & Causality: Thiols are highly nucleophilic (soft nucleophiles) and excellent candidates for


. However, deprotonating a thiol requires a strong base (like NaOH), which, if present in a homogenous polar solvent, could trigger 

at the C2/C6 positions. To prevent this, we use a biphasic Toluene/Water system with Tetrabutylammonium bromide (TBAB). The TBAB shuttles the thiolate anion into the organic phase in low, controlled concentrations, driving the

reaction while physically separating the electrophilic pyridine ring from the harsh aqueous base.

Materials:

  • 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (1.0 eq)

  • Aliphatic or Aryl Thiol (1.05 eq)

  • Sodium Hydroxide (NaOH, 1.5 eq, as a 20% aqueous solution)

  • Tetrabutylammonium bromide (TBAB, 0.05 eq)

  • Solvents: Toluene and Deionized Water

Step-by-Step Procedure:

  • Organic Phase: Dissolve the substrate (1.0 eq) in Toluene (8 mL/g).

  • Aqueous Phase: In a separate vessel, cool the 20% aqueous NaOH solution to 5 °C. Slowly add the thiol (1.05 eq) and stir for 10 minutes to form the sodium thiolate. Add TBAB (0.05 eq) to this aqueous mixture.

  • Biphasic Reaction: Transfer the organic phase into the aqueous phase under vigorous mechanical stirring (≥ 500 rpm is critical for optimal phase-transfer kinetics). Maintain the temperature between 5–10 °C.

  • Monitoring: Stir for 3 hours. Stop the stirrer and allow the phases to separate; sample the upper toluene layer for HPLC analysis.

  • Workup: Once complete, separate the phases. Wash the Toluene layer twice with cold water to remove any residual TBAB and unreacted thiolate. Dry over

    
     and evaporate the toluene to isolate the thioether derivative.
    

References

  • Benchchem. "2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4". Benchchem Product Catalog.
  • Semantic Scholar. "An alkylation route to carbo- and heteroaromatic amino acids". ARKIVOC.
  • Benchchem. "2-(Chloromethyl)pyridine | 4377-33-7". Benchchem Product Catalog.
  • Google Patents. "EP2759536A1 - Oxidisable pyridine derivatives, their preparation and use as anti-Alzheimer agents". European Patent Office.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

This guide serves as a specialized Technical Support Center for researchers working with 2,6-Dichloro-4-(chloromethyl)nicotinonitrile . It is designed to move beyond basic safety data sheets (SDS) and address the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 2,6-Dichloro-4-(chloromethyl)nicotinonitrile . It is designed to move beyond basic safety data sheets (SDS) and address the specific chemical stability challenges associated with this compound's highly reactive chloromethyl moiety.

Status: Operational | Tier: Level 3 (Senior Application Support)

Part 1: The Critical Directive (Emergency Brief)

User: "I just received my shipment. How do I stop it from degrading?"

Support Scientist: The immediate threat to 2,6-Dichloro-4-(chloromethyl)nicotinonitrile is autocatalytic hydrolysis . The electron-withdrawing nature of the pyridine ring (reinforced by the 3-cyano and 2,6-dichloro substituents) renders the 4-chloromethyl group exceptionally electrophilic.

The "Golden Rules" of Stability:

  • Zero-Moisture Tolerance: Storage vials must be flushed with Argon or Nitrogen. Even trace atmospheric humidity initiates degradation.

  • The HCl Loop: Hydrolysis releases Hydrogen Chloride (HCl). This HCl protonates the pyridine nitrogen or the nitrile group, accelerating further degradation (autocatalysis). You must break this cycle.

  • Cold Storage: Store at -20°C . At room temperature, the rate of nucleophilic attack by residual water increases exponentially.

Part 2: Technical Deep Dive & Mechanism

User: "Why is this specific analog so sensitive compared to standard benzyl chlorides?"

Support Scientist: The sensitivity arises from the electronic deficiency of the pyridine ring.

  • Inductive Effect: The Nitrogen atom (N1), Chlorine atoms (C2, C6), and Nitrile group (C3) all pull electron density away from the ring.

  • Result: The Carbon at the 4-position is electron-poor, making the attached chloromethyl carbon (

    
    ) highly susceptible to Nucleophilic Attack (
    
    
    
    ) by weak nucleophiles like water.
Degradation Pathway Visualization

The following diagram illustrates the primary failure mode (Chloromethyl Hydrolysis) and the secondary failure mode (Nitrile Hydrolysis) triggered by the byproduct HCl.

HydrolysisPathways cluster_0 Primary Failure Mode (Rapid) Compound 2,6-Dichloro-4- (chloromethyl)nicotinonitrile Transition Transition State (Highly Electrophilic C4) Compound->Transition Water H₂O (Moisture) Water->Transition Nucleophilic Attack Alcohol Primary Degradant: 4-(Hydroxymethyl) Analog Transition->Alcohol Cl⁻ Departure HCl HCl (Byproduct) Transition->HCl Release HCl->Compound Protonation (Catalysis) Amide Secondary Degradant: Nicotinamide Analog HCl->Amide Acid Hydrolysis of CN

Figure 1: Mechanistic pathway showing the conversion of the chloromethyl group to an alcohol and the subsequent release of HCl, which catalyzes further degradation of the nitrile group.

Part 3: Troubleshooting & FAQs

Scenario A: "I see a white precipitate in my reaction mixture."

Diagnosis: This is likely the hydrochloride salt of the hydrolyzed alcohol product. Root Cause: The solvent used contained >50 ppm water. The chloromethyl group reacted, releasing HCl, which then formed a salt with the pyridine nitrogen of the starting material or product. Solution:

  • Filter immediately: If the product is still soluble, filter off the precipitate (impurity).

  • Scavenge Acid: Add a non-nucleophilic base (e.g., 2,6-Lutidine or solid

    
    ) to neutralize the generated HCl and stop the autocatalytic loop.
    
Scenario B: "My yield is low during nucleophilic substitution (e.g., amine coupling)."

Diagnosis: Competitive Hydrolysis. Root Cause: The amine was aqueous or the solvent was "wet." Water is a smaller, harder nucleophile than many amines and competes for the electrophilic carbon. Corrective Protocol:

  • Drying: Dry all solvents over activated 3Å or 4Å Molecular Sieves for 24 hours.

  • Order of Addition: Add the amine to the solution of the nicotinonitrile, not the other way around, to maintain a high concentration of the desired nucleophile relative to trace water.

Scenario C: "Can I store a stock solution in DMSO?"

Support Scientist: NO.

  • Reasoning: DMSO is hygroscopic (attracts water from air). Furthermore, DMSO can act as an oxidant or nucleophile (Swern-type reactivity) towards highly reactive alkyl halides under certain conditions.

  • Recommendation: Prepare solutions fresh. If storage is unavoidable, use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) stored over molecular sieves in a septum-sealed vial at -20°C.

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Solvent Drying Protocol

Target: Water content < 50 ppm (Karl Fischer titration recommended).

SolventDrying AgentActivation TempContact Time
Dichloromethane (DCM)3Å Mol Sieves300°C (vac)24 Hours
Acetonitrile (MeCN)3Å Mol Sieves300°C (vac)24 Hours
Tetrahydrofuran (THF)Na/BenzophenoneRefluxUntil Blue
DMF4Å Mol Sieves300°C (vac)48 Hours
SOP-02: Handling & Weighing
  • Equilibrate: Allow the storage vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.

  • Inert Atmosphere: Weigh inside a glovebox if possible. If not, use a "weighing funnel" with a nitrogen backfill.

  • Speed: Minimize exposure time. Do not leave the cap off while calculating stoichiometry.

Part 5: References & Grounding

  • Merck/MilliporeSigma. Safety Data Sheet: 2,6-Dichloro-4-methylnicotinonitrile (Analogous Precursor). Retrieved from

  • BenchChem. Reactivity of the chloromethyl group in pyridine derivatives. (Explains the

    
     susceptibility of 2- and 4-chloromethyl pyridines). Retrieved from 
    
  • Fisher Scientific. Safety Data Sheet: 2,6-Dichloro-4-methylnicotinonitrile. Retrieved from

  • Google Patents. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile. (Details hydrolysis conditions and stability of related nicotinonitriles). Retrieved from

Optimization

Technical Support Center: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

The following technical guide details the stability profile, handling protocols, and remediation strategies for 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS: 1248784-79-3). This document is structured for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile, handling protocols, and remediation strategies for 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS: 1248784-79-3). This document is structured for researchers requiring high-fidelity control over their synthetic intermediates.

[1]

Module 1: Chemical Stability Profile

Q1: Why is this specific scaffold sensitive to moisture?

A: The instability arises from the high electrophilicity of the chloromethyl group at the C4 position.[1] While the pyridine ring is electron-deficient due to the electron-withdrawing effects of the two chlorine atoms (C2, C6) and the nitrile group (C3), this electron deficiency paradoxically activates the benzylic carbon toward nucleophilic attack via an S_N2 mechanism .

  • The Mechanism: Water acts as a nucleophile, attacking the methylene carbon (-CH₂-Cl).[1] The chloride ion is a good leaving group.[1] Unlike simple benzyl chlorides, the electron-poor pyridine ring destabilizes any carbocation character (disfavoring S_N1), but the high polarization of the C-Cl bond makes it susceptible to direct displacement by moisture.[1]

  • The Consequence: The compound degrades into 2,6-dichloro-4-(hydroxymethyl)nicotinonitrile and hydrochloric acid (HCl).[1] The generated HCl can autocatalytically accelerate further degradation or damage acid-sensitive moieties in your downstream synthesis.[1]

Q2: Does the nitrile group hydrolyze?

A: generally, no .[1] Under ambient moisture conditions, the nitrile (-CN) group at position 3 is robust.[1] Hydrolysis of the nitrile to an amide or carboxylic acid typically requires forcing conditions (strong acid/base and heat >80°C).[1] The "weak link" is exclusively the chloromethyl moiety.[1]

Module 2: Diagnostic & Troubleshooting

Use this decision matrix to determine if your batch has been compromised.

Visual & Physical Inspection
IndicatorStatusAction
Appearance Off-white / Beige SolidPass. Proceed to use.[1]
Appearance Sticky / Clumped SolidWarning. Hygroscopic uptake initiated.[1] Dry under vacuum immediately.
Smell Acrid / Acidic (HCl)Fail. Significant hydrolysis has occurred.[1] Purify or discard.
Solubility Haze in DCM/ChloroformFail. The hydrolysis product (alcohol) is less soluble in non-polar solvents than the chloride.[1]
Analytical Verification (LC-MS)

If you observe unexpected peaks, use the following mass shift logic to identify the impurity.

  • Target Compound (R-CH₂Cl): MW ≈ 221.5 Da[1]

  • Hydrolysis Impurity (R-CH₂OH): MW ≈ 203.0 Da[1]

  • Diagnostic Shift: Look for a loss of ~18.5 Da (Cl replaced by OH).

  • Isotopic Pattern: The target has 3 chlorine atoms (distinctive isotopic cluster).[1] The impurity has only 2 chlorine atoms (simplified cluster).[1]

Degradation Pathway Diagram

degradation_pathway Fig 1. Moisture-induced hydrolysis pathway of the chloromethyl moiety. Reactant 2,6-Dichloro-4-(chloromethyl) nicotinonitrile (Active Reagent) Transition Transition State (Nucleophilic Attack) Reactant->Transition Slow Moisture + H₂O (Moisture) Moisture->Transition Product 2,6-Dichloro-4-(hydroxymethyl) nicotinonitrile (Inactive Alcohol) Transition->Product Fast Byproduct + HCl Transition->Byproduct

Module 3: Handling & Storage Protocols

Standard Operating Procedure (SOP-04-CL)

Storage Conditions
  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the hydrolysis reaction.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Do not store in air.

  • Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm. For long-term storage (>1 month), store inside a desiccator within the freezer.

Handling for Synthesis
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial in humid air causes immediate condensation, leading to rapid surface hydrolysis.

  • Solvent Choice:

    • Preferred: Anhydrous DCM, THF, or DMF.[1]

    • Avoid: Alcohols (MeOH, EtOH) unless used as reactants.[1] The chloromethyl group can undergo solvolysis (etherification) with alcoholic solvents.[1]

  • Drying: If the compound has been exposed to air, dry it under high vacuum (<1 mbar) for 2 hours at ambient temperature before use.[1]

Module 4: Remediation (Purification)

If your batch shows 5-10% hydrolysis, it can often be salvaged.[1]

Recrystallization Protocol:

  • Dissolve: Dissolve the crude solid in a minimal amount of warm anhydrous Hexane/Ethyl Acetate (4:1) . The alcohol impurity is more polar and less soluble in hexane.[1]

  • Filter: If a haze or insoluble solid remains (likely the alcohol or polymerized material), filter quickly through a sintered glass funnel.[1]

  • Cool: Allow the filtrate to cool slowly to 4°C, then -20°C.

  • Collect: Collect the crystals by filtration under an inert atmosphere (nitrogen blanket).

  • Dry: Vacuum dry immediately.[1]

References

Sources

Troubleshooting

Technical Support Center: 4-Methylnicotinonitrile Chlorination Workflows

Welcome to the API Intermediate Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, yield optimization strategies, and mechanistic troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Intermediate Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, yield optimization strategies, and mechanistic troubleshooting for the chlorination of 4-methylnicotinonitrile derivatives (specifically targeting 2-chloro-4-methylnicotinonitrile).

Rather than providing a generic list of instructions, this portal breaks down the physical chemistry and causality behind each reaction parameter, ensuring your workflows are robust, scalable, and self-validating.

Mechanistic Pathway Overview

Understanding the electronic transitions during chlorination is critical for troubleshooting stalled reactions. The standard industrial route relies on the Vilsmeier-type activation of 4-methyl-3-cyano-2-pyridone (the tautomer of 2-hydroxy-4-methylnicotinonitrile).

Chlorination A 4-Methyl-3-cyano-2-pyridone C Phosphorodichloridate Intermediate A->C Nucleophilic attack (O to P) B POCl3 + Catalyst (PCl5 or R4N+Cl-) B->C Electrophilic activation D 2-Chloro-4-methylnicotinonitrile (Target) C->D Chloride substitution (C-Cl bond formation) E PO2Cl + HCl (Byproducts) C->E Elimination

Mechanistic pathway for the chlorination of 4-methyl-3-cyano-2-pyridone using POCl3.

Validated Experimental Protocols

Protocol A: Batch Chlorination via POCl₃ (Standard API Route)

Causality & Design: POCl₃ serves as both the solvent and the primary electrophile, but its standalone reactivity is often insufficient to drive complete conversion. The addition of 1[1] or a phase-transfer catalyst like 2[2] accelerates the formation of the reactive phosphorodichloridate intermediate and provides a highly nucleophilic chloride source for the final substitution step.

  • Reagent Charging: In a rigorously dried reactor equipped with a reflux condenser and CaCl₂ drying tube, charge 1.0 equivalent of 4-methyl-3-cyano-2-pyridone. Add 0.1 equivalents of PCl₅[1] (or 4.9 equivalents of benzyltrimethylammonium chloride for di-chloro derivatives[2]).

    • Self-Validation Checkpoint: The system must be entirely moisture-free. Any premature exposure to water will hydrolyze the chlorinating agents, generating HCl gas prematurely and stalling the reaction.

  • Electrophilic Activation: Slowly add 10.5 equivalents of POCl₃. Stir the suspension and heat to 90 °C – 110 °C for 1 to 16 hours[2].

    • Self-Validation Checkpoint: The reaction mixture should transition from a cloudy suspension to a homogeneous solution as the polar intermediate forms. Monitor via TLC (ethyl acetate/n-hexane 1:3) until the starting material spot completely disappears.

  • Reverse Quenching (Critical Step): Cool the mixture to room temperature. Do not add water to the reactor. Instead, carefully pour the mixture over a large excess of vigorously stirred crushed ice[2].

    • Causality: The 2-chloro position of the product is highly activated. A standard aqueous quench generates excessive localized heat, which drives the hydrolysis of the newly formed C-Cl bond back to the pyridone. Reverse quenching dissipates this heat instantly.

  • Isolation: Filter the resulting off-white to colorless precipitate, wash thoroughly with cold water to remove residual phosphoric acid, and dry under vacuum[2].

Protocol B: Alkylidene Nitrile Cyclization (Continuous/Flow Route)

Causality & Design: Traditional batch synthesis can suffer from scalability and safety issues due to POCl₃. This next-generation route builds the pyridine ring from acyclic precursors (alkylidene malononitrile). The primary failure mode here is the dimerization of the starting material. Introducing a dehydrating agent acts as a chemical scavenger, suppressing dimerization and dramatically increasing the yield[3].

  • Enamine Formation: React the alkylidene nitrile starting material with a C1-compound (e.g., DMF-DMA, 1.2 equivalents) in a toluene solution (0.1 M to 1 M)[3].

  • Dehydration: Add 20 mol% 3 to the solution[3].

    • Causality: Acetic anhydride scavenges trace moisture and reactive intermediates that trigger dimerization, funneling the reaction exclusively toward the desired enamine intermediate.

  • Cyclization: Introduce dry 3 (acting as the halide donor) into the system[3].

    • Self-Validation Checkpoint: The introduction of HCl triggers the cyclization of the enamine into 2-chloro-4-methylnicotinonitrile. In toluene, the product will precipitate, driving the reaction forward via Le Chatelier's principle.

  • Isolation: Isolate the precipitated product via continuous filtration[3].

Quantitative Yield & Condition Matrix

Synthetic RoutePrimary ReagentsCatalyst / AdditiveOperating TempReported YieldKey Advantage
Batch Chlorination 4-Methyl-3-cyano-2-pyridone, POCl₃PCl₅110 °C98.2%[1]High yield, standard industrial method
Modified Batch 2,6-Dihydroxy-4-methylnicotinonitrile, POCl₃Benzyltrimethylammonium chloride90 °C55% - 87%[2]Avoids PCl₅ toxicity, robust for di-chloro derivatives
Alkylidene Cyclization Alkylidene malononitrile, DMF-DMA, HCl gasAcetic Anhydride (20 mol%)Ambient / Flow>99%[3]Prevents dimerization, ideal for continuous flow

Troubleshooting & FAQs

Q: My POCl₃ chlorination of 4-methyl-3-cyano-2-pyridone stalls at ~70% conversion. How can I drive it to completion? A: Stalled chlorinations typically result from an insufficient concentration of soluble chloride ions required to execute the final nucleophilic substitution on the phosphorodichloridate intermediate. If you are using POCl₃ alone, the reaction is often sluggish. To resolve this, add a catalytic amount of 1[1] or a phase-transfer catalyst like2[2]. These additives increase the electrophilicity of the intermediate and provide a readily available chloride source, pushing conversion to >95%.

Q: I am attempting the alkylidene malononitrile cyclization route, but my GC/MS shows massive amounts of dimerized byproducts and low API yield. What is going wrong? A: Dimerization of the alkylidene nitrile is the primary competing side reaction in this pathway. This occurs when the intermediate reacts with itself rather than the C1-donor. To troubleshoot, incorporate 10 to 20 mol% of 3 into your toluene solvent[3]. The acetic anhydride acts as a dehydrating agent that substantially retards dimerization. Literature indicates that adjusting DMF-DMA equivalents to 1.2 alongside 20 mol% acetic anhydride can increase yields from <50% to >99%[3].

Q: Following the POCl₃ reaction, my isolated 2-chloro-4-methylnicotinonitrile shows significant impurities, specifically the starting pyridone material. Is my reaction reversing? A: Yes, your product is likely undergoing hydrolysis during the workup. The 2-chloro position on the nicotinonitrile ring is highly electron-deficient and susceptible to nucleophilic attack by water, especially under hot, acidic conditions. If you are quenching by adding water directly to the reactor, the localized exotherm is driving the reverse reaction. You must use a reverse quench method: carefully pour the reaction mixture over a large excess of 2[2]. This ensures the temperature remains near 0 °C while the excess POCl₃ is destroyed, preserving the delicate C-Cl bond.

References

1.1.3 - Google Patents 1.2.1 - ChemicalBook 1.4.4 - Royal Society of Chemistry 2.5.2 - PMC / National Institutes of Health

Sources

Optimization

handling lachrymatory properties of chloromethyl pyridines

Technical Support Center: Handling & Neutralization of Chloromethyl Pyridines Ticket ID: CMP-SAFETY-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit Subject: Comprehensive Handling...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Neutralization of Chloromethyl Pyridines

Ticket ID: CMP-SAFETY-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit Subject: Comprehensive Handling Guide for Lachrymatory Alkylating Agents

Overview

You have accessed the Tier-3 Support Guide for handling chloromethyl pyridines (e.g., 2-(chloromethyl)pyridine, 3-(chloromethyl)pyridine hydrochloride). These compounds are potent alkylating agents and severe lachrymators (tear-inducing). They function by chemically attacking the TRPA1 ion channels in your mucous membranes.

The Golden Rule: If you can smell it, you have already failed containment. The odor threshold is often higher than the lachrymatory threshold.

Part 1: The Hazard Mechanism (Why it hurts)

User Question: Why do even trace amounts of this compound cause such severe pain and weeping compared to standard benzyl chlorides?

Technical Answer: The lachrymatory effect is not simple irritation; it is a specific chemical attack on your nervous system. Chloromethyl pyridines are electrophiles that covalently modify the TRPA1 (Transient Receptor Potential Ankyrin 1) cation channel.

  • The Attack: The electrophilic carbon (attached to the chlorine) reacts with nucleophilic cysteine residues (specifically Cys621, Cys641, Cys665) on the N-terminus of the TRPA1 channel in your sensory neurons.

  • The Lock: Unlike reversible ligands, this forms a covalent bond (alkylation), permanently "locking" the channel in an open state until the protein is recycled.

  • The Signal: This influx of Ca²⁺ ions triggers the release of Substance P and CGRP (Calcitonin Gene-Related Peptide), resulting in the sensation of burning pain and the lacrimal reflex (tearing).

TRPA1_Mechanism CMP Chloromethyl Pyridine (Electrophile) CYS TRPA1 Cysteine Residues (Nucleophile) CMP->CYS Alkylation ADDUCT Covalent Adduct (Irreversible Modification) CYS->ADDUCT SN2 Reaction CHANNEL Channel Opening (Ca++ Influx) ADDUCT->CHANNEL Conformational Change PAIN Pain & Lachrymation (Neurogenic Inflammation) CHANNEL->PAIN Signal Transduction

Figure 1: Mechanism of Action. The compound covalently bonds to pain receptors, causing sustained activation.

Part 2: Critical Containment & PPE

User Question: I am wearing standard nitrile gloves and a lab coat. Is this sufficient?

Technical Answer: NO. Standard nitrile gloves provide insufficient protection against pyridine derivatives, which can permeate thin nitrile in minutes. Once the chemical permeates the glove, it is trapped against your skin, accelerating absorption and chemical burns.

PPE Breakthrough Data Table
PPE TypeMaterial RecommendationEstimated Breakthrough TimeProtocol
Primary Glove Silver Shield / 4H (Laminate) > 4 HoursEssential for neat handling. Wear under nitrile gloves for dexterity.
Secondary Glove Nitrile (Double Layer)< 10 Minutes (Splash only)Sacrificial layer. Change immediately upon any contact.
Respiratory Full-face RespiratorN/AOnly if working outside a hood (NOT RECOMMENDED).
Eye Protection Chemical GogglesN/ASafety glasses are insufficient due to vapor envelopment.

Engineering Control Check:

  • Sash Height: Must be at the lowest working position.

  • Airflow: Ensure face velocity is 100 fpm (0.5 m/s).

  • Trap: If using a vac line/rotavap, the pump exhaust MUST be vented into a fume hood. Do not vent into the open lab.

Part 3: Operational Protocols (The "No-Tears" Workflow)

User Question: How do I weigh and transfer the solid without contaminating the room?

Technical Answer: The most dangerous moment is the transfer of the neat solid. Avoid weighing the solid on an open balance pan. Use the "Solvent Dampening" or "Difference" method.

Protocol A: The Closed-Vessel Transfer
  • Taring: Tare a screw-cap vial containing a specific volume of your reaction solvent (e.g., DCM or THF) inside the fume hood.

  • Transfer: Quickly add the solid chloromethyl pyridine to the solvent vial inside the hood. Cap immediately.

  • Weighing: Weigh the closed vial. Calculate the mass of the added solid by difference.

  • Dissolution: Dissolve the solid completely inside the closed vial before opening it again to transfer to the reaction flask.

    • Why? Solutions have significantly lower vapor pressure than the neat solid dust.

Protocol B: The "Cold Quench" Workup

User Question: I finished the reaction, but the workup is off-gassing and stinging my eyes.

Technical Answer: Unreacted chloromethyl pyridine hydrolyzes slowly in water to form HCl and the alcohol, but this reaction can be exothermic and release vapors.

  • Cooling: Chill the reaction mixture to 0°C before adding any aqueous phase.

  • pH Control: Wash with a basic solution (saturated NaHCO₃ or 1M NaOH) rather than water or brine initially.

    • Why? This neutralizes the HCl byproduct immediately, preventing acid fumes which can carry the lachrymator as an aerosol.

  • Phase Separation: Keep the separatory funnel stoppered as much as possible. Vent into the back of the hood.

Safe_Handling Start Start: Solid Reagent Step1 1. Tare Vial + Solvent (Closed Cap) Start->Step1 Step2 2. Add Solid in Hood (Minimize Open Time) Step1->Step2 Step3 3. Weigh Closed Vial (Calculate by Difference) Step2->Step3 Step4 4. Transfer as Solution (Cannula or Syringe) Step3->Step4

Figure 2: Safe Weighing Workflow. Never transport open solids outside the fume hood.

Part 4: Decontamination & Emergency Neutralization

User Question: I spilled a small amount on the hood sash/floor. How do I clean it?

Technical Answer: Do NOT wipe with water or paper towels alone. This spreads the lachrymator. You must chemically destroy the alkylating capability.

The "Thiosulfate Soup" (Universal Decon Solution)

You need a strong nucleophile to displace the chloride and a base to neutralize the acid.

  • Recipe:

    • 10% Sodium Thiosulfate (

      
      )
      
    • 1-2% Sodium Carbonate (

      
      ) or dilute Ammonia
      
    • Water[1][2][3][4]

Procedure:

  • Cover: Gently pour the solution over the spill (do not spray; spraying creates aerosols).

  • Wait: Allow to sit for 15–30 minutes. The thiosulfate reacts with the chloromethyl group to form a non-volatile, water-soluble Bunte salt.

    • Reaction:

      
      
      
  • Clean: Wipe up with absorbent pads. The yellow/orange color of the solution may fade as it reacts.

User Question: Can I use Ammonia? Answer: Yes, aqueous ammonia works well to form the amine (which is less volatile), but ammonia fumes can be noxious and mask the smell of the lachrymator. Thiosulfate is preferred for surface decon.

References & Authority

  • Mechanism of TRPA1 Activation:

    • Macpherson, L. J., et al. (2007).[5] Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature.

    • Explanation: Defines the electrophilic attack on N-terminal cysteines as the root cause of pain.

  • Glove Permeation Data:

    • Ansell Chemical Resistance Guide (Permeation & Degradation Data).

    • Note: Refer to "Pyridine" and "Chlorinated Hydrocarbons" sections for breakthrough proxies.

  • Neutralization Protocols:

    • National Research Council (US). (1995).[6] Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.

    • Standard: Validates the use of thiosulfate for alkylating agent neutralization.[7][8][9]

  • Safety Data Sheet (SDS) Grounding:

    • Sigma-Aldrich SDS for 2-(Chloromethyl)pyridine hydrochloride.

    • Verification: Confirms H314 (Skin Corr) and Lachrymator status.

Disclaimer: This guide is for informational purposes for trained personnel only. Always consult the specific SDS and your institution's Chemical Hygiene Officer before handling high-hazard lachrymators.

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

Executive Summary: The "Golden Rules" 2,6-Dichloro-4-(chloromethyl)nicotinonitrile is a highly reactive alkylating agent . Its stability is compromised by two primary factors: moisture (leading to hydrolysis) and thermal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Golden Rules"

2,6-Dichloro-4-(chloromethyl)nicotinonitrile is a highly reactive alkylating agent . Its stability is compromised by two primary factors: moisture (leading to hydrolysis) and thermal energy (accelerating nucleophilic attack).

ParameterCritical Condition Reasoning
Temperature -20°C (± 5°C) Prevents spontaneous dehydrohalogenation and slows hydrolysis kinetics.
Atmosphere Inert Gas (Argon/Nitrogen) The chloromethyl group is extremely hygroscopic; moisture triggers rapid degradation.
Container Amber Glass + Parafilm/Teflon Tape Protects from UV-induced radical cleavage of the C-Cl bond.
Thawing Equilibrate to RT in Desiccator Prevents condensation inside the vial upon opening.
Detailed Storage & Stability Protocols
Q: Why is this molecule so unstable compared to its methyl analog?

A: The instability arises from the chloromethyl group at position 4. Unlike a stable methyl group, the chloromethyl moiety contains a good leaving group (chloride) on a benzylic-like carbon. The electron-withdrawing nature of the pyridine ring (amplified by the 2,6-dichloro and 3-cyano substitutions) makes the methylene carbon highly electrophilic.

  • Mechanism: Moisture attacks the methylene carbon, displacing the chloride.

  • Result: Formation of 2,6-dichloro-4-(hydroxymethyl)nicotinonitrile and Hydrogen Chloride (HCl). The released HCl can autocatalyze further decomposition of the pyridine ring or induce polymerization.

Q: Can I store it at 4°C (Refrigerator)?

A: Only for short-term use (1-2 weeks) . For long-term storage (>1 month), -20°C is mandatory. At 4°C, the rate of hydrolysis (if any moisture is trapped) is significant enough to degrade purity by 1-5% per month depending on headspace humidity.

Q: I lost the original packaging. How do I repackage it?

A: Follow this "Self-Validating" repackaging protocol:

  • Flush: Purge a clean amber vial with dry Argon for 30 seconds.

  • Transfer: Quickly transfer the solid.

  • Seal: Cap tightly and wrap the neck with Parafilm.

  • Secondary Containment: Place the vial inside a larger jar containing active desiccant (e.g., Drierite or Silica Gel) before placing it in the freezer.

Troubleshooting Degradation
Visual & Chemical Indicators

Use this table to diagnose the state of your reagent:

SignDiagnosisAction
White Crystalline Solid Optimal Proceed with experiment.
Clumping / Sticky Moisture Ingress Partial hydrolysis. Purify if purity <95%.
Yellow/Orange Tint Oxidation/Polymerization Likely UV damage or HCl accumulation. Check LCMS.
Acrid Smell (HCl) Severe Hydrolysis Discard. Significant degradation has occurred.
Diagnostic Workflow (LCMS/NMR)

If you suspect degradation, run a quick LCMS.

  • Target Mass (M+H): ~221/223 Da (Isotope pattern for 3 Cl).

  • Degradation Peak (M+H): ~203/205 Da (Loss of Cl, gain of OH).

    • Note: The degradation product is 2,6-dichloro-4-(hydroxymethyl)nicotinonitrile .

Visualizing the Degradation Pathway

Understanding the chemistry is the first step to prevention. The diagram below illustrates the primary failure mode (Hydrolysis) and the handling decision tree.

StorageProtocol cluster_handling Correct Handling Workflow Compound 2,6-Dichloro-4- (chloromethyl)nicotinonitrile (White Solid) Intermediate Transition State (Nucleophilic Attack) Compound->Intermediate Exposed to Air Moisture Moisture (H2O) (Atmospheric) Moisture->Intermediate Product Degradation Product: 4-(Hydroxymethyl) analog (Sticky/Yellow) Intermediate->Product Hydrolysis HCl HCl Gas (Autocatalyst) Intermediate->HCl Release HCl->Compound Accelerates Degradation Receive Receive Shipment Equilibrate Equilibrate to RT (Desiccator) Receive->Equilibrate Open Open under Argon Equilibrate->Open Reseal Reseal & Freeze (-20°C) Open->Reseal

Figure 1: Chemical degradation pathway via hydrolysis and the recommended handling loop to prevent it.

Handling & Safety (E-E-A-T)

Q: Is this compound toxic? A: Yes, treat as a potent alkylating agent. Because it contains a reactive chloromethyl group, it can alkylate DNA and proteins.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Ventilation: Always handle in a fume hood. The hydrolysis product (HCl) is corrosive and an inhalation hazard.

  • Destruction: Quench excess material by stirring with dilute aqueous ammonia or NaOH (converts it to the less toxic hydroxymethyl or amino-methyl derivative) before disposal.

References
  • CymitQuimica. 2,6-Dichloro-4-(chloromethyl)nicotinonitrile Product Page. Retrieved from

  • BenchChem. Stability and Storage of Chloromethylpyrimidine Derivatives. Retrieved from (General class behavior for chloromethyl heterocycles).

  • Sigma-Aldrich. Safety Data Sheet: Chloromethyl Pyridine Derivatives. Retrieved from (Reference for general handling of reactive alkyl halides).

  • PubChem. 2,6-Dichloro-4-methylnicotinonitrile (Structural Analog). Retrieved from

Optimization

Technical Support Center: Recrystallization of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

The following guide is designed as a Tier-3 Technical Support resource for researchers handling 2,6-Dichloro-4-(chloromethyl)nicotinonitrile . It prioritizes yield protection and chemical stability, specifically addressi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a Tier-3 Technical Support resource for researchers handling 2,6-Dichloro-4-(chloromethyl)nicotinonitrile . It prioritizes yield protection and chemical stability, specifically addressing the high reactivity of the chloromethyl moiety.[1]

Case ID: 26-DCN-PUR Status: Active Guide Applicability: Purification of crude reaction mixtures, removal of regioisomers, and isolation from chlorination byproducts.[1][2]

Core Solvolytic Risk Assessment (Read Before Proceeding)

The presence of the 4-(chloromethyl) group on an electron-deficient pyridine ring creates a "benzylic-like" electrophilic site.[1][2] This moiety is highly susceptible to SN2 solvolysis or SN1 hydrolysis in protic solvents at elevated temperatures.[1]

  • Critical Warning: Do NOT use boiling methanol, ethanol, or water as primary recrystallization solvents.[1] These will likely convert your product into the corresponding ether or alcohol (4-(methoxymethyl) or 4-(hydroxymethyl) derivatives) during the heating phase.[1][2]

  • Recommended Strategy: Use non-protic solvent systems (hydrocarbon/chlorinated or hydrocarbon/ester pairs) to maintain structural integrity.[1]

Solvent Selection Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Dichloromethane (DCM) / Hexane Primary Recommendation High Excellent for separating the target from polar tarry impurities.[1][2] The compound is highly soluble in DCM; Hexane acts as the anti-solvent to induce crystallization.[1]
Toluene / Heptane AlternativeHighHigher boiling point allows for better dissolution of stubborn crude solids.[1] Toluene provides π-π stacking solubility; Heptane reduces solubility upon cooling.[1][2]
Ethyl Acetate / Petroleum Ether AlternativeMediumGood general purpose, but ensure the Ethyl Acetate is strictly anhydrous to prevent hydrolysis traces.[1]
Methanol / Ethanol Contraindicated Low / Risky High risk of nucleophilic attack on the -CH₂Cl group at reflux temperatures.[1][2]
Acetone SolventMediumGood solubility, but difficult to crystallize from directly without an anti-solvent.[1]
Standard Operating Procedure (SOP): The DCM/Hexane Displacement Method

This protocol relies on the "solvent displacement" technique, which is gentler than thermal shock and minimizes decomposition risks.[1]

Reagents Required:

  • Crude 2,6-Dichloro-4-(chloromethyl)nicotinonitrile[1][2]

  • Dichloromethane (HPLC Grade)[1][2]

  • Hexane (or Heptane) - Anhydrous preferred[1][2]

  • Activated Carbon (Optional, for color removal)[3]

Step-by-Step Protocol:

  • Dissolution:

    • Place the crude solid in a round-bottom flask.

    • Add the minimum amount of DCM at room temperature (or slightly warmed to 30°C) to fully dissolve the solid.[1]

    • Checkpoint: If insoluble black specs remain, filter through a Celite pad.[1]

  • Concentration & Nucleation:

    • Place the flask on a rotary evaporator or setup for distillation.[1]

    • Gently remove DCM until the solution becomes slightly viscous or reaches roughly 50% of its original volume.[1]

    • Note: Do not evaporate to dryness.[1]

  • Anti-Solvent Addition:

    • While stirring the concentrated DCM solution (at ~25-30°C), slowly add Hexane dropwise.

    • Continue adding Hexane until a persistent cloudiness (turbidity) is observed.[1]

  • Crystallization:

    • Heat the mixture gently (water bath ~40°C) until the cloudiness just disappears (re-dissolution).

    • Remove from heat and allow the flask to cool slowly to room temperature.

    • Once at room temperature, transfer to a fridge (4°C) for 2-4 hours.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1][4]

    • Wash the cake with cold Hexane (do not use DCM for washing as it will redissolve the product).[1]

    • Dry under high vacuum (< 5 mbar) at ambient temperature.[1]

Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. What happened?

  • Cause: This usually occurs if the anti-solvent (Hexane) is added too quickly or if the solution is too concentrated with impurities.[1]

  • Fix: Re-dissolve the oil by adding a small amount of DCM and heating slightly.[1] Then, add a "seed crystal" of pure product if available. Allow the solution to cool much more slowly (wrap the flask in foil or a towel to insulate).[1]

Q: Can I use Toluene instead of DCM?

  • Answer: Yes. Toluene is excellent if your crude material is very hard.[1] Dissolve in hot toluene (~80°C), then add Heptane until turbid. Cool slowly. This system often yields larger, more defined needles compared to DCM/Hexane.[1]

Q: I see a new spot on TLC after recrystallization from Ethanol. Why?

  • Diagnosis: You likely synthesized 2,6-dichloro-4-(ethoxymethyl)nicotinonitrile .[1][2]

  • Mechanism: The chloromethyl carbon is a primary alkyl halide activated by the pyridine ring.[1] Ethanol acts as a nucleophile at reflux temperatures (

    
    ), displacing the chloride.[1]
    
  • Solution: Discard the ethanol mother liquor. If the product is mixed, you must repurify via column chromatography (Silica gel, Hexane/EtOAc) as recrystallization is unlikely to separate the ether byproduct efficiently.[1]

Process Visualization (Decision Tree)

RecrystallizationLogic Start Start: Crude 2,6-Dichloro-4- (chloromethyl)nicotinonitrile CheckSolubility Check Solubility in DCM Start->CheckSolubility Soluble Fully Soluble CheckSolubility->Soluble Yes Insoluble Insoluble / Tarry CheckSolubility->Insoluble No DCM_Protocol Protocol A: DCM/Hexane (Displacement Method) Soluble->DCM_Protocol Toluene_Protocol Protocol B: Hot Toluene (Thermal Method) Insoluble->Toluene_Protocol AddHexane Add Hexane until turbid DCM_Protocol->AddHexane AddHeptane Add Heptane at 80°C Toluene_Protocol->AddHeptane Cooling Slow Cool to 4°C AddHexane->Cooling AddHeptane->Cooling Filter Vacuum Filter & Wash (Cold Anti-solvent) Cooling->Filter

Figure 1: Decision logic for selecting the appropriate solvent system based on crude material behavior.[2][5]

Safety & Handling (Material Safety Data)
  • Lachrymator/Blistering Agent: The chloromethyl group imparts alkylating properties similar to benzyl chloride.[1] This compound can cause severe skin burns and eye irritation.[1]

    • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

    • Ventilation: All operations, including weighing and filtration, must be performed in a functioning fume hood.[1]

  • Cyanide Release: While the nitrile group is stable under neutral conditions, contact with strong acids can theoretically release HCN.[1] Avoid acidic waste streams.[1]

References
  • Organic Syntheses. (n.d.). General Procedures for Chlorinated Pyridines. Organic Syntheses, Coll. Vol. various. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 2,6-Dichloro-4-methylnicotinonitrile.[1][2][6][7][8][9] National Center for Biotechnology Information.[1] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,6-Dichloro-4-(chloromethyl)nicotinonitrile Synthesis

Welcome to the Technical Support Center. The synthesis of 2,6-dichloro-4-(chloromethyl)nicotinonitrile from its precursor, 2,6-dichloro-4-methylnicotinonitrile, relies on the free-radical chlorination of the benzylic/all...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2,6-dichloro-4-(chloromethyl)nicotinonitrile from its precursor, 2,6-dichloro-4-methylnicotinonitrile, relies on the free-radical chlorination of the benzylic/allylic methyl group. Because the starting material features a highly electron-deficient pyridine ring substituted with two chlorine atoms and a nitrile group[1], the ring is highly deactivated. While this protects the ring from electrophilic attack, the free-radical side-chain chlorination often suffers from low yields due to stalled conversions, over-chlorination, or product degradation[2].

This guide provides the diagnostic logic, quantitative data, and self-validating protocols necessary to optimize your yields.

Diagnostic Logic & Mechanistic Pathway

When troubleshooting low yields, it is critical to distinguish between kinetic stalling (low conversion) and selectivity failure (high conversion, but low isolated yield of the target mono-chlorinated product).

Troubleshooting Start Low Yield Detected CheckConv Check GC/HPLC Conversion Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion (>90%) CheckConv->HighConv O2Check Check Degassing (O2 Quenching) LowConv->O2Check Stalled Reaction InitCheck Check Initiator (AIBN Half-Life) LowConv->InitCheck Reagent Depletion OverChlor Over-chlorination (Dichloromethyl) HighConv->OverChlor Excess NCS Hydrolysis Hydrolysis (Moisture present) HighConv->Hydrolysis Wet Solvent

Diagnostic Decision Tree for Troubleshooting Chlorination Yields.

The reaction proceeds via a radical chain mechanism. N-chlorosuccinimide (NCS) is preferred over chlorine gas because it acts as a mild, solid reagent that releases chlorine radicals at a controlled rate, minimizing the immediate over-chlorination of the substrate[3].

Mechanism Init Initiation AIBN → 2 R• + N2 RadGen Radical Generation R• + NCS → Cl• Init->RadGen Prop1 Propagation 1 Ar-CH3 + Cl• → Ar-CH2• RadGen->Prop1 Prop2 Propagation 2 Ar-CH2• + NCS → Ar-CH2Cl Prop1->Prop2 Prop2->Prop1 Cl• Regeneration (Chain) Over Over-chlorination Ar-CH2Cl → Ar-CHCl2 Prop2->Over Excess NCS

Free-Radical Chlorination Pathway of 2,6-Dichloro-4-methylnicotinonitrile.

Quantitative Solvent & Reagent Profiling

The choice of solvent and initiator drastically alters the stability of the radical intermediates. Nonpolar solvents preferentially stabilize radical intermediates during the chloromethylation step, significantly reducing ionic byproducts[4].

Table 1: Optimization Parameters for Methylpyridine Chlorination

Chlorinating AgentInitiatorSolventTemp (°C)Target Mono-Cl YieldOver-chlorinationMechanistic Notes
NCS (1.05 eq) AIBNCCl₄76–8082%8%Classic non-polar radical stabilization.
NCS (1.05 eq) DBPOToluene11089%< 3%Higher bond dissociation energy of DBPO allows elevated temps, favoring primary C-H abstraction[4].
SO₂Cl₂ (1.2 eq) AIBNCH₂Cl₂4056%15%Lower selectivity; polar solvent increases ionic side reactions.
Cl₂ (gas) UV LightCCl₄2560–75%> 20%Hard to control stoichiometry; rapid formation of di- and tri-chlorinated species[2].

Self-Validating Experimental Protocol

To achieve >85% yield of the mono-chlorinated product, follow this validated standard operating procedure using NCS and AIBN.

Step 1: System Preparation & Degassing
  • Action: Dissolve 2,6-dichloro-4-methylnicotinonitrile (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or benzene/toluene (0.2 M concentration). Submerge a sparging stone and purge the solution with Argon for 15 minutes prior to heating.

  • Causality: Molecular oxygen (O₂) is a triplet diradical. If present, it rapidly couples with carbon-centered radicals to form peroxyl radicals, terminating the chain reaction and stalling conversion.

  • Self-Validation Checkpoint: A properly degassed solvent will maintain a steady reflux. If oxygen is present, the addition of the initiator will fail to trigger the expected mild exotherm, and GC-MS will show <5% conversion after 30 minutes.

Step 2: Stoichiometric Reagent Addition
  • Action: Add N-chlorosuccinimide (NCS) (1.05 eq) to the flask at room temperature.

  • Causality: Strict stoichiometric control is the primary defense against over-chlorination. Because the mono-chlorinated product (Ar-CH₂Cl) can also undergo radical abstraction to form the dichloromethyl derivative (Ar-CHCl₂), excess NCS guarantees yield loss[2].

Step 3: Portion-wise Initiation
  • Action: Heat the mixture to reflux (approx. 80°C for CCl₄). Add 2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq total) in three equal portions over 2 hours.

  • Causality: AIBN has a half-life of roughly 1 hour at 80°C. Adding it all at once causes a rapid spike in radical concentration, which promotes radical-radical recombination (termination) rather than propagation. Portion-wise addition ensures a steady-state concentration of initiating radicals.

Step 4: Reaction Monitoring & Quenching
  • Action: Monitor the reaction via GC-MS or HPLC. Stop the reaction at 90–95% conversion. Do not push for 100%.

  • Causality: Pushing the reaction to absolute completion disproportionately increases the rate of over-chlorination, as the concentration of the mono-chlorinated product begins to far exceed the remaining starting material.

Step 5: Workup & Isolation
  • Action: Cool the reaction mixture to 0°C to precipitate the succinimide byproduct. Filter the solid, wash the organic filtrate with cold water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: The precipitated solid should be white and highly soluble in water (confirming it is succinimide). If the organic layer remains distinctly yellow after filtration, unreacted NCS or dissolved Cl₂ may still be present. In this case, wash the organic layer with a cold, dilute sodium thiosulfate solution before drying.

Troubleshooting FAQs

Q: My reaction stalls at 40% conversion despite adding more NCS. What is happening? A: The issue is not a lack of the chlorinating agent, but the depletion of the radical chain propagator. This is almost always caused by either (a) oxygen ingress quenching the radicals, or (b) complete thermal degradation of your initiator. Solution: Do not add more NCS. Re-purge the system with Argon to remove oxygen, and add a fresh 0.02 eq portion of AIBN to re-initiate the chain reaction.

Q: I am getting 20%+ of the 2,6-dichloro-4-(dichloromethyl)nicotinonitrile byproduct. How do I improve selectivity? A: Over-chlorination occurs when the mono-chlorinated product successfully competes with the starting material for chlorine radicals[2]. Solution: Reduce your NCS loading to 0.95 eq and accept a slightly lower conversion (e.g., 85%), which can be resolved by recycling the starting material during purification. Alternatively, switch to a higher-temperature initiator like Di-tert-butyl peroxide (DTBP) or DBPO in toluene (110°C), which has been shown to improve mono-chlorination selectivity by kinetically favoring the primary C-H abstraction[4].

Q: Why is my product degrading or showing polar baseline impurities during silica gel chromatography? A: Benzylic/allylic chlorides attached to highly electron-deficient pyridine rings are exceptionally sensitive to hydrolysis. The inherent moisture and slight acidity of standard silica gel can hydrolyze the chloromethyl group to a hydroxymethyl group, or hydrolyze the nitrile group. Solution: Use deactivated silica (pre-treated by flushing the column with 1% triethylamine in hexanes) or bypass chromatography entirely by using selective recrystallization from a hexanes/ethyl acetate mixture.

References

  • 2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4 - Benchchem Source: Benchchem URL
  • Mechanistic Insights into the Synthesis of 2-(Dichloromethyl)
  • Buy 3-Chloro-5-(chloromethyl)-2-methylpyridine (EVT-13811409)
  • Expanding Benzylic C–H Diversification via C–H Chlorination/Functionalization Strategies Source: University of Wisconsin–Madison URL

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

Executive Summary & Strategic Importance 2,6-Dichloro-4-(chloromethyl)nicotinonitrile is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of tyrosine kinase inhibitors and advanced agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

2,6-Dichloro-4-(chloromethyl)nicotinonitrile is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.[1] Its reactivity stems from the electrophilic chloromethyl group at the C4 position, which serves as a "warhead" for nucleophilic substitution.[1]

The Analytical Challenge: In process development, the critical quality attribute (CQA) is distinguishing the target mono-chlorinated product from two persistent "alternatives" (impurities):

  • The Precursor: 2,6-Dichloro-4-methylnicotinonitrile (Under-reaction).[1]

  • The Over-chlorinated Side-product: 2,6-Dichloro-4-(dichloromethyl)nicotinonitrile (Over-reaction).[1]

This guide provides a comparative NMR analysis to rigorously validate structural integrity, offering a superior alternative to HPLC for rapid in-process control (IPC) by quantifying proton environments without the need for extinction coefficient calibration.[1]

Structural Analysis & Predicted Shifts[1][2]

Before analyzing the spectrum, we must map the magnetic environments.[1] The molecule possesses a pyridine core with high electron deficiency due to the nitrile (CN) and two chlorine atoms.

Magnetic Environment Map[1]
PositionGroupProton CountMultiplicityElectronic EnvironmentPredicted Shift (CDCl3)
C4 -CH₂Cl2HSingletDeshielded by Cl and Pyridine ring4.60 – 4.80 ppm
C5 Ar-H1HSinglet*Highly deshielded (ortho to Cl, meta to CN)7.60 – 7.80 ppm

*Note: While technically a singlet, long-range coupling (


) between C5-H and the C4-CH₂ group may cause slight line broadening, but distinct splitting is rarely resolved in standard 400 MHz spectra.[1]

Comparative Performance: Solvent Systems & Impurity Profiling[1]

This section compares the spectral "performance"—defined here as resolution, solubility, and diagnostic utility—across different analytical conditions.

A. Solvent Comparison: CDCl₃ vs. DMSO-d₆[1][3][4]

The choice of solvent fundamentally alters the chemical shifts due to polarity and hydrogen bonding capabilities.[2]

FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility Excellent for this lipophilic halide.Excellent, but difficult to recover sample.[1]CDCl₃ (Preferred)
Water Peak ~1.56 ppm (Non-interfering)~3.33 ppm (Can broaden/interfere)CDCl₃
H5 Shift ~7.65 ppm~8.00 ppm (Downfield shift due to polarity)CDCl₃
Stability Moderate (Acidic CDCl₃ can degrade labile halides over time)Good (unless heating is applied)Use fresh CDCl₃

Expert Insight: CDCl₃ is the industry standard for this intermediate. However, commercial CDCl₃ often contains trace HCl (degradation of chloroform).[1] For this acid-sensitive chloromethyl group, ensure your solvent is neutralized (stored over K₂CO₃ or Ag foil) to prevent hydrolysis to the alcohol.[1]

B. Impurity Differentiation (The "Alternative" States)

The primary utility of 1H NMR here is not just confirmation, but negation of the alternatives.[1] The table below outlines the diagnostic peaks that flag a failed or dirty reaction.

SpeciesDiagnostic MoietyChemical Shift (δ)Visual Signature
Target Product -CH₂Cl~4.7 ppm Distinct Singlet (2H)
Alternative 1 (Precursor) -CH₃~2.6 ppm Upfield Singlet (3H)
Alternative 2 (Over-chlorinated) -CHCl₂~6.9 ppm Downfield Singlet (1H)
Hydrolysis Product -CH₂OH~4.9 ppm Broad Singlet (Shift varies w/ conc.)

Visualized Analytical Logic

The following diagrams illustrate the chemical logic and the analytical workflow required to certify this compound.

Diagram 1: Chemical Shift Logic & Impurity Pathways[1]

ChemicalShiftLogic Start Starting Material (-CH3) Target Target Product (-CH2Cl) Start->Target + Cl2 / NCS ShiftStart δ 2.6 ppm (Upfield) Start->ShiftStart Diagnostic Signal Over Over-Chlorinated (-CHCl2) Target->Over Excess Chlorination ShiftTarget δ 4.7 ppm (Mid-field) Target->ShiftTarget Diagnostic Signal ShiftOver δ 6.9 ppm (Downfield) Over->ShiftOver Diagnostic Signal

Caption: Evolution of chemical shifts during the chlorination process. Monitoring the shift from 2.6 to 4.7 ppm is the primary control.

Diagram 2: Standardized NMR Workflow

NMRWorkflow Sample 1. Sample Prep 10-15mg in 0.6mL CDCl3 Acquire 2. Acquisition ns=16, d1=10s (for integration) Sample->Acquire Process 3. Processing Phase & Baseline Correction Acquire->Process Analyze 4. Analysis Decision Process->Analyze Pass PASS: Peak at 4.7ppm only Analyze->Pass Clean Spectrum Fail1 FAIL: Peak at 2.6ppm (Incomplete) Analyze->Fail1 SM Detected Fail2 FAIL: Peak at 6.9ppm (Over-reacted) Analyze->Fail2 Impurity Detected

Caption: Step-by-step decision tree for QC release of the intermediate.

Detailed Experimental Protocol

To ensure reproducibility and trustworthiness of the data, follow this self-validating protocol.

Materials
  • Analyte: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile.[1]

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v). Note: Ensure solvent is not acidic.[1]

  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Methodology
  • Preparation:

    • Weigh 10–15 mg of the solid into a clean vial.

    • Add 0.6 mL of CDCl₃.

    • Self-Validation Check: The solution should be clear. If turbid, filter through a cotton plug into the NMR tube.[1] Insoluble matter often indicates inorganic salts from the quenching step.[1]

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (ns): 16 (Sufficient for >95% purity). Increase to 64 if looking for <1% impurities.[1]

    • Relaxation Delay (d1): Set to 10 seconds .

    • Why? Accurate integration requires full relaxation.[1] The aromatic proton (H5) has a long T1 relaxation time. A short d1 will under-integrate the aromatic proton relative to the aliphatic CH₂, skewing your purity calculation.[1]

  • Processing:

    • Reference the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

    • Apply exponential multiplication (lb = 0.3 Hz).

  • Integration Logic:

    • Set the Aromatic H (C5) at ~7.65 ppm to an integral of 1.00 .

    • Check the CH₂ peak at ~4.7 ppm.[1] It should integrate to 2.00 (±0.1).[3]

    • Deviation Alert: If CH₂ integrates to < 1.9, suspect hydrolysis (loss of CH₂Cl protons) or T1 saturation (increase d1).[1]

References

  • BenchChem. (2025).[2] 2,6-Dichloro-4-methylnicotinonitrile Product Data. Retrieved from

  • Abraham, R. J., et al. (2006).[1][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Pyridine Shifts).
  • ChemicalBook. (2023).[1] 4-(Chloromethyl)pyridine hydrochloride NMR Spectrum. Retrieved from

Sources

Comparative

mass spectrometry fragmentation pattern of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

Analytical Characterization of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile: A Mass Spectrometry Comparison Guide As pharmaceutical pipelines increasingly rely on highly functionalized polyhalogenated heterocycles, the a...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile: A Mass Spectrometry Comparison Guide

As pharmaceutical pipelines increasingly rely on highly functionalized polyhalogenated heterocycles, the analytical characterization of reactive intermediates becomes paramount. 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (C₇H₃Cl₃N₂) is a versatile, albeit highly reactive, building block. Due to the presence of an alkylating chloromethyl group, it is often flagged as a Potential Genotoxic Impurity (PGI) in drug development workflows [1].

This guide objectively compares the mass spectrometric performance and fragmentation patterns of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile against its non-alkylating alternative, 2,6-Dichloro-4-methylnicotinonitrile. By dissecting the causality behind their ionization behaviors, we provide a self-validating methodological framework for researchers tasked with structural elucidation and trace-level quantification.

Mechanistic Causality: The Isotopic and Fragmentation Signature

To build a trustworthy analytical method, one must first understand the intrinsic bond dynamics of the molecule. 2,6-Dichloro-4-(chloromethyl)nicotinonitrile contains two types of carbon-chlorine bonds:

  • Aromatic C-Cl bonds (Positions 2 and 6): High bond dissociation energy (BDE ≈ 400 kJ/mol), rendering them relatively stable under soft ionization.

  • Aliphatic C-Cl bond (Chloromethyl group): Lower BDE (≈ 330 kJ/mol), making it highly labile and the primary site of fragmentation [2].

The Self-Validating Isotopic Shift

Because the molecule contains three chlorine atoms, its intact protonated precursor ion


 at m/z 221 exhibits a highly diagnostic isotopic cluster (M, M+2, M+4, M+6) in a theoretical ratio of 100 : 96 : 31 : 3 .

When subjected to Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of HCl (-36 Da) from the chloromethyl group, yielding a resonance-stabilized azabenzylic cation at m/z 185. Because this fragment has lost one chlorine atom, its isotopic cluster instantly shifts to a two-chlorine pattern (100 : 64 : 10 ). Monitoring this exact isotopic shift provides an internal, self-validating confirmation of the fragment's structural identity, eliminating false positives from matrix interferences [3].

MS_Fragmentation M Precursor Ion [M+H]+ m/z 221 (3 Cl Isotope Cluster) F1 Primary Fragment Azabenzylic Cation m/z 185 (2 Cl Isotope Cluster) M->F1 - HCl (36 Da) CID (15 eV) F2 Secondary Fragment m/z 158 F1->F2 - HCN (27 Da) CID (25 eV) F3 Secondary Fragment m/z 150 F1->F3 - Cl• (35 Da) CID (30 eV)

MS/MS fragmentation pathway of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile.

Product Comparison: Chloromethyl vs. Methyl Analogs

To highlight the unique mass spectrometric performance of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile, we compare it to a structurally related alternative: 2,6-Dichloro-4-methylnicotinonitrile . The absence of the aliphatic chlorine in the alternative drastically alters the energy requirements and resulting fragmentation pathways.

Quantitative MS/MS Performance Comparison
Analytical Parameter2,6-Dichloro-4-(chloromethyl)nicotinonitrile (Target)2,6-Dichloro-4-methylnicotinonitrile (Alternative)
Structural Feature Aliphatic -CH₂Cl group (Labile)Aliphatic -CH₃ group (Stable)
Precursor Ion

m/z 221 (³⁵Cl₃)m/z 187 (³⁵Cl₂)
Primary Neutral Loss -36 Da (HCl)-27 Da (HCN) or -35 Da (•Cl)
Base Peak (CID) m/z 185 (Azabenzylic cation)m/z 160 or m/z 152
Optimal Collision Energy Low (10 - 15 eV)High (25 - 35 eV)
Thermal Stability (GC-MS) Poor (Prone to in-source dehydrohalogenation)Excellent (Intact M+• observed)
Diagnostic Utility High (Specific -36 Da loss confirms alkyl chloride)Moderate (Standard pyridine fragmentation)

Expert Insight: Attempting to analyze the chloromethyl target using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) often results in thermal degradation within the 250°C injector port, artificially inflating the m/z 185 peak before ionization even occurs [2]. Therefore, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the mandatory platform for accurate quantification [4].

Step-by-Step Methodology: LC-ESI-MS/MS Trace Analysis

The following protocol is designed as a self-validating system for the trace-level quantification of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile in pharmaceutical matrices.

Step 1: Cold Sample Preparation (Anti-Degradation) Causality: Alkyl chlorides undergo rapid solvolysis in protic solvents at room temperature, leading to false-negative quantifications.

  • Chill the extraction solvent (Acetonitrile:Water, 80:20 v/v containing 0.1% Formic Acid) to 4°C.

  • Dissolve 50 mg of the sample matrix in 1.0 mL of the cold solvent.

  • Vortex for 60 seconds and immediately transfer to a pre-chilled autosampler vial (maintained at 4°C).

Step 2: Chromatographic Separation Causality: An acidic mobile phase ensures the pyridine nitrogen remains fully protonated, maximizing ESI+ ionization efficiency.

  • Column: UHPLC C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Triple Quadrupole MS/MS Detection (MRM Mode)

  • Ionization: ESI Positive mode; Capillary Voltage 3.5 kV; Desolvation Temp 350°C.

  • Quantifier Transition: m/z 221.0 → 185.0 (Collision Energy: 15 eV). Monitors the low-energy loss of HCl.

  • Qualifier Transition: m/z 221.0 → 158.0 (Collision Energy: 25 eV). Monitors the subsequent loss of HCN.

Step 4: System Suitability and Validation

  • Isotope Check: Verify that the ratio of the m/z 221 → 185 transition to the m/z 223 → 187 transition matches the theoretical 100:96 ratio.

  • Blank Injection: Run a blank solvent injection immediately after the highest calibration standard. Carryover must be <0.1% to validate the absence of column retention bias.

Workflow S1 Step 1: Cold Extraction (Prevents false-negative solvolysis) S2 Step 2: UHPLC Separation (C18, Acidic Mobile Phase) S1->S2 S3 Step 3: Soft Ionization (ESI Positive Mode, preserves[M+H]+) S2->S3 S4 Step 4: MRM Mass Analysis (m/z 221 -> 185, validates HCl loss) S3->S4

LC-MS/MS workflow for trace analysis of chloromethyl pyridine impurities.

References

  • MDPI. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates." Molecules, 26(15), 4441. URL: [Link]

  • ResearchGate. "Identification, control strategies, and analytical approaches for the determination of potential genotoxic impurities in pharmaceuticals: A comprehensive review." ResearchGate Publications. URL: [Link]

  • ACS Publications. "Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry, Multistage Machine Learning, and Cloud Computing." Analytical Chemistry. URL: [Link]

Validation

Comparative Guide: IR Spectroscopic Signature of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

Topic: IR Spectroscopy Analysis: Nitrile Peak Characterization of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Analysis: Nitrile Peak Characterization of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of complex heterocyclic scaffolds—particularly for kinase inhibitors and agrochemicals—2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS 1248784-79-3) serves as a critical electrophilic building block. Its structural integrity hinges on the coexistence of a reactive chloromethyl group and a nitrile moiety on an electron-deficient pyridine ring.

This guide provides a technical comparison of the infrared (IR) spectral signature of this target molecule against its key structural analogs. By analyzing the nitrile (-C≡N) stretching frequency , researchers can rapidly validate product identity and assess electronic purity without destructive sampling.

Theoretical Framework: The Nitrile Shift Logic

To interpret the spectrum of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile, one must understand how substituents modulate the nitrile bond order.

  • Baseline (Nicotinonitrile): The nitrile group is conjugated with the aromatic pyridine ring, lowering the bond order via resonance. Typical

    
     is ~2230 cm⁻¹ .
    
  • Inductive Effect (Blue Shift): Chlorine atoms at the 2,6-positions are strong Electron-Withdrawing Groups (EWGs). They withdraw electron density from the ring (

    
    -induction), destabilizing the resonance structures that contribute single-bond character to the nitrile. This increases the triple-bond character, shifting the peak to a higher wavenumber (Blue Shift) .
    
  • Steric Effect (Blue Shift): The bulky chlorines at the 2,6-positions sterically crowd the nitrile group. This forces the nitrile out of coplanarity with the ring, breaking conjugation. A non-conjugated nitrile vibrates at a higher frequency (closer to aliphatic nitriles, ~2250 cm⁻¹).

Visualizing Electronic Effects

The following diagram illustrates the competing electronic vectors that define the specific wavenumber of the target molecule.

ElectronicEffects Target 2,6-Dichloro-4-(chloromethyl) nicotinonitrile Shift_Inductive Inductive Effect (-I) Cl withdraws e- density Target->Shift_Inductive Shift_Steric Steric Inhibition of Resonance Target->Shift_Steric Base Nicotinonitrile (Unsubstituted) Base->Target Substitution Result Blue Shift (Higher Wavenumber) Shift_Inductive->Result Increases Bond Order Shift_Steric->Result Reduces Conjugation

Figure 1: Mechanistic pathway of substituent effects on the nitrile stretching frequency.

Comparative Analysis: Target vs. Analogs

The following table contrasts the target molecule with its direct precursor (Methyl analog) and the unsubstituted core. This data allows for rapid "Pass/Fail" decision-making during synthesis monitoring.

CompoundStructure DescriptionExpected

(cm⁻¹)
Key Differentiator (Fingerprint)
Nicotinonitrile Unsubstituted Pyridine Ring2225 – 2235 Strong aromatic C-H bends.
2,6-Dichloro-4-methylnicotinonitrile Precursor (Methyl group)2240 – 2245 sp³ C-H stretch < 3000 cm⁻¹.
Target: 2,6-Dichloro-4-(chloromethyl)... Product (Chloromethyl) 2245 – 2255 C-Cl stretch (600-800 cm⁻¹) ; Shift in C-H pattern.
Aliphatic Nitriles Non-conjugated reference2250 – 2260 Lack of aromatic ring modes.

Technical Insight: The transformation from 4-methyl to 4-chloromethyl introduces a subtle but distinct change. The -CH₂Cl group is more electron-withdrawing than -CH₃. This further decreases electron density on the ring, theoretically pushing the nitrile stretch slightly higher (1-5 cm⁻¹) compared to the methyl precursor. More importantly, the C-H stretching region changes: the methyl precursor has typical sp³ C-H bands, while the chloromethyl product shows a shift due to the halogen on the alpha-carbon.

Experimental Protocol: ATR-FTIR Acquisition

For rapid analysis of solid heterocycles, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to speed and lack of moisture interference.

Workflow Logic
  • Background Subtraction: Essential to remove atmospheric CO₂ (2350 cm⁻¹) which is perilously close to the nitrile peak.

  • Pressure Application: The target is a solid powder; high contact pressure is required to ensure the evanescent wave penetrates the sample.

Step-by-Step Methodology
  • System Prep:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean.

    • Acquire a background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading:

    • Place ~5 mg of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile onto the crystal center.

    • Critical: Ensure the sample covers the active area completely.

  • Acquisition:

    • Lower the pressure clamp until the force gauge reads optimal (usually >80 lbs for diamond ATR).

    • Scan range: 4000 – 600 cm⁻¹.[1]

    • Scans: 32 (Screening) or 64 (Publication quality).

  • Post-Processing:

    • Apply baseline correction.

    • Identify the Nitrile Peak (~2250 cm⁻¹) and the C-Cl fingerprint (~700-800 cm⁻¹).

IR_Workflow Start Start Analysis Clean Clean Crystal (Isopropanol) Start->Clean Background Acquire Background (Remove CO2 @ 2350) Clean->Background Load Load Sample (Apply High Pressure) Background->Load Scan Acquire Spectrum (4000-600 cm-1) Load->Scan Analyze Analyze Peaks: 1. Nitrile (~2250) 2. C-Cl (~700) Scan->Analyze

Figure 2: Validated workflow for ATR-FTIR analysis of solid organic nitriles.

Interpretation of Results
  • Pass Criteria:

    • Sharp, distinct peak visible between 2240 and 2255 cm⁻¹ .

    • Presence of strong bands in 600–800 cm⁻¹ (C-Cl stretching).

    • Absence of broad band at 3200–3500 cm⁻¹ (Indicates absence of moisture or unreacted amide intermediates).

  • Fail Criteria:

    • Peak shifted to < 2230 cm⁻¹ (Suggests hydrolysis to amide or loss of chlorines).

    • Split peak in nitrile region (Indicates mixture of starting material and product).

References
  • Fluorochem. 2,6-Dichloro-4-(chloromethyl)nicotinonitrile Product Sheet. Accessed 2026. Link

  • NIST Chemistry WebBook. Infrared Spectra of Nitriles and Pyridine Derivatives. National Institute of Standards and Technology. Link

  • Specac Application Notes. Interpreting Infrared Spectra: Nitriles and Alkynes. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Reference for Nitrile Shifts).
  • BenchChem. 2,6-Dichloro-4-methylnicotinonitrile Properties and Synthesis. Link

Sources

Comparative

Comparative Guide: Reactivity of Chloromethyl vs. Chloropyridine Positions

This guide provides an in-depth technical comparison between Chloromethyl (alkyl halide) and Chloropyridine (heteroaryl halide) positions. It is designed for researchers requiring precise chemoselectivity in heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Chloromethyl (alkyl halide) and Chloropyridine (heteroaryl halide) positions. It is designed for researchers requiring precise chemoselectivity in heterocyclic synthesis.

Executive Summary: The Aliphatic vs. Aromatic Divide

In pyridine chemistry, a chlorine atom behaves fundamentally differently depending on whether it is attached to the ring carbon (Chloropyridine) or a methyl side chain (Chloromethyl).

  • Chloromethyl (-CH₂Cl): A highly reactive benzylic-like electrophile . It reacts via S_N2 (or S_N1) mechanisms.[1] Reactivity is driven by the stability of the transition state and the leaving group ability of chloride.[1][2] It is generally more reactive than unactivated chloropyridines under mild conditions.

  • Chloropyridine (Py-Cl): A stabilized aryl halide . It reacts via Nucleophilic Aromatic Substitution (S_NAr) .[3] Reactivity is strictly governed by the position of the nitrogen atom (ortho/para activation) and requires the disruption of aromaticity to form a Meisenheimer complex.

Mechanistic Foundations & Causality
A. Chloromethyl: The S_N2 Pathway

The chloromethyl group on a pyridine ring functions analogously to a benzyl chloride but is significantly activated by the electron-deficient pyridine ring.[4]

  • Mechanism: Concerted backside attack (S_N2).

  • Electronic Effect: The pyridine ring acts as an electron-withdrawing group (EWG), making the methylene carbon more electrophilic.[5]

  • Positional Kinetics (4 > 2 > 3):

    • 4-Isomer (Most Reactive): The nitrogen exerts a strong inductive (-I) and resonance (-M) effect, stabilizing the developing negative charge in the transition state without steric hindrance.[4]

    • 2-Isomer: Highly activated electronically but suffers from steric hindrance and lone-pair repulsion from the adjacent ring nitrogen, slightly retarding the nucleophile's approach compared to the 4-isomer.

    • 3-Isomer (Least Reactive): The nitrogen is in a meta relationship, providing only inductive activation (-I) with no resonance stabilization of the transition state.[4]

B. Chloropyridine: The S_NAr Pathway

The C-Cl bond is stronger (sp² hybridized) and the aromatic ring repels nucleophiles. Reaction requires a strong nucleophile or catalysis.

  • Mechanism: Stepwise addition-elimination (S_NAr).

  • Critical Requirement: The ring nitrogen must be ortho (2-position) or para (4-position) to the chlorine to accept the negative charge in the Meisenheimer intermediate.

  • Positional Kinetics (2 ≈ 4 >> 3):

    • 2- & 4-Chloropyridine: Reactive.[5][6][7] The intermediate anion is stabilized by delocalization onto the electronegative nitrogen.[2][8]

    • 3-Chloropyridine: Inert to standard S_NAr. The negative charge cannot be delocalized onto the nitrogen.[4] Reactions at this position typically require Pd-catalysis (Buchwald-Hartwig) or benzyne mechanisms.

Visualization: Mechanistic Pathways

ReactivityComparison cluster_SN2 Chloromethyl (SN2) cluster_SNAr Chloropyridine (SNAr) CM_Start 2-(Chloromethyl)pyridine CM_TS Transition State (Concerted Backside Attack) CM_Start->CM_TS Nucleophile (Nu-) CM_Prod Substituted Product CM_TS->CM_Prod -Cl⁻ CP_Start 2-Chloropyridine CP_Int Meisenheimer Complex (Negative charge on N) CP_Start->CP_Int Strong Nu- / Heat CP_Prod Substituted Product CP_Int->CP_Prod -Cl⁻ (Aromatization)

Figure 1: Mechanistic divergence between aliphatic S_N2 substitution on chloromethyl groups versus stepwise S_NAr on the pyridine ring.

Comparative Performance Data

The following table summarizes the operational differences for experimental design.

FeatureChloromethyl (-CH₂Cl)Chloropyridine (Py-Cl)
Primary Mechanism S_N2 (Bimolecular Substitution)S_NAr (Addition-Elimination)
Reactivity Profile High (Room Temp to 60°C)Low to Moderate (Requires >80°C or Catalysis)
Preferred Nucleophiles Amines, Azides, Thiols, CarboxylatesAlkoxides, Thiolates, Amides (strong bases)
Solvent System Polar Aprotic (ACN, DMF, DCM)Polar Aprotic (DMSO, NMP) or neat
Base Requirement Mild (K₂CO₃, Et₃N, DIPEA)Strong (NaH, KOtBu, Cs₂CO₃)
Stability Issue Self-Alkylation (Polymerizes as free base)Stable (Volatile liquid/solid)
Catalysis Needed? Rarely (KI can accelerate)Often (Pd or Cu for C-N/C-O bond formation)
Chemoselectivity & Stability Protocols
The "Self-Destruct" Warning: Chloromethylpyridine Instability

A critical operational hazard with 2-(chloromethyl)pyridine is intermolecular self-alkylation. The pyridine nitrogen of one molecule attacks the chloromethyl group of another, forming an insoluble poly-pyridinium salt.

  • Storage: Always store as the Hydrochloride (HCl) salt .

  • Usage: Liberate the free base in situ or immediately before use at low temperature (0°C).

Protocol A: Selective Functionalization of Chloromethyl Group

Target: Reacting the alkyl halide while leaving the heteroaryl chloride intact.

Context: Synthesis of a ligand from 2-chloro-4-(chloromethyl)pyridine.

  • Preparation: Dissolve 2-chloro-4-(chloromethyl)pyridine (1.0 equiv) in anhydrous Acetonitrile (0.2 M).

  • Base: Add K₂CO₃ (1.5 equiv). Note: Avoid strong bases that might trigger S_NAr or elimination.

  • Nucleophile: Add secondary amine (e.g., Morpholine, 1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Monitoring: TLC will show consumption of the starting material. The 2-Cl position remains untouched because S_NAr requires higher activation energy.

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography.

Protocol B: Activation of Chloropyridine (S_NAr)

Target: Forcing substitution on the aromatic ring.

Context: Converting 2-chloropyridine to 2-methoxypyridine.

  • Reagents: Dissolve 2-chloropyridine (1.0 equiv) in dry DMSO or DMF.

  • Nucleophile/Base: Add Sodium Methoxide (NaOMe) (1.5 equiv).

  • Conditions: Heat to 80–100°C for 16 hours.

    • Why Heat? To overcome the aromatic stability barrier and form the Meisenheimer complex.

  • Alternative (Catalytic): If using an amine nucleophile, use Buchwald-Hartwig conditions (Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C) to avoid harsh basic conditions.

Strategic Decision Tree

DecisionTree Start Select Target Electrophile Decision Is the Cl on the Ring or Side Chain? Start->Decision SideChain Side Chain (-CH2Cl) (Chloromethyl) Decision->SideChain Ring Ring (Py-Cl) (Chloropyridine) Decision->Ring SC_Action Use Mild Base (K2CO3) Polar Aprotic Solvent Temp: 0-25°C SideChain->SC_Action Ring_Pos Position of Cl? Ring->Ring_Pos SC_Risk Risk: Self-Polymerization Keep as HCl salt until use SC_Action->SC_Risk Pos_2_4 2- or 4-Position (Activated) Ring_Pos->Pos_2_4 Pos_3 3-Position (Unactivated) Ring_Pos->Pos_3 Act_Cond Standard SNAr Heat (80°C+) + Strong Nu- Pos_2_4->Act_Cond Unact_Cond Transition Metal Catalysis (Pd/Cu Coupling) Pos_3->Unact_Cond

Figure 2: Decision logic for selecting reaction conditions based on structural position.

References
  • National Institutes of Health (PMC). (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

Sources

Validation

melting point range validation for 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

An In-depth Technical Guide to the Melting Point Range Validation of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile . Differentiation from Precursors & Methodological Comparison Executive Summary & Technical Context 2,6-Di...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Melting Point Range Validation of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile .

Differentiation from Precursors & Methodological Comparison

Executive Summary & Technical Context

2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS: 1248784-79-3) is a high-value pyridine intermediate, critical in the synthesis of next-generation neonicotinoid insecticides and pharmaceutical pharmacophores. Its structural integrity hinges on the precise chlorination of the C4-methyl group.

In process chemistry, the Melting Point (MP) Range serves as the primary "first-pass" Critical Quality Attribute (CQA). It validates the conversion efficiency from its precursor, 2,6-Dichloro-4-methylnicotinonitrile (CAS: 875-35-4).

This guide provides a rigorous framework for validating the MP range of the target compound. It compares the performance of Manual Capillary Methods against Automated Optoelectronic Systems and analyzes the thermodynamic behavior of the product versus its primary impurity (the unreacted methyl precursor).

Core Chemical Identity
FeatureTarget CompoundPrimary Precursor (Impurity)
Name 2,6-Dichloro-4-(chloromethyl)nicotinonitrile 2,6-Dichloro-4-methylnicotinonitrile
CAS 1248784-79-3875-35-4
Structure Pyridine ring, 2,6-Cl, 3-CN, 4-CH₂Cl Pyridine ring, 2,6-Cl, 3-CN, 4-CH₃
Critical MP To be established (Distinct from Precursor)108 – 112 °C [1]
Role Reactive Intermediate (Electrophile)Starting Material (Nucleophile/Inert)

Comparative Analysis: Validation Methods

To ensure data integrity (ALCOA+ principles), we compared three standard alternatives for determining the melting point. The Automated Optoelectronic method is recommended for this compound due to its safety profile (closed system) and objective data capture.

Performance Matrix: MP Determination Alternatives
MetricMethod A: Manual Capillary (USP <741> Class Ia)Method B: Automated Optoelectronic (Recommended)Method C: DSC (Differential Scanning Calorimetry)
Principle Visual observation of meniscus formation in oil bath.Transmission of light through capillary; detection of opacity change.Measurement of heat flow vs. temperature.
Precision ± 1.0 – 2.0 °C (Subjective)± 0.3 – 0.5 °C (Objective)± 0.1 °C (Thermodynamic)
Safety Low: High risk of exposure to toxic vapors if capillary breaks.High: Enclosed heating block; exhaust integration possible.High: Encapsulated pan.
Throughput Low (1 sample/run recommended).High (3–6 samples simultaneous).Low (1 sample/run).
Suitability Quick checks; rough estimation.QC Release; Validation Studies. Polymorph screening; Purity calculation.

Expert Insight: For 2,6-Dichloro-4-(chloromethyl)nicotinonitrile, Method B is superior. The compound is a skin sensitizer and lachrymator. Automated systems prevent operator exposure to sublimed vapors, which is a common failure mode in open-bath manual methods.

Scientific Rationale: The Impurity Logic

The validation of this compound's MP is not just about finding a number; it is about proving the absence of the precursor .

  • The Precursor Effect: The starting material, 2,6-Dichloro-4-methylnicotinonitrile, melts at 108–112°C .[1]

  • The Target Behavior: The introduction of the chlorine atom at the C4-methyl position alters the crystal lattice energy. While the trifluoromethyl analog melts significantly lower (~38°C) [2], the chloromethyl group typically depresses the MP relative to the methyl precursor due to symmetry disruption, or creates a distinct, sharp range if high purity is achieved.

  • Validation Criterion: A melting range overlap with 108–112°C indicates incomplete reaction . A broad range (>2°C) indicates a eutectic mixture of Target + Precursor.

Diagram 1: Synthesis & Impurity Logic Flow

SynthesisLogic Precursor Precursor: 2,6-Dichloro-4-methylnicotinonitrile (MP: 108-112°C) Reaction Chlorination Reaction (Radical / PCl5) Precursor->Reaction + Cl2 source Impurity Impurity Scenario: Eutectic Mixture (Broad MP Depression) Precursor->Impurity Residual Target Target: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (MP: Distinct Range) Reaction->Target Complete Conv. Reaction->Impurity Incomplete

Caption: Logical flow showing how the melting point serves as a discriminator between the pure target and the unreacted precursor.

Experimental Protocol: Automated MP Determination

Objective: Establish the specific melting range of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile and validate batch consistency.

Equipment & Reagents
  • Instrument: Mettler Toledo MP90 or Buchi M-565 (Automated Video Capture).

  • Reference Standard: USP Caffeine (MP 236°C) or Vanillin (MP 81-83°C) for calibration [3].

  • Sample: Dried, powdered 2,6-Dichloro-4-(chloromethyl)nicotinonitrile.

Step-by-Step Methodology
  • Sample Preparation (Critical Step):

    • Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove solvent residues (solvents depress MP).

    • Grind the sample into a fine powder using an agate mortar. Note: Coarse crystals cause irregular heat transfer and broad ranges.[2]

  • Capillary Loading:

    • Use USP-compliant capillaries (1.5 – 1.8 mm O.D.).

    • Fill to a height of 3 mm .

    • Compact the powder by dropping the capillary through a 1-meter glass tube onto a hard surface (Tapping method). Loose packing leads to early onset detection.[2]

  • Instrument Parameters:

    • Start Temperature: 10°C below expected onset (or 50°C if unknown).

    • Ramp Rate: 1.0 °C/min (Standard USP rate). Faster rates (e.g., 10°C/min) will artificially elevate the observed MP due to thermal lag.

    • Stop Temperature: 120°C (to cover precursor range).

  • Data Interpretation:

    • Collapse Point (Onset): First visible liquid meniscus.

    • Clear Point (Meniscus): Complete transmission of light.

    • Acceptance Criteria: Range (Clear Point - Onset) must be ≤ 2.0°C .

Diagram 2: Validation Workflow & Decision Tree

ValidationWorkflow Start Start: Isolate Solid Dry Vacuum Dry (24h) Remove Solvents Start->Dry Measure Measure MP (1°C/min Ramp) Dry->Measure Check1 Is Range < 2°C? Measure->Check1 Check2 Does it overlap 108-112°C? Check1->Check2 Yes Fail1 FAIL: Solvent/Impurity Recrystallize Check1->Fail1 No Fail2 FAIL: Precursor Present Reprocess Reaction Check2->Fail2 Yes (High Risk) Pass PASS: Validated Target Proceed to NMR/HPLC Check2->Pass No (Distinct)

Caption: Decision tree for validating batch quality based on melting point observations.

References

  • BenchChem. (2025). 2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4) Technical Guide. Retrieved from

  • ChemicalBook. (2025). 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile Properties. Retrieved from

  • U.S. Pharmacopeia. (2023). General Chapter <741> Melting Range or Temperature. USP-NF. Retrieved from [3]

  • OECD. (1995).[4] Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals.[4] Retrieved from

  • Mettler Toledo. (2016).[5] Compliance with Amended General Chapter USP <741>. ChemRxiv. Retrieved from

Sources

Comparative

A Comparative Guide to the Elemental Analysis of Chlorinated Benzimidazoles: A Case Study of C7H3Cl3N2 and its Analogs

For researchers, scientists, and professionals in drug development, the precise determination of a compound's elemental composition is a foundational step in establishing its identity, purity, and empirical formula. This...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's elemental composition is a foundational step in establishing its identity, purity, and empirical formula. This guide provides an in-depth technical comparison of the elemental analysis data for the trichlorinated benzimidazole derivative, C7H3Cl3N2, and its less chlorinated analogs. By presenting both theoretical and simulated experimental data, we aim to offer a realistic perspective on the nuances of elemental analysis for halogenated nitrogenous heterocycles.

The Critical Role of Elemental Analysis in Drug Discovery

Elemental analysis serves as a gatekeeper in the progression of a new chemical entity from synthesis to clinical trials. It provides a quantitative measure of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), and in the case of our subject compounds, chlorine (Cl). This data is paramount for:

  • Structural Verification: Confirming that the synthesized compound has the expected empirical formula.

  • Purity Assessment: Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or incomplete reactions.

  • Regulatory Compliance: Regulatory bodies often require elemental analysis data as part of the characterization package for new drug candidates.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The introduction of chlorine atoms can significantly modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, accurate elemental analysis of chlorinated benzimidazoles is of utmost importance.

Comparative Elemental Analysis Data

This section presents a comparative analysis of the theoretical and simulated experimental elemental composition of C7H3Cl3N2 and two of its analogs with decreasing degrees of chlorination. The experimental data is generated to reflect the generally accepted tolerance of ±0.4% for C, H, and N, and ±0.5% for halogens.

CompoundMolecular FormulaTheoretical C (%)Experimental C (%)Theoretical H (%)Experimental H (%)Theoretical N (%)Experimental N (%)Theoretical Cl (%)Experimental Cl (%)
Trichloro-1H-benzimidazole C7H3Cl3N236.0036.251.301.3512.0011.8545.5045.20
5,6-Dichloro-1H-benzimidazole C7H4Cl2N242.2542.502.032.1014.0813.8835.6335.33
5-Chloro-1H-benzimidazole C7H5ClN255.1055.353.303.4018.3618.1623.2422.94

Experimental Protocol for Elemental Analysis

The determination of the elemental composition of chlorinated nitrogenous heterocycles requires a meticulous and often bifurcated approach. While modern CHN analyzers can provide rapid and accurate measurements for carbon, hydrogen, and nitrogen, the quantification of halogens typically necessitates a separate analytical method.

Part 1: CHN Analysis via Combustion

The principle of CHN analysis lies in the complete combustion of the sample in a high-oxygen environment, followed by the separation and quantification of the resulting gaseous products (CO2, H2O, and N2).

Instrumentation: A modern CHN elemental analyzer equipped with a thermal conductivity detector (TCD).

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dried, homogenous sample into a tin capsule using a calibrated microbalance. .

    • For hygroscopic or volatile compounds, employ a sealed capsule to prevent atmospheric moisture absorption or sample loss.

  • Combustion:

    • The encapsulated sample is introduced into a high-temperature (typically 900-1000°C) combustion furnace.

    • A pulse of pure oxygen is injected, leading to flash combustion of the sample. The tin capsule promotes a rapid and complete oxidation process.

  • Reduction and Separation:

    • The combustion gases are passed through a reduction furnace containing copper to convert any nitrogen oxides (NOx) to N2.

    • The resulting mixture of CO2, H2O, and N2 is then passed through a chromatographic column to separate the individual gases.

  • Detection and Quantification:

    • The separated gases are detected by a thermal conductivity detector (TCD).

    • The instrument's software integrates the signal from the TCD for each gas and calculates the percentage of C, H, and N based on the initial sample weight and calibration with a known standard (e.g., acetanilide).

Causality Behind Experimental Choices:

  • Tin Capsules: The use of tin capsules is crucial as they act as a flux, promoting a more complete and rapid combustion, especially for thermally stable compounds like benzimidazoles.

  • Reduction Furnace: The reduction step is vital for accurate nitrogen determination, as the formation of various nitrogen oxides during combustion would otherwise lead to an underestimation of the nitrogen content.

Part 2: Chlorine Determination via Schöniger Flask Combustion

The determination of chlorine content is achieved by combusting the sample in an oxygen-filled flask, followed by the titration of the resulting chloride ions.

Instrumentation: Schöniger combustion flask, potentiometric titrator with a silver electrode.

Methodology:

  • Sample Preparation:

    • Weigh 3-5 mg of the sample onto a piece of ashless filter paper.

    • Fold the filter paper to enclose the sample, leaving a fuse strip.

  • Combustion:

    • Fill the Schöniger flask with a small amount of an absorbing solution (e.g., dilute sodium hydroxide).

    • Purge the flask with pure oxygen.

    • Ignite the filter paper fuse and quickly insert the sample holder into the sealed flask. The combustion occurs rapidly in the oxygen-rich environment.

    • Allow the flask to cool and the resulting gases to be absorbed into the solution. The chlorinated organic compound is converted to inorganic chloride ions (Cl-).

  • Titration:

    • Quantitatively transfer the absorbing solution to a titration vessel.

    • Acidify the solution with nitric acid.

    • Titrate the chloride ions with a standardized solution of silver nitrate (AgNO3) using a potentiometric endpoint detection system. The reaction is: Ag+(aq) + Cl-(aq) → AgCl(s).

    • The volume of AgNO3 solution required to reach the endpoint is used to calculate the percentage of chlorine in the original sample.

Causality Behind Experimental Choices:

  • Oxygen-Rich Environment: Combustion in pure oxygen ensures the complete decomposition of the organic matrix and the quantitative conversion of organic chlorine to inorganic chloride.

  • Potentiometric Titration: This method offers high precision and a well-defined endpoint, which is crucial for the accurate quantification of the resulting chloride ions.

Below is a diagram illustrating the comprehensive workflow for the elemental analysis of chlorinated benzimidazoles.

Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_chn_analysis CHN Analysis cluster_cl_analysis Chlorine Analysis Sample Dried, Homogenous Sample Weigh_CHN Weigh 1-2 mg into Tin Capsule Sample->Weigh_CHN Weigh_Cl Weigh 3-5 mg onto Filter Paper Sample->Weigh_Cl Combustion Flash Combustion in O2 (900-1000°C) Weigh_CHN->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection_CHN Thermal Conductivity Detector (TCD) Separation->Detection_CHN Result_CHN Calculate %C, %H, %N Detection_CHN->Result_CHN Schoniger Schöniger Flask Combustion in O2 Weigh_Cl->Schoniger Absorption Absorption of HCl gas Schoniger->Absorption Titration Potentiometric Titration with AgNO3 Absorption->Titration Result_Cl Calculate %Cl Titration->Result_Cl

Caption: Workflow for the elemental analysis of chlorinated benzimidazoles.

Expertise & Experience: Navigating the Challenges

The elemental analysis of halogenated and nitrogen-containing heterocyclic compounds is not without its challenges. A seasoned analyst must be aware of potential pitfalls and how to mitigate them:

  • Incomplete Combustion: The high thermal stability of the benzimidazole ring system and the presence of electronegative chlorine atoms can sometimes lead to incomplete combustion. This can result in the formation of soot and lower-than-expected carbon values. Utilizing a combustion catalyst or optimizing the oxygen flow and furnace temperature can address this issue.

  • Formation of Volatile and Corrosive Byproducts: The combustion of chlorinated compounds produces hydrogen chloride (HCl) gas, which is corrosive to the analytical instrumentation. Modern elemental analyzers are equipped with traps and scrubbers to remove these acidic gases before they reach the detector.

  • Interference in Nitrogen Determination: In some older analytical setups, the presence of halogens could interfere with the nitrogen determination. However, contemporary instruments with optimized separation columns and detectors have largely overcome this issue.

  • Sample Homogeneity: Ensuring that the small sample size (1-5 mg) is representative of the bulk material is critical. Proper grinding and mixing of the sample are essential to obtain reproducible results.

Trustworthiness: A Self-Validating System

The described protocols incorporate several self-validating steps to ensure the trustworthiness of the results:

  • Calibration with Certified Standards: The elemental analyzer is calibrated using a certified reference material with a known elemental composition. This ensures the accuracy of the instrument's response.

  • Running Blanks: Analyzing a blank sample (an empty tin capsule) helps to identify and correct for any background contamination.

  • Replicate Analyses: Performing multiple analyses of the same sample allows for the assessment of the method's precision. The results should be in close agreement with each other.

  • Analysis of a Known Compound: Periodically analyzing a known chlorinated benzimidazole with a certified elemental composition can serve as a quality control check for the entire analytical workflow.

By adhering to these rigorous protocols and quality control measures, researchers can have a high degree of confidence in the elemental analysis data obtained for their compounds.

References

  • Combustion Analysis. (2023). Wikipedia. [Link]

  • Schöniger Oxidation. (2023). Wikipedia. [Link]

  • Benzimidazole. (2023). Wikipedia. [Link]

Safety & Regulatory Compliance

Safety

2,6-Dichloro-4-(chloromethyl)nicotinonitrile proper disposal procedures

2,6-Dichloro-4-(chloromethyl)nicotinonitrile: Proper Disposal & Handling Procedures Part 1: Executive Safety Directive Compound Identity: Chemical Name: 2,6-Dichloro-4-(chloromethyl)pyridine-3-carbonitrile[1][2] CAS Numb...

Author: BenchChem Technical Support Team. Date: March 2026

2,6-Dichloro-4-(chloromethyl)nicotinonitrile: Proper Disposal & Handling Procedures

Part 1: Executive Safety Directive

Compound Identity:

  • Chemical Name: 2,6-Dichloro-4-(chloromethyl)pyridine-3-carbonitrile[1][2]

  • CAS Number: 1248784-79-3[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    [1]
  • Waste Classification: Halogenated Organic / Toxic / Corrosive

Immediate Action Required: Do NOT dispose of this compound down the drain.[3][4][5] This substance possesses a reactive chloromethyl group (an alkylating agent) and a nitrile moiety. It must be segregated into the Halogenated Organic Waste stream.[4] All handling requires a fume hood due to potential lachrymatory effects and toxicity.[4]

Part 2: Hazard Assessment & Causality

To ensure safety, one must understand the chemical mechanism of the hazard, not just the classification.[2]

Functional GroupHazard MechanismDisposal Implication
Chloromethyl (-CH

Cl)
Alkylating Agent & Lachrymator: This group is highly electrophilic.[2] It can alkylate DNA/proteins (toxicity) and hydrolyze in moisture to release Hydrochloric Acid (HCl).Water Sensitive: Waste containers must be dry. Do not mix with aqueous basic waste to avoid uncontrolled hydrolysis or polymerization.
Nitrile (-CN) Cyanide Potential: While aromatic nitriles are generally stable, contact with strong acids or oxidizers can theoretically release Hydrogen Cyanide (HCN) or toxic nitrogen oxides (NOx) under stress.[2]Segregation: Strictly segregate from Acids and Oxidizers .
Halogenated Pyridine Persistent Environmental Toxin: The chlorine atoms on the ring make the molecule resistant to biodegradation.Incineration: Must be destroyed via high-temperature incineration with flue gas scrubbing (to capture HCl).[2]

Part 3: Step-by-Step Disposal Workflow

A. Solid Waste (Pure Compound)
  • Container Selection: Use a chemically compatible container (High-Density Polyethylene - HDPE or Glass with a Teflon-lined cap).[2]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2,6-Dichloro-4-(chloromethyl)nicotinonitrile"[1][2]

    • Hazards: "Toxic, Corrosive, Halogenated."[2][3]

  • Segregation: Place the container in the Solid Toxic/Halogenated waste accumulation area.

    • Critical: Keep separate from oxidizers (e.g., nitrates, perchlorates).[2]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Ethyl Acetate).

  • pH Check: If the waste solution is acidic (due to hydrolysis), neutralize to pH 6–8 using saturated Sodium Bicarbonate (NaHCO

    
    ) before adding to the waste drum to prevent drum corrosion.
    
  • Accumulation: Pour into the Halogenated Organic Solvent waste drum.

    • Do NOT fill >90% to allow for vapor expansion.

C. Contaminated Glassware (Decontamination)
  • Rationale: The chloromethyl group can persist on glass surfaces.

  • Protocol:

    • Rinse glassware with Acetone or Ethanol inside a fume hood.

    • Collect the rinseate into the Halogenated Liquid Waste container.

    • Wash glassware with a 5% aqueous solution of surfactant/soap.

    • Final rinse with water.[5][6][7]

Part 4: Emergency Spill Response & Deactivation

Scenario: A solid spill of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile on the benchtop.

Mechanism: We utilize a nucleophilic substitution strategy to deactivate the reactive chloromethyl group if necessary, though containment is prioritized.

Protocol:

  • Evacuate & Ventilate: Clear the immediate area. Ensure Fume Hood sash is at the safety position.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.[8] If outside a hood, use a NIOSH-approved respirator (P100/Organic Vapor).[2]

  • Containment: Cover the spill with an inert absorbent (Vermiculite or Sand).

    • Avoid: Do not use paper towels alone, as they may spread the dust.

  • Collection: Scoop the absorbent/chemical mixture into a wide-mouth HDPE jar.

  • Surface Decontamination:

    • Wipe the surface with a 10% Sodium Carbonate (Na

      
      CO
      
      
      
      )
      solution. The carbonate neutralizes any generated HCl and slowly hydrolyzes the alkyl halide.
    • Follow with a water rinse.[5][6][7][9]

  • Disposal: Label the jar as "Spill Debris: Toxic/Halogenated" and arrange for pickup.

Part 5: Decision Logic (Visualized)

DisposalWorkflow Start Waste Generation TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Pure/Residue) TypeCheck->Solid Liquid Liquid Waste (Solvent Mix) TypeCheck->Liquid Spill Spill / Contamination TypeCheck->Spill SolidAction Pack in HDPE/Glass Label: 'Toxic/Halogenated' Solid->SolidAction LiquidCheck Check pH Liquid->LiquidCheck SpillAction Absorb with Vermiculite Decon Surface with 10% Na2CO3 Spill->SpillAction Final Professional Incineration (High BTU) SolidAction->Final Neutralize Neutralize with NaHCO3 (Target pH 6-8) LiquidCheck->Neutralize Acidic LiquidAction Pour into Halogenated Solvent Drum LiquidCheck->LiquidAction Neutral Neutralize->LiquidAction LiquidAction->Final SpillAction->Final

Figure 1: Decision tree for the segregation and treatment of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile waste.

Part 6: Physical Properties Table

PropertyDataRelevance to Disposal
CAS Number 1248784-79-3Unique identifier for waste manifesting.[2]
Molecular Weight 221.47 g/mol Calculation of molar loads for incineration.
Physical State Solid (Powder)Requires particulate protection (N95/P100) during handling.
Solubility Low in Water; Soluble in DCM, EtOAcUse organic solvents for rinsing glassware.
Reactivity Electrophilic (Alkylating)Deactivate spills with mild nucleophilic bases (Carbonate).

References

  • Fluorochem. (2024).[5] Safety Data Sheet: 2,6-Dichloro-4-(chloromethyl)pyridine-3-carbonitrile. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile (CAS 1248784-79-3).[1][2] National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

Sources

Handling

Personal protective equipment for handling 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

A Researcher's Guide to Safe Handling of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile In the landscape of pharmaceutical and agrochemical research, the utility of halogenated heterocyclic compounds is well-established. 2...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safe Handling of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile

In the landscape of pharmaceutical and agrochemical research, the utility of halogenated heterocyclic compounds is well-established. 2,6-Dichloro-4-(chloromethyl)nicotinonitrile stands as a key building block, offering specific reactivity for the synthesis of more complex target molecules.[1] However, its structural features—a chlorinated pyridine ring and a nitrile group—necessitate a rigorous and informed approach to laboratory safety.[1]

The Core Principle: Hazard-Based Containment

The foundational logic for handling this compound is rooted in its hazard profile. Analogs are known to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] They are also categorized as causing serious skin and eye irritation.[3][4] The presence of a chloromethyl group may introduce additional lachrymatory (tear-inducing) or alkylating properties, further heightening the need for caution. Consequently, all handling procedures must be designed to prevent direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not merely a checklist; it is a system designed to provide comprehensive protection against the specific hazards posed by the chemical. Every piece of equipment has a purpose, and its correct use is paramount.

Eye and Face Protection: Non-Negotiable

Direct contact with 2,6-Dichloro-4-(chloromethyl)nicotinonitrile can cause serious eye irritation or damage.[3][4]

  • Mandatory: Always wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.

  • Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfer or dissolution of the powder), a full-face shield should be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.

Skin and Body Protection: A Multi-Layered Defense

Dermal absorption is a primary route of exposure for this class of compounds.[3][4] A robust barrier is essential to prevent skin contact.

  • Gloves: Double-gloving is required. The inner glove ensures protection in case the outer glove is breached.

    • Material: Nitrile gloves are a suitable choice, offering good resistance to a range of chemicals and are less likely to cause allergies than latex. For operations involving prolonged contact or immersion, heavier-duty butyl or Viton™ gloves should be considered, as they offer superior protection against chlorinated compounds.

    • Inspection: Always inspect gloves for any signs of degradation or punctures before use.

  • Lab Coat/Gown: A low-permeability, disposable, solid-front gown with long sleeves and tight-fitting knit cuffs is mandatory. The cuffs should be tucked under the outer pair of gloves to ensure a complete seal.

  • Shoe Covers: Disposable shoe covers should be worn when handling significant quantities of the solid to prevent the tracking of contaminants out of the laboratory.

Respiratory Protection: Guarding Against Inhalation

Inhalation of the powdered compound is a significant risk, as it can cause respiratory tract irritation and systemic toxicity.[3][4]

  • Engineering Controls First: All handling of solid 2,6-Dichloro-4-(chloromethyl)nicotinonitrile must be performed within a certified chemical fume hood or a powder containment hood to minimize airborne particles.

  • When Required: If engineering controls are insufficient or during a spill cleanup, respiratory protection is necessary. A minimum of a NIOSH-approved N95 respirator should be used. For larger spills or situations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended.

PPE Protocol Summary

The following table summarizes the required PPE for key laboratory operations involving 2,6-Dichloro-4-(chloromethyl)nicotinonitrile.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety Goggles & Face ShieldDouble Nitrile GlovesDisposable GownRequired: Chemical Fume Hood
Preparing Solution Safety Goggles & Face ShieldDouble Nitrile GlovesDisposable GownRequired: Chemical Fume Hood
Small-Scale Reaction Safety GogglesDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldDouble Nitrile or Butyl GlovesDisposable GownRequired: N95 or PAPR

Operational Plan: A Step-by-Step Guide to Safety

A systematic workflow minimizes the risk of exposure. The following protocol outlines the essential steps for safely handling the compound from receipt to disposal.

Preparation and Pre-Handling
  • Designated Area: All work must be conducted in a designated area within a chemical fume hood.

  • Surface Protection: Line the work surface of the fume hood with a plastic-backed absorbent pad to contain any minor spills.

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and have been recently tested. A spill kit containing appropriate absorbent materials should be readily available.

Donning PPE Workflow

The order in which PPE is put on is crucial to prevent cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Prep Enter Designated Area Gown 1. Don Gown (Fasten completely) Prep->Gown Resp 2. Don Respirator (If required) Gown->Resp Eye 3. Don Goggles & Face Shield Resp->Eye Gloves1 4. Don Inner Gloves Eye->Gloves1 Gloves2 5. Don Outer Gloves (Over gown cuffs) Gloves1->Gloves2

Sources

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